molecular formula C21H21NO3 B1302177 4-N-Fmoc-amino-cyclohexanone CAS No. 391248-11-6

4-N-Fmoc-amino-cyclohexanone

Cat. No.: B1302177
CAS No.: 391248-11-6
M. Wt: 335.4 g/mol
InChI Key: PGHGDSRIILPGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-Fmoc-amino-cyclohexanone is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHGDSRIILPGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374671
Record name 4-N-Fmoc-amino-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391248-11-6
Record name 4-N-Fmoc-amino-cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391248-11-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-N-Fmoc-amino-cyclohexanone chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, this compound. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore its utility as a versatile building block in modern chemical and pharmaceutical research.

Introduction: A Scaffold of Strategic Importance

This compound is a bifunctional synthetic building block of significant interest in peptide synthesis and medicinal chemistry.[1] Its structure is characterized by three key features: a cyclohexanone ring that imparts conformational rigidity, a ketone functional group amenable to a wide range of chemical transformations, and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows while offering a reactive handle for subsequent diversification, bioconjugation, or the construction of complex molecular architectures such as peptidomimetics and enzyme inhibitors.[1][2][3]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is fundamental to its effective application. The chemical identity and key physical characteristics are summarized below.

Table 1: Core Properties of this compound
PropertyValueReference
CAS Number 391248-11-6[4][5][6]
Molecular Formula C₂₁H₂₁NO₃[1][4]
Molecular Weight 335.40 g/mol [1][4]
Appearance White to off-white solid[6]
Storage 2-8°C, under inert atmosphere[1][5][6]
SMILES C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[7]
InChI InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24)[7]

Spectroscopic Signature: While detailed spectra for this specific compound are proprietary, its structure provides predictable spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum would show characteristic peaks for the aromatic protons of the Fmoc group (typically ~7.2-7.8 ppm), the methylene protons of the cyclohexanone ring (deshielded alpha-protons around 2.2-2.6 ppm and other ring protons around 1.5-2.2 ppm), and the protons associated with the Fmoc's CH and CH₂ groups.[8]

  • ¹³C NMR: The carbon NMR would feature a distinct carbonyl peak for the ketone at a highly downfield shift (typically >200 ppm), along with peaks for the carbamate carbonyl (~156 ppm), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cyclohexyl ring.[8][9]

  • IR Spectroscopy: Key stretches would include a strong C=O absorption for the ketone (around 1715 cm⁻¹), another C=O stretch for the carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of a commercially available precursor, 4-aminocyclohexanone, or via a protect-then-oxidize strategy starting from 4-aminocyclohexanol. The latter approach is often favored to avoid side reactions with the ketone. A representative two-step process is outlined below, drawing from established methods for Boc protection and subsequent oxidation.[10][11]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Fmoc Protection cluster_1 Step 2: Oxidation A 4-Aminocyclohexanol + NaHCO₃ in Dioxane/H₂O C Stir at RT, 12-24h A->C B Fmoc-OSu B->C D 4-N-Fmoc-amino-cyclohexanol C->D E 4-N-Fmoc-amino-cyclohexanol in Dichloromethane (DCM) D->E Purification/ Solvent Exchange G Stir at RT, 2-4h E->G F Dess-Martin Periodinane (DMP) F->G H This compound G->H I Final Product H->I Workup & Purification

Caption: A two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Part A: Fmoc Protection of 4-Aminocyclohexanol

  • Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir until the solids are mostly dissolved.

  • Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the stirring mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-N-Fmoc-amino-cyclohexanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

    • Causality Note: The aqueous bicarbonate solution acts as a base to deprotonate the ammonium salt of the starting material and neutralize the N-hydroxysuccinimide byproduct, driving the acylation reaction forward. Dioxane is used to solubilize the Fmoc-OSu reagent.

Part B: Oxidation to this compound

  • Reaction Setup: Dissolve the 4-N-Fmoc-amino-cyclohexanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. Monitor the conversion of the alcohol to the ketone by TLC.

  • Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[12]

    • Causality Note: DMP is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without affecting the acid-sensitive Fmoc protecting group. Anhydrous conditions are crucial to prevent deactivation of the reagent.

Key Applications in Research and Synthesis

The utility of this compound stems from its dual functionality, enabling its use in both linear peptide synthesis and as a scaffold for further chemical modification.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this molecule is directly compatible with the widely used Fmoc-SPPS methodology.[13][14][15] It can be incorporated into a growing peptide chain to introduce a conformationally constrained, non-natural residue. The cyclohexyl ring restricts the rotational freedom of the peptide backbone, which is a powerful strategy for studying structure-activity relationships (SAR) and designing peptides with enhanced stability or receptor affinity.[1][16]

The core of Fmoc-SPPS is the iterative cycle of deprotection and coupling. The protocol for removing the Fmoc group is a critical, repeated step in chain elongation.

Workflow for a Single Fmoc-SPPS Cycle

Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Step 1: Deprotection 20% Piperidine in DMF Resin->Deprotection Treat Wash1 Step 2: Wash (DMF, IPA) Deprotection->Wash1 FreeAmine Peptide-Resin (Free N-terminus) Wash1->FreeAmine Result Coupling Step 3: Coupling Fmoc-AA, Activator (e.g., HATU), Base (e.g., DIPEA) FreeAmine->Coupling Add Reagents Wash2 Step 4: Wash (DMF) Coupling->Wash2 Elongated Elongated Peptide-Resin (Fmoc-N-terminus) Wash2->Elongated Result Elongated->Deprotection Next Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol: Fmoc Deprotection on Solid Support

This protocol describes the removal of the N-terminal Fmoc group from a peptide chain anchored to a solid support.

  • Resin Swelling: Place the Fmoc-protected peptide-resin in a suitable reaction vessel and swell it in N,N-dimethylformamide (DMF) for 30-60 minutes.[17]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[18][19] Agitate the slurry for 3-5 minutes at room temperature.

  • Final Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Causality Note: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[18] Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF). The excess piperidine also acts as a scavenger, trapping the reactive DBF to prevent it from alkylating the newly freed N-terminal amine.[18][19] A two-step treatment ensures complete removal, especially for sterically hindered residues.[18]

  • Washing: Drain the deprotection solution and thoroughly wash the resin to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[19]

  • Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[18] The resin is now ready for the next amino acid coupling step.

Medicinal Chemistry and Scaffold Derivatization

The true synthetic power of this compound lies in the reactivity of its ketone group. This functionality serves as a versatile handle for constructing diverse molecular libraries and complex drug candidates.[20][21] After incorporation into a peptide or use as a standalone scaffold (following Fmoc removal), the ketone can undergo numerous transformations, including:

  • Reductive Amination: To introduce new side chains or link to other molecules.

  • Wittig Reactions: To form carbon-carbon double bonds.

  • Oxime/Hydrazone Formation: To create stable linkages for bioconjugation or to attach reporter tags.[1]

  • Aldol Condensations: To build larger, more complex carbon skeletons.

Experimental Protocol: Reductive Amination of the Ketone

This protocol outlines a general procedure for the reductive amination of the ketone on the cyclohexyl ring after it has been incorporated into a peptide and the Fmoc group has been removed.

  • Reaction Setup: After Fmoc deprotection of the N-terminus (if applicable) and any other necessary deprotection steps, swell the peptide-resin containing the free ketone moiety in a 1% acetic acid solution in DMF.

  • Imine Formation: Add the desired primary amine (3-5 eq) to the resin slurry, followed by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 3-5 eq).

  • Reaction: Agitate the mixture at room temperature for 12-24 hours.

    • Causality Note: The reaction proceeds in two steps. First, the amine reacts with the ketone to form a Schiff base (imine) intermediate. The slightly acidic conditions catalyze this step. Second, the NaBH₃CN, which is selective for the protonated imine over the ketone, reduces the C=N bond to form the secondary amine.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Analysis: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the product by HPLC and Mass Spectrometry to confirm the successful modification.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific MSDS is not publicly available, safety precautions can be inferred from related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22][23][24]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[22][24] Avoid breathing dust and prevent contact with skin and eyes.[23][25] Wash hands thoroughly after handling.[22][24]

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][5] Storing under an inert atmosphere can prevent degradation.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[26]

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its seamless compatibility with Fmoc-SPPS allows for the precise introduction of conformational constraints into peptides, while its ketone functionality opens a gateway to a vast chemical space for post-synthetic modification. For researchers in drug discovery, this building block provides a robust platform for generating novel peptidomimetics, developing targeted bioconjugates, and constructing diverse libraries for screening. As the demand for more sophisticated and structurally complex therapeutic molecules grows, the utility and application of versatile scaffolds like this compound will undoubtedly continue to expand.

References

An In-Depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 391248-11-6 | Molecular Formula: C₂₁H₂₁NO₃ | Molecular Weight: 335.40 g/mol

Section 1: Introduction and Strategic Importance

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone, hereafter referred to as Fmoc-AmC, is a pivotal bifunctional building block for advanced chemical synthesis.[1][2] Primarily utilized by researchers in peptide synthesis and medicinal chemistry, its unique structure offers a strategic advantage in the design of complex molecules. The cyclohexanone core introduces a degree of conformational rigidity, while the Fmoc-protected amine provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS) and other amine-coupling strategies.[1] This guide provides a comprehensive overview of Fmoc-AmC, from its synthesis and characterization to its critical applications in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] Its removal under mild basic conditions, typically with piperidine, preserves the integrity of the growing peptide chain and acid-sensitive functionalities.[3][4]

Section 2: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Fmoc-AmC.

Physicochemical Data Summary
PropertyValueSource
CAS Number 391248-11-6[5][6][7][8][9]
Molecular Formula C₂₁H₂₁NO₃[5][6]
Molecular Weight 335.40 g/mol [5]
Appearance White to off-white solid (presumed)General knowledge
Purity Typically >95%[6]
Storage Inert atmosphere, 2-8°C[9]
Safety and Handling

Hazard Statements (Presumed based on related compounds):

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

  • Engineering Controls: Use only outdoors or in a well-ventilated area.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.

Section 3: Synthesis and Purification

The synthesis of Fmoc-AmC can be approached through a two-step process starting from 4-aminocyclohexanol. This involves the protection of the amino group with an Fmoc group, followed by the oxidation of the hydroxyl group to a ketone.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the protection of the amino group of 4-aminocyclohexanol hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting Fmoc-protected alcohol is then oxidized to the desired cyclohexanone derivative.

Synthesis_Workflow Start 4-Aminocyclohexanol Hydrochloride Step1 Fmoc Protection (Fmoc-Cl, Base) Start->Step1 Intermediate 4-N-Fmoc-amino-cyclohexanol Step1->Intermediate Step2 Oxidation (e.g., PCC, Swern) Intermediate->Step2 Product 4-N-Fmoc-amino-cyclohexanone Step2->Product caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Fmoc protection and alcohol oxidation.

Step 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol

  • Reaction Setup: To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).

  • Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-N-Fmoc-amino-cyclohexanol.

Step 2: Oxidation to this compound

This step can be performed using various oxidation reagents. A common and effective method is the Swern oxidation.

  • Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.

  • DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the oxalyl chloride solution and stir for 15 minutes.

  • Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78°C.

  • Quenching: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol

The crude this compound can be purified using silica gel flash column chromatography.

  • Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Section 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Fmoc-AmC. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between δ 7.3-7.8 ppm), the methoxy protons (a doublet and a triplet around δ 4.2-4.5 ppm), and the cyclohexanone ring protons (multiplets in the aliphatic region).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the cyclohexanone ring (around δ 208-212 ppm), the carbonyl of the Fmoc group (around δ 156 ppm), and the aromatic and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Fmoc-AmC.

Illustrative HPLC Method:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for the analysis of Fmoc-protected compounds.[11][12]

  • Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

  • Expected Result: A single major peak corresponding to the pure product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 336.4.

Section 5: Applications in Peptide and Medicinal Chemistry

The unique structure of Fmoc-AmC makes it a valuable tool for introducing a ketone functionality and a constrained cyclic scaffold into peptides and other bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AmC can be incorporated into a peptide sequence using standard SPPS protocols. The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to expose the free amine for subsequent coupling.[10][13]

SPPS_Workflow Resin Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Free_Amine Free N-terminus Fmoc_Deprotection->Free_Amine Coupling Coupling (Fmoc-AmC, Activator) Free_Amine->Coupling Product Peptide with Fmoc-AmC Coupling->Product caption Incorporation of Fmoc-AmC into a peptide via SPPS.

Caption: Incorporation of Fmoc-AmC into a peptide via SPPS.

Post-Synthesis Modification

The ketone functionality of the cyclohexanone ring can be further modified after peptide synthesis. This allows for the introduction of diverse chemical moieties through reactions such as:

  • Reductive amination: To form new C-N bonds and introduce secondary or tertiary amines.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To create new carbon-carbon bonds and more complex structures.

These modifications can be used to generate peptide libraries with enhanced properties, such as improved binding affinity, stability, or cell permeability.

Role in Drug Discovery

The incorporation of constrained cyclic structures like the cyclohexanone ring can lead to peptides with more defined conformations. This can result in:

  • Increased receptor selectivity: By pre-organizing the peptide into a bioactive conformation.

  • Enhanced proteolytic stability: By making the peptide less susceptible to enzymatic degradation.

  • Improved pharmacokinetic properties: By altering the polarity and size of the molecule.

Section 6: Conclusion

This compound is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of a conformationally restricted cyclic ketone and a readily manipulable Fmoc-protected amine provides a powerful tool for the design and synthesis of novel peptides and small molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors.

References

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Synthesis, Application, and Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 4-N-Fmoc-amino-cyclohexanone, a versatile building block for creating conformationally constrained peptides and peptidomimetic scaffolds. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and explore the strategic applications of this unique scaffold in modern drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In peptide-based drug discovery, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity for biological targets. Introducing conformational constraints is a proven strategy to overcome these limitations.[1] The this compound scaffold serves as an exceptional tool for this purpose. It combines two key features:

  • The Fmoc-Protected Amine: This allows for seamless integration into standard, well-established Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[2][3] The Fmoc group's base lability provides an orthogonal protection strategy, ensuring that acid-labile side-chain protecting groups remain intact during chain elongation.[4]

  • The Cyclohexanone Ring: This rigid carbocyclic structure imparts a significant conformational bias on the peptide backbone, locking it into a more defined geometry.[5][6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced affinity and selectivity.[7]

Furthermore, the ketone functional group is not merely a structural element; it is a versatile chemical handle for post-synthetic modification, allowing for the creation of diverse analog libraries from a single peptide scaffold. This dual functionality makes this compound a powerful building block for generating novel bioactive molecules.

Synthesis of the Core Scaffold: (4-Oxocyclohexyl)carbamic acid 9H-fluoren-9-ylmethyl ester

The synthesis of the title compound is efficiently achieved in a two-step process starting from commercially available 4-aminocyclohexanol. The strategy involves the protection of the amino group, followed by the oxidation of the hydroxyl group to the ketone.

Step 1: N-Fmoc Protection of 4-Aminocyclohexanol

The first step is the protection of the primary amine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is deliberate; it is a stable, crystalline solid that reacts cleanly with amines under mild basic conditions, offering high yields and minimizing the formation of dipeptide-like impurities that can occur with more reactive reagents like Fmoc-Cl.

G cluster_0 Step 1: N-Fmoc Protection cluster_1 Step 2: Oxidation 4-Aminocyclohexanol 4-Aminocyclohexanol Fmoc-OSu Fmoc-OSu 4-Aminocyclohexanol->Fmoc-OSu  10% Na2CO3 (aq), Dioxane  Room Temp, 12-24h N-Fmoc-4-aminocyclohexanol N-Fmoc-4-aminocyclohexanol Fmoc-OSu->N-Fmoc-4-aminocyclohexanol N-Fmoc-4-aminocyclohexanol_ref N-Fmoc-4-aminocyclohexanol Oxidizing_Agent N-Fmoc-4-aminocyclohexanol_ref->Oxidizing_Agent  TEMPO (cat.), NaOCl  DCM, 0°C to RT Final_Product This compound Oxidizing_Agent->Final_Product

Caption: Synthetic pathway for this compound.

Step 2: Oxidation to the Ketone

The choice of oxidant for converting the secondary alcohol to a ketone is critical to avoid side reactions, particularly over-oxidation or reactions involving the Fmoc group. While strong oxidants like KMnO₄ have been used for analogous Boc-protected compounds, a milder, more selective system is preferable.[8] A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is an excellent choice.[9] This system operates under mild, slightly basic conditions, is highly efficient for secondary alcohols, and is compatible with the Fmoc protecting group.

Protocol 2.1: Synthesis of this compound

Materials:

  • trans-4-Aminocyclohexanol hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • TEMPO

  • Sodium hypochlorite solution (household bleach, ~6-8%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • N-Fmoc Protection:

    • To a solution of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in 10% aqueous Na₂CO₃, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

    • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor progress by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl and then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Fmoc-4-aminocyclohexanol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

  • Oxidation:

    • Dissolve the crude N-Fmoc-4-aminocyclohexanol (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

    • Add TEMPO (0.05 eq) to the solution.

    • Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

    • Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure this compound as a white solid.

ParameterTypical ValueSource
Step 1 Yield 85-95%Estimated from similar reactions
Step 2 Yield 80-90%[9]
Overall Yield 68-85%Calculated

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized building block before its use in peptide synthesis.

PropertyValueSource
CAS Number 391248-11-6[10]
Molecular Formula C₂₁H₂₁NO₃[10]
Molecular Weight 335.40 g/mol [10]
Appearance White to off-white solidTypical
Storage 2-8°C, desiccated[5]

Representative NMR Data (in CDCl₃): The following table outlines the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Fmoc Group 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (m, 4H), 4.4-4.5 (d, 2H), 4.2-4.3 (t, 1H)~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47
Cyclohexyl CH-N ~3.7-3.9 (m, 1H)~50-52
Cyclohexyl CH₂-C=O ~2.3-2.5 (m, 4H)~40-42
Cyclohexyl CH₂ ~1.9-2.1 (m, 2H), ~1.6-1.8 (m, 2H)~30-33
Ketone C=O N/A~209-211

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to create peptides with constrained backbones. The workflow follows standard Fmoc-SPPS protocols.

SPPS_Cycle Resin Peptide-Resin (Free Amine) Coupling Couple next Fmoc-AA (HATU, DIPEA in DMF) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Peptide_Resin Fmoc-Peptide-Resin Wash1->Fmoc_Peptide_Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Peptide_Resin->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Elongated_Resin Elongated Peptide-Resin (Free Amine) Wash2->Elongated_Resin Repeat Repeat Cycle or Cleave Elongated_Resin->Repeat Repeat->Coupling Next AA

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 4.1: Incorporation of this compound into a Peptide Sequence

Setup: This protocol assumes a manual SPPS setup using a fritted syringe as the reaction vessel. It can be adapted for automated synthesizers.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes and drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[2] Drain.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling:

    • In a separate vial, pre-activate the building block by dissolving this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to stand for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless). If the test is positive, repeat the coupling step.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Derivatization via Reductive Amination

The ketone moiety of the incorporated cyclohexanone residue is a powerful tool for generating chemical diversity. Reductive amination allows for the introduction of a wide variety of primary or secondary amines, creating a library of peptide analogs with different side chains at that position.

The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is a milder, more selective hydride source that readily reduces the iminium ion intermediate but is slow to reduce the starting ketone.[11] This selectivity is crucial as it prevents the undesired reduction of the ketone to a secondary alcohol, ensuring the reaction proceeds cleanly to the desired amine product.

Reductive_Amination Ketone Peptide-Scaffold (with C=O) Iminium Iminium Ion Intermediate [Peptide-C=N⁺H-R] Ketone->Iminium + R-NH₂ - H₂O (mild acid, e.g., AcOH) Amine R-NH₂ Product Derivatized Peptide [Peptide-CH-NH-R] Iminium->Product Reduction Hydride NaBH(OAc)₃ Hydride->Iminium

Caption: Reaction pathway for reductive amination of the ketone scaffold.

Protocol 5.1: Reductive Amination of a Peptide-Bound Cyclohexanone

Materials:

  • Peptide-resin containing the 4-oxo-cyclohexyl moiety

  • Primary or secondary amine of choice (e.g., benzylamine, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq)

  • 1% Acetic Acid (AcOH) in Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.

  • Imine Formation:

    • Add a solution of the desired amine (1.5 eq) in 1% AcOH/DCM to the resin.

    • Agitate the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.

  • Reduction:

    • Add solid NaBH(OAc)₃ (2.0 eq) to the reaction vessel.

    • Agitate the suspension at room temperature for 2-4 hours, or until the reaction is complete (monitored by cleaving a small sample for LC-MS analysis).

  • Workup:

    • Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again.

    • Dry the derivatized peptide-resin under vacuum.

  • Cleavage and Purification: Cleave the final peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by reverse-phase HPLC.

Biological Applications and Perspectives

While specific biological activity data (e.g., IC₅₀ or Kᵢ values) for peptides incorporating this compound are not widely published, the utility of the scaffold can be inferred from studies on closely related analogs. The introduction of cyclic constraints is a well-documented strategy for developing potent and selective ligands.[1][7]

  • Antimicrobial Peptides (AMPs): A synthetic AMP containing 1-aminocyclohexane carboxylic acid demonstrated potent activity against several drug-resistant bacterial strains, highlighting the value of cyclohexyl moieties in designing effective AMPs. The ability to derivatize the ketone handle of the 4-aminocyclohexanone scaffold allows for the systematic optimization of amphipathicity, a key determinant of antimicrobial activity.

  • Receptor Ligands: The rigid scaffold can mimic β-turns or other secondary structures, making it an ideal component for designing agonists or antagonists for G-protein coupled receptors (GPCRs) or other protein targets.[6] The diverse side chains that can be introduced via reductive amination allow for fine-tuning of receptor subtype selectivity.

  • Enzyme Inhibitors: The constrained backbone can position key interacting residues precisely within an enzyme's active site. The ketone itself can act as a warhead for covalent inhibitors (e.g., by forming a hemiketal) or be derivatized to introduce other pharmacophores.

By using this building block, researchers can generate libraries of structurally related but functionally diverse peptides for screening in various biological assays, accelerating the hit-to-lead optimization process in drug discovery.

Conclusion

This compound is more than just a non-canonical amino acid; it is a strategic tool for peptide chemists. Its straightforward synthesis, compatibility with standard SPPS, and, most importantly, the dual-purpose nature of the cyclohexanone ring—providing both conformational constraint and a handle for derivatization—make it an invaluable asset. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently employ this building block in the design and synthesis of novel, potent, and selective peptide-based therapeutics.

References

The Strategic Imperience of the Fmoc Group in the Synthesis and Application of Amino Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry and drug discovery, the precise manipulation of reactive functional groups is paramount. Among the arsenal of protective chemistries, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical exploration of the multifaceted role of the Fmoc protecting group in the synthesis, manipulation, and application of α-amino ketones, a class of compounds with significant therapeutic and research potential. We will delve into the mechanistic underpinnings of Fmoc protection, detail field-proven experimental protocols, and illuminate the strategic advantages of its application in the development of novel chemical entities.

The Fundamental Principle: Orthogonality and Mild Lability in Amino Ketone Synthesis

The successful synthesis of complex molecules hinges on the concept of orthogonality , the ability to selectively deprotect one functional group in the presence of others.[2] The Fmoc group, in conjunction with acid-labile side-chain protecting groups (e.g., tert-butyl), forms a truly orthogonal system, which is a significant advantage over older strategies like the Boc/Bzl approach.[3][4] This orthogonality is crucial when dealing with multifunctional amino ketones, which may possess other sensitive moieties.

The primary attribute that makes the Fmoc group indispensable is its lability under mild basic conditions, typically with a secondary amine like piperidine.[3][5] This contrasts sharply with the harsh acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) group.[5] The mild deprotection conditions offered by Fmoc chemistry are particularly advantageous for the synthesis of amino ketones, as they preserve the integrity of acid-sensitive functionalities that may be present in the molecule and minimize side reactions like racemization.[]

Caption: Mechanism of Fmoc deprotection from an amino ketone.

Synthesis of Fmoc-Protected Amino Ketones: A Methodological Overview

The preparation of Fmoc-protected amino ketones is a critical first step for their incorporation into larger molecules. Several synthetic strategies have been developed, with the choice of method often depending on the desired ketone substituent and the nature of the amino acid side chain.

A robust and widely applicable method involves the conversion of an N-Fmoc-protected amino acid into a reactive intermediate, such as a thioester, which then undergoes reaction with an organometallic reagent. For instance, the transformation of Fmoc-amino acids into 2-mercaptopyridine thioesters followed by reaction with dialkylcuprates has proven effective for preparing a variety of Fmoc-protected amino ketones in good yields.[1]

Experimental Protocol: Synthesis of an Fmoc-Protected Amino Ketone via a Thioester Intermediate

This protocol is adapted from the method described by Vázquez and Albericio.[1]

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • 2,2'-Dipyridyl disulfide (1.1 eq)

  • Triphenylphosphine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Organocuprate reagent (e.g., lithium dialkylcuprate, prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents (diethyl ether, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Thioester Formation: a. Dissolve the Fmoc-protected amino acid, 2,2'-dipyridyl disulfide, and triphenylphosphine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-aminoacyl-2-thiopyridyl ester.

  • Reaction with Organocuprate: a. In a separate flask, prepare the organocuprate reagent in anhydrous THF at the appropriate temperature (typically -78 °C to 0 °C). b. Dissolve the purified Fmoc-aminoacyl-2-thiopyridyl ester in anhydrous THF and add it dropwise to the freshly prepared organocuprate solution. c. Allow the reaction to proceed at low temperature for 1-2 hours. d. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. e. Allow the mixture to warm to room temperature and perform a standard aqueous workup. f. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the desired Fmoc-protected amino ketone.

Applications in Drug Discovery and Chemical Biology

Fmoc-protected amino ketones are not merely synthetic intermediates; they are valuable building blocks for the creation of potent and selective therapeutic agents and research tools.

Protease Inhibitors

A prominent application of amino ketones is in the design of protease inhibitors.[7][8] The ketone carbonyl can act as an electrophilic "warhead" that forms a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a protease, leading to potent inhibition.[9] The peptidyl portion of the molecule, constructed using Fmoc-SPPS, provides the necessary specificity for the target enzyme.[7]

The use of the Fmoc group is particularly advantageous in the synthesis of peptidyl fluoromethyl ketones (FMKs), a class of irreversible protease inhibitors with significant therapeutic potential.[7] The mild deprotection conditions of Fmoc chemistry are compatible with the sensitive fluorinated ketone moiety.[7]

Parameter Fmoc Protecting Group Boc Protecting Group
Deprotection Condition Mild base (e.g., 20% piperidine in DMF)[3]Strong acid (e.g., TFA)[5]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups[3]Semi-orthogonal with benzyl-based side-chain protecting groups[2]
Compatibility with Sensitive Functionalities High, preserves acid-labile groupsLower, can cleave sensitive groups
Side Reactions Potential for aspartimide formation in sensitive sequences[5]Risk of t-butylation of sensitive residues
Monitoring UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of deprotection[5]No straightforward real-time monitoring
Chemical Biology Probes

Fmoc-protected amino ketones serve as versatile scaffolds for the development of chemical biology probes. These probes can be used to study enzyme activity, identify novel drug targets, and elucidate biological pathways.[10] By incorporating reporter tags such as fluorophores or biotin onto the amino ketone scaffold, researchers can visualize and track the interactions of these molecules within a biological system. The Fmoc group's compatibility with a wide range of chemical modifications makes it an ideal choice for the synthesis of such multifunctional probes.

Fmoc_Amino_Ketone_Workflow cluster_0 Synthesis of Building Block cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Cleavage and Application Fmoc_AA Fmoc-Amino Acid Fmoc_AK Fmoc-Amino Ketone Fmoc_AA->Fmoc_AK Activation & Coupling (e.g., with Organocuprate) Coupling Coupling of next Fmoc-Amino Acid Fmoc_AK->Coupling Incorporation into Peptide Chain Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Deprotection->Coupling Coupling->Resin Repeat Cycles Cleavage Cleavage from Resin (e.g., TFA) Coupling->Cleavage Peptidyl_AK Peptidyl Amino Ketone Cleavage->Peptidyl_AK Application Application (Protease Inhibitor, Probe) Peptidyl_AK->Application

Caption: Workflow for the use of Fmoc-amino ketones in SPPS.

Challenges and Considerations

While the Fmoc group offers numerous advantages, its use in the context of amino ketones is not without challenges. The basic conditions used for Fmoc deprotection can potentially lead to side reactions involving the ketone functionality, such as enolization and subsequent racemization or aldol-type reactions. Careful optimization of the deprotection conditions, including the choice of base, solvent, and reaction time, is crucial to mitigate these risks.

Furthermore, the stability of the Fmoc-protected amino ketone itself during storage and handling should be considered. As with many complex organic molecules, proper storage under inert and anhydrous conditions is recommended to prevent degradation.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a pivotal and strategic role in the synthesis and application of amino ketones. Its mild, base-labile nature, coupled with its orthogonality to common acid-labile side-chain protecting groups, provides a robust and versatile platform for the construction of complex peptidyl amino ketones. These molecules have demonstrated significant potential as potent protease inhibitors and sophisticated chemical biology probes, driving innovation in drug discovery and fundamental biological research. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively harness the power of Fmoc chemistry in their pursuit of novel and impactful scientific discoveries.

References

An In-depth Technical Guide to the Conformational Analysis of Fmoc-Amino-Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of N-(9-fluorenylmethoxycarbonyl)-amino-cyclohexanone (Fmoc-amino-cyclohexanone), a key building block in peptidomimetics and constrained peptide synthesis. The conformational landscape of this molecule is dictated by the interplay between the flexible cyclohexanone ring and the sterically demanding Fmoc protecting group. A thorough understanding of its conformational preferences is paramount for the rational design of novel therapeutics with controlled topologies. This document outlines a multi-pronged approach, integrating synthetic considerations, advanced spectroscopic techniques, and computational modeling to elucidate the conformational equilibria of the 2-, 3-, and 4-amino-cyclohexanone isomers. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of Conformational Rigidity in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of peptide and peptidomimetic drug design, the introduction of conformational constraints is a widely employed strategy to enhance receptor affinity, selectivity, and metabolic stability. The cyclohexanone ring, when incorporated into a peptide backbone, serves as a rigid scaffold that limits the accessible conformational space. The N-Fmoc-amino-cyclohexanones are versatile building blocks for solid-phase peptide synthesis (SPPS), enabling the introduction of these cyclic constraints.[1]

The large and rigid Fmoc group, while essential for synthesis, exerts a significant influence on the conformational preferences of the adjacent cyclohexanone ring.[2][3] This guide will explore the methodologies to dissect these conformational intricacies, focusing on the chair, boat, and twist-boat conformations of the cyclohexanone ring and the axial versus equatorial orientation of the Fmoc-amino substituent.

Synthesis of Fmoc-Amino-Cyclohexanone Isomers

A robust conformational analysis begins with the unambiguous synthesis of the target molecules. The 2-, 3-, and 4-amino-cyclohexanone isomers, protected with the Fmoc group, can be synthesized from their corresponding amino alcohol precursors. A generalized synthetic scheme is presented below.

General Synthetic Protocol

A plausible synthetic route involves the protection of the amino group of the requisite aminocyclohexanol isomer with Fmoc-succinimidyl carbonate (Fmoc-OSu), followed by oxidation of the hydroxyl group to a ketone.[4]

Step 1: Fmoc Protection of Aminocyclohexanol

  • Dissolve the aminocyclohexanol hydrochloride salt in a 1:1 mixture of dioxane and water.

  • Add sodium carbonate to basify the solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Oxidation to Fmoc-Amino-Cyclohexanone

  • Dissolve the Fmoc-protected aminocyclohexanol in dichloromethane.

  • Add an oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the crude product by flash chromatography to yield the desired Fmoc-amino-cyclohexanone.

SynthesisWorkflow cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Oxidation AminoCyclohexanol Aminocyclohexanol Isomer FmocOSu Fmoc-OSu Base Na₂CO₃, Dioxane/H₂O FmocAminoCyclohexanol Fmoc-Amino-Cyclohexanol Reaction2 Reaction2 FmocAminoCyclohexanol->Reaction2 Oxidant Dess-Martin Periodinane Solvent DCM FmocAminoCyclohexanone Fmoc-Amino-Cyclohexanone

Spectroscopic Analysis for Conformational Elucidation

A combination of spectroscopic techniques is essential for a comprehensive conformational analysis. While IR and CD spectroscopy provide valuable information, NMR spectroscopy is the most powerful tool for determining the conformational equilibrium in solution.

Infrared (IR) Spectroscopy

IR spectroscopy can provide initial insights into the functional groups present and potential intramolecular interactions.

Experimental Protocol:

  • Acquire the IR spectrum of the sample as a KBr pellet or a thin film.

  • Identify the characteristic stretching frequencies for the ketone (C=O), the amide (N-H and C=O of the Fmoc group), and the aromatic C-H bonds of the fluorenyl group.

Expected Data and Interpretation:

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation
Ketone C=O1710-1725The position of this peak can be influenced by the conformation of the ring.
Amide N-H (Fmoc)3300-3400The presence and shape of this band can indicate hydrogen bonding.
Amide C=O (Fmoc)1680-1700A sharp, strong absorption is expected.

A shift in the ketone C=O stretching frequency may suggest a change in the dipole moment of the bond due to the proximity of the bulky Fmoc group in certain conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are central to determining the conformational preferences of Fmoc-amino-cyclohexanone in solution. The analysis of proton-proton coupling constants (³JHH) is particularly informative.

Experimental Protocol:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire high-resolution ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, for complete signal assignment.

  • Acquire a 1D ¹H spectrum with high digital resolution to accurately measure coupling constants.

  • Conduct Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) to probe through-space proximities.

Data Analysis and Interpretation:

The conformational equilibrium of the cyclohexanone ring is primarily between two chair conformations, with the Fmoc-amino group in either an axial or an equatorial position. The relative populations of these conformers can be determined by analyzing the vicinal coupling constants of the proton attached to the carbon bearing the amino group (H-C-N).

The Karplus equation describes the relationship between the dihedral angle (θ) and the vicinal coupling constant (³JHH).[5] For a cyclohexane ring, the following generalizations are highly useful:

  • Axial-Axial Coupling (³Jaa): Dihedral angle ≈ 180°. Expected ³J ≈ 8-13 Hz.

  • Axial-Equatorial Coupling (³Jae): Dihedral angle ≈ 60°. Expected ³J ≈ 2-5 Hz.

  • Equatorial-Equatorial Coupling (³Jee): Dihedral angle ≈ 60°. Expected ³J ≈ 2-5 Hz.

Hypothetical ¹H NMR Data for 4-Fmoc-Amino-Cyclohexanone:

ProtonHypothetical Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Conformational Inference
H-4 (proton on C-N)4.10ttJ = 11.5, 4.5Predominantly equatorial Fmoc-amino group (one large Jaa and one smaller Jae).
N-H5.80dJ = 7.5Coupling to H-4.

For the 2-amino isomer, the analysis is similar, focusing on the coupling constants of H-2 with the protons on C-3. For the 3-amino isomer, the analysis of H-3 couplings to protons on C-2 and C-4 will reveal its orientation.

NOE data can provide further confirmation. For an axially oriented Fmoc-amino group, NOEs would be expected between the protons of the Fmoc group and the axial protons at the 3 and 5 positions of the cyclohexanone ring.

NMR_Analysis cluster_Equilibrium Conformational Equilibrium cluster_NMR NMR Analysis Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip Coupling Coupling Constants (³JHH) Axial->Coupling Minor Contribution NOE NOE Data Axial->NOE Equatorial->Axial Ring Flip Equatorial->Coupling Dominant Contribution Equatorial->NOE Population Conformer Population

Computational Modeling: A Theoretical Framework

Computational chemistry provides a powerful means to complement experimental data and to gain a deeper understanding of the energetic landscape of the molecule.[6][7] Density Functional Theory (DFT) is a suitable method for this purpose.

Computational Workflow
  • Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the identified conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Solvation Modeling: To mimic the experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) in the DFT calculations.

  • Data Analysis: Compare the relative energies of the conformers to predict their populations at a given temperature. The Boltzmann distribution can be used for this purpose.

ComputationalWorkflow Start Initial 2D Structure ConfSearch Conformational Search (MMFF94) Start->ConfSearch DFT_Opt DFT Geometry Optimization (B3LYP/6-31G(d)) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Solvation Solvation Model (PCM) Freq_Calc->Solvation Analysis Thermodynamic Analysis Solvation->Analysis End Conformer Populations and Energies Analysis->End

Hypothetical Computational Results for 4-Fmoc-Amino-Cyclohexanone (in Chloroform):

ConformerRelative Energy (kcal/mol)Predicted Population (%)
Equatorial-Chair0.0095.8
Axial-Chair2.204.1
Twist-Boat5.50< 0.1

These hypothetical results suggest that the equatorial conformer is significantly more stable, which is consistent with the steric bulk of the Fmoc-amino group. The 1,3-diaxial interactions in the axial conformer would lead to significant steric strain.

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[3][8] While the conformation in the solid state may be influenced by crystal packing forces, it often corresponds to a low-energy conformation in solution.

Crystallization and Data Collection Protocol
  • Crystallization: Grow single crystals of Fmoc-amino-cyclohexanone by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's conformation in the solid state. This information can be used to benchmark the results of computational modeling.

Conclusion: A Synergistic Approach

The conformational analysis of Fmoc-amino-cyclohexanone requires a synergistic approach that combines synthesis, spectroscopy, and computational modeling. NMR spectroscopy, particularly the analysis of coupling constants, provides the primary experimental data on the conformational equilibrium in solution. Computational modeling offers a theoretical framework to understand the energetic factors governing this equilibrium. X-ray crystallography can provide a definitive solid-state structure. By integrating these techniques, researchers can gain a comprehensive understanding of the conformational landscape of this important class of molecules, thereby enabling the rational design of novel peptidomimetics with tailored three-dimensional structures.

References

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone is a valuable building block in modern medicinal chemistry and peptide science. Its unique structure, combining a conformationally restricted cyclohexanone ring with the widely used Fmoc-protecting group, makes it a versatile tool for the synthesis of novel peptidomimetics and constrained peptides. The precise and unambiguous characterization of this molecule is paramount to ensure the integrity and success of these synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the structural elucidation and quality control of 4-N-Fmoc-amino-cyclohexanone. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Introduction: The Molecular Architecture and a Versatile Synthetic Tool

This compound (Molecular Formula: C₂₁H₂₁NO₃, Molecular Weight: 335.40 g/mol ) is a bifunctional molecule of significant interest. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, forming the cornerstone of solid-phase peptide synthesis (SPPS).[1] The cyclohexanone moiety introduces a degree of conformational rigidity, a desirable trait in the design of bioactive peptides and peptidomimetics. The ketone functionality also presents a handle for further chemical modifications.

Given its pivotal role in complex syntheses, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm its chemical identity and purity. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed analysis of its predicted NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the Fmoc group and the cyclohexanone ring. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Fmoc-H (aromatic)7.75 - 7.85d2H
Fmoc-H (aromatic)7.55 - 7.65d2H
Fmoc-H (aromatic)7.35 - 7.45t2H
Fmoc-H (aromatic)7.25 - 7.35t2H
N-H~7.0 (broad)s1H
Fmoc-CH₂4.30 - 4.40d2H
Fmoc-CH4.15 - 4.25t1H
Cyclohexanone-CH(N)3.80 - 4.00m1H
Cyclohexanone-CH₂ (axial, α to C=O)2.40 - 2.60m2H
Cyclohexanone-CH₂ (equatorial, α to C=O)2.20 - 2.40m2H
Cyclohexanone-CH₂ (axial, β to C=O)1.90 - 2.10m2H
Cyclohexanone-CH₂ (equatorial, β to C=O)1.60 - 1.80m2H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Fmoc Group Protons: The eight aromatic protons of the fluorenyl group are expected to appear in the downfield region (7.2-7.9 ppm) as a set of doublets and triplets, characteristic of a disubstituted benzene ring system. The benzylic proton (Fmoc-CH) and the adjacent methylene protons (Fmoc-CH₂) will resonate around 4.1-4.4 ppm, with their characteristic splitting patterns.

  • Cyclohexanone Ring Protons: The protons on the cyclohexanone ring will exhibit more complex splitting patterns due to chair conformations and axial/equatorial relationships. The proton attached to the nitrogen-bearing carbon (CH-N) is expected to be a multiplet in the 3.8-4.0 ppm range. The protons alpha to the carbonyl group will be the most deshielded of the methylene protons, appearing as multiplets between 2.2 and 2.6 ppm. The protons beta to the carbonyl will be found further upfield (1.6-2.1 ppm). The amide proton (N-H) is expected to be a broad singlet around 7.0 ppm.

Caption: Key proton environments in this compound.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ketone)~208
C=O (Carbamate)~156
Fmoc C (quaternary)~144, ~141
Fmoc CH (aromatic)~128, ~127, ~125, ~120
Fmoc CH₂~67
Fmoc CH~47
Cyclohexanone C-N~50
Cyclohexanone Cα to C=O~40
Cyclohexanone Cβ to C=O~30

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: The most downfield signal will be the ketone carbonyl at approximately 208 ppm. The carbamate carbonyl of the Fmoc group will appear around 156 ppm.

  • Fmoc Group Carbons: The aromatic carbons of the fluorene ring will resonate in the 120-145 ppm region, with the quaternary carbons appearing at the downfield end of this range. The Fmoc CH₂ and CH carbons will be observed around 67 and 47 ppm, respectively.

  • Cyclohexanone Ring Carbons: The carbon attached to the nitrogen will be around 50 ppm. The carbons alpha and beta to the ketone will have chemical shifts of approximately 40 and 30 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis relies on proper sample preparation and instrument setup.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-2 seconds

    • Number of scans: 8-16

  • ¹³C NMR:

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the characteristic absorptions of its key functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amide)3300 - 3400Medium
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=O stretch (ketone)~1715Strong
C=O stretch (carbamate)~1690Strong
C=C stretch (aromatic)1450 - 1600Medium-Weak
N-H bend (amide)~1530Medium

Interpretation of the Predicted IR Spectrum:

The presence of two strong carbonyl absorption bands around 1715 cm⁻¹ (ketone) and 1690 cm⁻¹ (carbamate) is a key diagnostic feature. The N-H stretch of the amide will be visible as a medium intensity band in the 3300-3400 cm⁻¹ region. The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of scans: 16-32

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Predicted Mass Spectrum of this compound

For this compound (MW = 335.40), the following ions are expected in an electrospray ionization (ESI) mass spectrum:

  • [M+H]⁺: m/z = 336.4

  • [M+Na]⁺: m/z = 358.4

Predicted Fragmentation Pattern (in MS/MS):

The molecular ion is expected to undergo characteristic fragmentation, primarily through the loss of the Fmoc group.

G M [M+H]⁺ m/z = 336.4 Fmoc_loss Loss of Fmoc group (- C₁₅H₁₂O₂) Fragment1 [M - Fmoc + H]⁺ m/z = 114.1 Fmoc_loss->Fragment1

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (ESI-MS):

  • Ionization mode: Positive

  • Capillary voltage: 3-4 kV

  • Drying gas flow and temperature: Optimized for the specific instrument and solvent system.

  • Mass range: 100 - 500 m/z

A Note on Synthesis

A common synthetic route to this compound involves the protection of 4-aminocyclohexanone with Fmoc-Cl or Fmoc-OSu under basic conditions. The purity of the final product is highly dependent on the reaction conditions and purification methods.

G Reactant1 4-Aminocyclohexanone Reagents Base (e.g., NaHCO₃) Solvent (e.g., Dioxane/Water) Reactant2 Fmoc-Cl or Fmoc-OSu Reactant2->Reagents Product This compound Reagents->Product

Caption: General synthetic scheme for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR spectroscopy allows for the complete assignment of the carbon and proton skeletons, while IR spectroscopy confirms the presence of the key carbonyl and amide functional groups. Mass spectrometry provides definitive evidence of the molecular weight and offers insights into the molecule's stability and fragmentation patterns. For any researcher utilizing this important building block, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and success of their synthetic work.

References

4-N-Fmoc-amino-cyclohexanone literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Synthesis, Application, and Field-Proven Insights

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional synthetic building block of significant interest to researchers in peptide chemistry and drug discovery. As a non-canonical amino acid (ncAA), its incorporation into peptide chains introduces a unique combination of conformational constraint via the cyclohexyl scaffold and a reactive ketone handle for post-synthetic modifications. This guide provides a comprehensive technical overview, from its synthesis and characterization to its strategic application in Solid-Phase Peptide Synthesis (SPPS) and its role in the development of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to navigate the complexities of its use.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel therapeutics, standard peptides composed of the 20 canonical amino acids often face limitations such as poor stability against proteolysis and limited structural diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these hurdles, enhancing the pharmacological profiles of peptide-based drugs.[1][2] ncAAs can introduce novel side-chain functionalities, improve proteolytic stability, and constrain peptide conformation to enhance binding affinity and selectivity.[3]

This compound emerges as a particularly valuable ncAA. It uniquely combines two key features:

  • Fmoc-protected Amine: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, making the molecule perfectly suited for the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5]

  • Cyclohexanone Ring: This cyclic structure imparts conformational rigidity to the peptide backbone. Furthermore, the ketone carbonyl group serves as a versatile chemical handle for post-synthesis modifications, such as cyclization, oxime formation, or reductive amination, thereby expanding molecular diversity. The cyclohexanone scaffold itself is a privileged structure found in numerous pharmaceutical compounds.[6][7][8]

This guide will serve as a technical resource for scientists aiming to leverage the unique properties of this compound in their research and development endeavors.

Synthesis and Characterization

The synthesis of this compound is a critical first step that requires careful execution to ensure high purity for subsequent applications, particularly SPPS where impurities can terminate peptide chain elongation. The most common route involves the protection of the amino group of 4-aminocyclohexanone.

Synthetic Pathway

The synthesis is typically achieved via the reaction of a commercially available 4-aminocyclohexanone salt with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in the presence of a mild base. Fmoc-OSu is generally preferred over Fmoc-Cl due to its greater stability and lower tendency to form undesired side products.[9]

Synthesis cluster_reactants Reactants cluster_products Product 4-aminocyclohexanone 4-aminocyclohexanone (or its HCl salt) Fmoc-amino-cyclohexanone This compound 4-aminocyclohexanone->Fmoc-amino-cyclohexanone  Base (e.g., NaHCO₃)  Solvent (e.g., Dioxane/Water)  Room Temperature Fmoc-OSu Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) Fmoc-OSu->Fmoc-amino-cyclohexanone

Caption: General synthesis scheme for this compound.

Detailed Synthesis Protocol

Expertise & Experience: The choice of a biphasic solvent system (like dioxane/water) is crucial. It ensures that both the polar amino acid salt and the less polar Fmoc-OSu are sufficiently soluble for the reaction to proceed efficiently. Maintaining a basic pH is essential to ensure the starting amine is deprotonated and nucleophilic.

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve 4-aminocyclohexanone hydrochloride (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate (NaHCO₃). Stir the mixture until all solids are dissolved.

  • Addition of Fmoc Reagent: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane. Add this solution dropwise to the stirring 4-aminocyclohexanone solution at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, add water to the mixture and extract the aqueous phase with ethyl acetate (3x). The organic washes remove unreacted Fmoc-OSu and byproducts.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1 M HCl. A white precipitate (the product) should form.

  • Isolation: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed before use.

PropertyValueReference
CAS Number 391248-11-6[10]
Molecular Formula C₂₁H₂₁NO₃[10]
Molecular Weight 335.40 g/mol [10]
Appearance White to off-white solid
Storage Temperature 2-8°C
Characterization Data NMR, HPLC, LC-MS[11]

Table 1: Physicochemical Properties and Characterization Data.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS.[12] The Fmoc/tBu strategy is the most common approach, relying on the base-lability of the Nα-Fmoc group and the acid-lability of side-chain protecting groups (often tert-butyl based).[5][13]

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Coupling: - Activated Fmoc-AA - Coupling Reagents (e.g., HATU/DIPEA) Wash1->Coupling Couple with This compound Wash2 4. Washing (DMF) Coupling->Wash2 End Elongated Peptide (Fmoc-Protected) Wash2->End Next Repeat Cycle or Final Cleavage End->Next Next->Deprotection Continue Elongation

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The Fmoc Deprotection Step: Mechanism and Protocol

The selective removal of the Fmoc group is the cornerstone of the entire synthesis strategy.[9] It proceeds via a base-catalyzed β-elimination mechanism.[4][14] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and carbon dioxide.[15][16] The excess piperidine then acts as a scavenger, forming a stable adduct with the reactive dibenzofulvene intermediate.[14]

Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate [Intermediate Anion] Fmoc_Peptide->Intermediate Proton Abstraction Piperidine + Piperidine (Base) Piperidine->Intermediate Products H₂N-Peptide + Dibenzofulvene-Piperidine Adduct + CO₂ Intermediate->Products β-Elimination & Scavenging

Caption: Simplified mechanism of Fmoc deprotection by piperidine.

Trustworthiness: A self-validating protocol for deprotection involves monitoring the release of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance.[4] This allows for real-time tracking of the reaction's completion.

Protocol 2: Standard Fmoc Deprotection on Solid Support

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin).[17] Agitate for 3 minutes.

  • Main Deprotection: Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.

Coupling Protocol

Once the N-terminal amine is free, the this compound can be coupled to the growing peptide chain.

Protocol 3: Incorporation of this compound via SPPS

  • Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and an activating agent (e.g., HATU, 3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to confirm the reaction has gone to completion (a negative test indicates no remaining free primary amines).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Challenges and Advanced Considerations

While piperidine is the standard, alternative bases can be employed, especially for sequences prone to side reactions like aspartimide formation.

ReagentTypical ConditionsAdvantagesDisadvantagesReference
Piperidine 20% in DMF, 2 x 10 minHighly effective, reliable, good scavengerCan promote aspartimide formation[15][17]
DBU 2% DBU / 2% Piperidine in DMFVery fast deprotection, less aggregationStrong base, can catalyze side reactions, requires a scavenger[18]

Table 2: Comparison of Common Fmoc Deprotection Reagents.

Expertise & Experience: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a choice for experts dealing with "difficult sequences" where aggregation slows down standard deprotection.[18] However, its high basicity requires careful control to avoid unwanted side reactions. The small amount of piperidine is added solely to act as a scavenger for the dibenzofulvene byproduct.[18]

Applications in Drug Discovery and Medicinal Chemistry

The true power of this compound lies in the post-synthetic utility of its ketone group. Once incorporated into a peptide, this functionality opens a gateway to a vast chemical space for creating novel peptidomimetics and complex drug conjugates.

  • Conformational Constraint: The cyclohexyl ring restricts the rotational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity and selectivity.[19]

  • Scaffold for Further Derivatization: The ketone is a versatile functional group that can undergo a variety of chemical transformations:

    • Reductive Amination: To introduce new side chains or link to other molecules.

    • Oxime Ligation: A highly efficient and chemoselective reaction to form stable oxime bonds, useful for creating peptide-drug conjugates or for surface immobilization.

    • Wittig Reaction: To form carbon-carbon double bonds.

  • Synthesis of Spirocycles: The cyclohexanone moiety can be a precursor in the synthesis of spirocyclic structures, which are of great interest in medicinal chemistry for their rigid, three-dimensional architectures.[20]

The use of cyclohexanone derivatives as key intermediates is well-established in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and analgesics.[6][21] By incorporating this moiety directly into a peptide, researchers can merge the principles of peptide design with the proven synthetic utility of this chemical scaffold.

Conclusion

This compound is more than just another non-canonical amino acid; it is a strategic tool for the modern peptide chemist and drug discovery professional. Its straightforward integration into standard Fmoc-SPPS workflows, combined with the unique post-synthetic versatility of the ketone group, provides a robust platform for generating peptides with enhanced properties and novel functionalities. Understanding the principles behind its synthesis, deprotection, and coupling is paramount to harnessing its full potential. This guide has provided the foundational knowledge and field-proven protocols to empower researchers to confidently apply this valuable building block in the development of next-generation peptide-based therapeutics.

References

The Advent and Evolution of N-Fmoc Protected Amino Ketones: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 revolutionized peptide synthesis, offering a milder, base-labile alternative to the acid-labile Boc group. This innovation paved the way for the development of a vast array of synthetic building blocks, among which N-Fmoc protected amino ketones have emerged as pivotal intermediates in drug discovery and chemical biology. Their unique trifunctional nature—comprising a handle for peptide elongation (the free carboxyl or activated ester), a temporary protecting group (Fmoc), and an electrophilic ketone moiety—has established them as indispensable precursors for the synthesis of potent enzyme inhibitors, particularly targeting cysteine and serine proteases. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and application of N-Fmoc protected amino ketones, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Genesis: The Convergence of Protecting Group Strategy and Synthetic Utility

The journey to N-Fmoc protected amino ketones began not with the ketones themselves, but with the development of a robust and orthogonal protecting group strategy. Prior to the 1970s, the t-butyloxycarbonyl (Boc) group was the dominant choice for Nα-protection in solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R.B. Merrifield.[1] However, the repeated use of strong acid for Boc deprotection limited the synthesis of sensitive or modified peptides.

In a landmark 1970 publication, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group that could be cleaved under mild, non-acidic conditions.[2] This development established a new paradigm of "orthogonal" protection in peptide synthesis, where the Nα-protecting group could be removed without affecting the acid-labile side-chain protecting groups or the linker to the solid support.[3][4] The adoption of Fmoc chemistry in SPPS during the late 1970s and 1980s dramatically expanded the scope of accessible peptides.[4][5]

The true "discovery" of N-Fmoc protected amino ketones was not a singular event but rather a logical and powerful extension of this new methodology. As researchers sought to synthesize peptides with non-natural functionalities, particularly for the development of enzyme inhibitors, the α-amino ketone moiety became a desirable target. The electrophilic nature of the ketone carbonyl allows for covalent, often reversible, interactions with active site nucleophiles of enzymes like proteases. The integration of the Fmoc group provided the necessary tool to incorporate these functionalities into peptides in a controlled and efficient manner.

Synthetic Strategies: Pathways to N-Fmoc Protected Amino Ketones

The synthesis of N-Fmoc protected amino ketones primarily originates from their corresponding N-Fmoc protected amino acids. Several robust methodologies have been developed, each with its own advantages and considerations regarding substrate scope, scalability, and stereochemical integrity.

The Diazoketone Route: A Classic Approach

One of the earliest and most common methods for the preparation of α-amino ketones involves the formation of an intermediate diazoketone from an activated N-protected amino acid. This versatile intermediate can then be converted to a variety of ketone derivatives.

A "one-pot" procedure for the synthesis of N-Fmoc-α-amino diazoketones has been described, which avoids the isolation of the potentially hazardous diazomethane.[6] In this method, the N-Fmoc amino acid is activated with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to form a mixed anhydride, which then reacts in situ with diazomethane to yield the corresponding diazoketone.[6] This method has been shown to be compatible with a range of side-chain protecting groups commonly used in Fmoc-based SPPS.[6]

The resulting diazoketone is a stable, isolable intermediate that can be subsequently transformed into the desired ketone. For instance, treatment with anhydrous HCl or HBr can yield the corresponding chloromethyl or bromomethyl ketones, which are themselves valuable precursors for various enzyme inhibitors.

Experimental Protocol: One-Pot Synthesis of N-Fmoc-α-Amino Diazoketones [6]

  • Activation: Dissolve the N-Fmoc-amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C. Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the reaction mixture at -15 °C for 30 minutes.

  • Diazomethane Reaction: In a separate flask, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) following established safety protocols. Add the ethereal solution of diazomethane to the activated amino acid solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: Quench any excess diazomethane by the careful addition of acetic acid. Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-Fmoc-α-amino diazoketone.

The Weinreb Amide Approach: A Controlled and Versatile Method

The Weinreb amide, an N-methoxy-N-methylamide, provides a highly controlled and versatile route to ketones. The chelation of the organometallic reagent by the methoxy group stabilizes the tetrahedral intermediate, preventing the common problem of over-addition that can occur with other acylating agents. This method has been successfully applied to the synthesis of N-Fmoc protected amino ketones.

The synthesis begins with the preparation of the N-Fmoc-amino Weinreb amide from the corresponding N-Fmoc-amino acid. This can be achieved by activating the carboxylic acid with a coupling reagent such as N,N'-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

The N-Fmoc-amino Weinreb amide is then treated with a suitable organometallic reagent, such as a Grignard reagent or an organolithium species, to furnish the desired N-Fmoc protected amino ketone. This method is particularly advantageous for the synthesis of ketones with diverse side chains, as the nature of the ketone is determined by the choice of the organometallic reagent.

Experimental Protocol: Synthesis of N-Fmoc Protected Amino Ketones via Weinreb Amides

  • Weinreb Amide Formation: To a solution of the N-Fmoc-amino acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-carbonyldiimidazole (CDI) (1.1 eq) and stir at room temperature for 1 hour. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and continue stirring for 12-16 hours. Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the N-Fmoc-amino Weinreb amide.

  • Ketone Synthesis: Dissolve the N-Fmoc-amino Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.5 eq) dropwise. Stir the reaction at 0 °C for 2-3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with water and brine. Dry the organic phase, concentrate, and purify by flash chromatography to obtain the N-Fmoc protected amino ketone.

Organocuprate Addition to Thioesters: A Mild and Efficient Alternative

A mild and efficient method for the synthesis of N-Fmoc protected amino ketones involves the reaction of organocuprates with activated thioesters. This approach, described by Vázquez and Albericio in 2002, offers good yields and is compatible with a variety of side-chain protecting groups.[7]

The N-Fmoc amino acid is first converted to a thioester, for example, by reaction with 2-mercaptopyridine. This activated intermediate then undergoes reaction with a magnesium organocuprate, generated in situ from an organomagnesium halide and a copper(I) salt, to afford the desired N-Fmoc protected amino ketone.[7]

Experimental Protocol: Synthesis of N-Fmoc Protected Amino Ketones via Organocuprate Addition [7]

  • Thioester Formation: To a solution of the N-Fmoc-amino acid (1.0 eq) and 2,2'-dipyridyl disulfide (1.1 eq) in anhydrous DCM, add triphenylphosphine (1.1 eq) at 0 °C. Stir the reaction at room temperature for 2 hours. Concentrate the reaction mixture and purify by flash chromatography to yield the N-Fmoc-amino-2-mercaptopyridine thioester.

  • Organocuprate Reaction: In a separate flask, prepare the organocuprate by adding copper(I) iodide (0.1 eq) to a solution of the Grignard reagent (2.2 eq) in anhydrous THF at -20 °C. Cool the solution of the N-Fmoc-amino thioester (1.0 eq) in anhydrous THF to -20 °C and add the freshly prepared organocuprate solution dropwise. Stir the reaction at -20 °C for 1 hour. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Wash the combined organic layers, dry, concentrate, and purify by flash chromatography.

Applications in Drug Discovery and Chemical Biology

The primary application of N-Fmoc protected amino ketones lies in their role as precursors to potent and selective enzyme inhibitors, particularly for proteases. The ketone carbonyl can act as a "warhead," forming a stable, yet often reversible, covalent bond with a nucleophilic residue in the enzyme's active site, such as the cysteine thiol in cysteine proteases or the serine hydroxyl in serine proteases.

The Fmoc group allows for the incorporation of these ketone-containing amino acid analogues into peptide sequences using standard solid-phase peptide synthesis protocols.[1][4] This enables the rapid generation of libraries of peptidyl ketone inhibitors for screening against various protease targets implicated in diseases such as cancer, viral infections, and inflammatory disorders.

For example, fluoromethyl ketones (FMKs) derived from N-Fmoc protected amino acids are a well-established class of irreversible inhibitors of serine and cysteine proteases. The electron-withdrawing fluorine atoms enhance the electrophilicity of the ketone carbonyl, facilitating nucleophilic attack by the active site residue.

Data Summary and Visualization

Table 1: Comparison of Synthetic Methodologies for N-Fmoc Protected Amino Ketones
Methodology Starting Material Key Intermediate Advantages Disadvantages
Diazoketone Route N-Fmoc amino acidDiazoketoneWell-established, versatile intermediateUse of potentially hazardous diazomethane
Weinreb Amide Approach N-Fmoc amino acidWeinreb amideHigh control, prevents over-additionRequires preparation of Weinreb amide
Organocuprate Addition N-Fmoc amino acidThioesterMild conditions, good yieldsRequires preparation of thioester and organocuprate

Diagrams

Synthesis_of_N_Fmoc_Amino_Ketones cluster_diazoketone Diazoketone Route cluster_weinreb Weinreb Amide Approach cluster_organocuprate Organocuprate Addition A1 N-Fmoc Amino Acid B1 Mixed Anhydride A1->B1 Activation C1 Diazoketone B1->C1 CH2N2 D1 N-Fmoc Amino Ketone C1->D1 Transformation A2 N-Fmoc Amino Acid B2 Weinreb Amide A2->B2 CDI, N,O-dimethyl- hydroxylamine C2 N-Fmoc Amino Ketone B2->C2 Grignard Reagent A3 N-Fmoc Amino Acid B3 Thioester A3->B3 Activation C3 N-Fmoc Amino Ketone B3->C3 Organocuprate

Figure 1: Overview of major synthetic routes to N-Fmoc protected amino ketones.

Application_Workflow Start N-Fmoc Protected Amino Ketone SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Incorporation Peptidyl_Ketone Peptidyl Ketone Inhibitor SPPS->Peptidyl_Ketone Cleavage & Purification Screening Enzyme Inhibition Screening Peptidyl_Ketone->Screening Lead_Compound Lead Compound for Drug Development Screening->Lead_Compound

Figure 2: Workflow for the application of N-Fmoc protected amino ketones in drug discovery.

Conclusion and Future Perspectives

The discovery and development of N-Fmoc protected amino ketones represent a significant advancement in the field of peptide chemistry and drug discovery. Stemming from the seminal work of Carpino and Han on the Fmoc protecting group, these versatile building blocks have empowered researchers to synthesize a wide range of sophisticated peptidyl ketone inhibitors. The synthetic methodologies outlined in this guide, from the classic diazoketone route to the more modern organocuprate additions, provide a robust toolkit for accessing these valuable compounds.

As our understanding of the roles of proteases in disease continues to expand, the demand for novel and selective inhibitors will undoubtedly grow. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the design of novel ketone-based "warheads" with improved pharmacokinetic and pharmacodynamic properties. The foundational chemistry of N-Fmoc protected amino ketones will undoubtedly continue to be a cornerstone of these endeavors, driving innovation in the development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-N-Fmoc-amino-cyclohexanone in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks offer a means to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2] 4-N-Fmoc-amino-cyclohexanone emerges as a compelling scaffold for peptidomimetic design. The introduction of a cyclic ketone moiety can enforce specific conformational constraints, potentially leading to peptides with enhanced binding affinity, selectivity, and resistance to enzymatic degradation.[3] This document provides a detailed guide to the application of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), offering insights into its unique properties and protocols for its successful incorporation into peptide chains.

The rigid cyclohexane backbone can induce stable secondary structures like β-turns or helical folds, which are often crucial for biological activity.[4][5] Furthermore, the ketone functionality presents a unique handle for post-synthesis modifications, such as oxime ligation, allowing for the conjugation of payloads like imaging agents or cytotoxic drugs.

Chemical Properties and Strategic Considerations

This compound is an α-amino acid analogue where the side chain is part of a cyclohexanone ring. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group and is readily cleaved under mild basic conditions, ensuring orthogonality with acid-labile side-chain protecting groups.[6][7]

A primary consideration when utilizing this building block is the reactivity of the ketone carbonyl group. While generally less reactive than an aldehyde, the ketone can be susceptible to nucleophilic attack under certain SPPS conditions. Therefore, a critical decision is whether to protect the ketone functionality.

Orthogonal Protection of the Ketone Group:

For multi-step syntheses or when employing particularly nucleophilic reagents, orthogonal protection of the ketone is recommended to prevent undesired side reactions. A common strategy is the formation of an acid-labile cyclic acetal, such as a ketal, using a diol like ethylene glycol or 1,3-propanediol.[8] This protecting group is stable to the basic conditions of Fmoc deprotection but can be cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS methodologies, with specific considerations for the unique structure of this compound.

Protocol 1: Standard Coupling of this compound

This protocol assumes the ketone functionality does not require protection for the specific application.

1. Resin Preparation:

  • Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent in DMF. Due to the potential steric hindrance of the cyclic structure, more potent coupling reagents are recommended.

  • Add the activator base to the amino acid solution.

  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is recommended to ensure complete acylation.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue agitation and re-evaluate.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

ReagentEquivalents (relative to resin loading)
This compound3 - 5
Coupling Reagent (HATU/HBTU)2.9 - 4.9
Activator Base (DIPEA/Collidine)6 - 10

Table 1: Recommended Reagent Equivalencies for Coupling

4. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for the subsequent amino acids in the desired sequence.

5. Final Deprotection and Cleavage:

  • After the final coupling step, perform a final Fmoc deprotection.

  • Wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Diagram 1: SPPS Cycle for Incorporating this compound

SPPS_Cycle Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + HATU/DIPEA Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 ElongatedPeptide Resin with Elongated Peptide (N-terminal Fmoc) Washing2->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

Protocol 2: On-Resin Ketal Protection of the Cyclohexanone

This protocol is recommended when subsequent synthetic steps could be compromised by the presence of a free ketone.

1. Initial Peptide Synthesis:

  • Synthesize the peptide chain up to the residue preceding the desired 4-amino-cyclohexanone position using standard Fmoc-SPPS.

2. Coupling of this compound:

  • Couple this compound as described in Protocol 1, Step 3.

3. Ketal Protection:

  • After coupling and washing, swell the resin in a mixture of toluene and ethylene glycol (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture under reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction for completion (e.g., by cleaving a small amount of resin and analyzing by mass spectrometry).

  • Once complete, cool the resin, wash thoroughly with DMF and DCM, and proceed with the synthesis.

4. Deprotection of the Ketal:

  • The ketal protecting group is acid-labile and will be removed simultaneously with the peptide cleavage from the resin and side-chain deprotection when using a standard TFA cleavage cocktail.

Challenges and Troubleshooting

  • Incomplete Coupling: The steric bulk of the cyclohexyl ring may hinder coupling efficiency.[9] To address this, consider using more potent coupling reagents like HATU or HCTU, increasing the equivalents of amino acid and reagents, extending the coupling time, or performing a double coupling.

  • Aggregation: Peptides containing bulky, hydrophobic residues can be prone to aggregation on the solid support.[10] Using lower substitution resins or incorporating pseudoprolines in the sequence can help mitigate this issue.

  • Side Reactions of the Ketone: If the ketone is left unprotected, it may react with nucleophiles, particularly during the final cleavage if scavengers like thiols are used. Careful selection of the cleavage cocktail is important. If side reactions are observed, orthogonal protection of the ketone is the most robust solution.

Applications and Future Perspectives

The incorporation of this compound provides a gateway to a diverse range of peptidomimetics with tailored properties.

  • Conformationally Constrained Peptides: The rigid cyclic structure can be used to design peptides that mimic protein secondary structures, leading to potent and selective inhibitors of protein-protein interactions.[2]

  • Cyclic Peptidomimetics: The amino and carboxyl termini of a peptide containing this residue can be cyclized to generate macrocyclic structures with enhanced stability and bioavailability.[11]

  • Bioconjugation: The ketone handle allows for chemoselective ligation, enabling the attachment of various functionalities such as fluorescent probes, polyethylene glycol (PEG), or cytotoxic drugs for targeted delivery.

The continued exploration of building blocks like this compound will undoubtedly fuel the development of next-generation peptide-based therapeutics and research tools.

Orthogonal_Protection cluster_SPPS SPPS Cycle cluster_Deprotection Deprotection Conditions Fmoc α-Amino Group (Fmoc Protected) Base Base (e.g., 20% Piperidine/DMF) Fmoc->Base Cleaved by Ketone Cyclohexanone Ketone (Ketal Protected) Acid Strong Acid (e.g., TFA Cocktail) Ketone->Acid Cleaved by SideChain Side Chains (tBu, Trt, Boc Protected) SideChain->Acid Cleaved by

References

Application Notes and Protocols: 4-N-Fmoc-amino-cyclohexanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking New Chemical Space with a Conformationally Constrained Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. 4-N-Fmoc-amino-cyclohexanone emerges as a pivotal building block for medicinal chemists, offering a unique combination of a conformationally restricted cyclohexane core and strategically placed functional groups. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of this scaffold, complete with detailed, field-proven protocols.

The inherent rigidity of the cyclohexanone ring allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[1] The fluorenylmethyloxycarbonyl (Fmoc) protected amine provides a handle for standard solid-phase peptide synthesis (SPPS), enabling its incorporation into peptides and peptidomimetics to induce specific secondary structures.[1] Furthermore, the ketone functionality serves as a versatile anchor for a myriad of chemical transformations, including reductive amination and the construction of complex spirocyclic systems.[1][2] This guide will delve into the practical applications of this compound in the synthesis of constrained peptides, spirocyclic scaffolds, and as a core for kinase inhibitor design.

Core Applications and Synthetic Strategies

Constrained Peptides and Peptidomimetics: Engineering Bioactive Conformations

The introduction of cyclic constraints into peptides is a well-established strategy to enhance their metabolic stability and receptor binding affinity. This compound serves as an excellent building block for creating such constrained architectures.[1][3]

Linear peptides often suffer from proteolytic degradation and exist in a multitude of conformations in solution, leading to a significant entropic penalty upon binding to their target. By incorporating the rigid cyclohexanone moiety into a peptide backbone, either as a part of the main chain or as a side-chain constraint, the conformational freedom is significantly reduced. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and biological activity.

Protocol 1: Solid-Phase Synthesis of a Cyclohexanone-Containing Peptide

This protocol outlines the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Incorporation of this compound: Couple this compound using the same procedure as for other amino acids.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-AA (HBTU/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all residues Wash2->Repeat n-1 times FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage & Deprotection (TFA Cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Caption: Conceptual workflows for spiro-diketopiperazine synthesis.

Scaffolds for Kinase Inhibitors: Targeting Key Signaling Pathways

The cyclohexane core is a common feature in many approved kinase inhibitors. The ability to functionalize the 4-amino-cyclohexanone scaffold at both the amino and keto positions makes it a valuable starting point for generating libraries of potential kinase inhibitors.

Kinase inhibitors often bind to the ATP-binding pocket of the enzyme. The design of effective inhibitors relies on creating molecules with specific three-dimensional shapes and hydrogen bonding patterns that complement this pocket. The rigid cyclohexane scaffold of 4-amino-cyclohexanone derivatives can serve as a central anchoring point, presenting various substituents in a defined spatial arrangement to interact with key residues in the kinase active site.

Protocol 3: Reductive Amination for Library Synthesis

Reductive amination is a powerful and versatile reaction for introducing diversity at the ketone position of this compound. This protocol provides a general procedure for this transformation.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup:

    • Dissolve this compound (1.0 eq) in the chosen solvent under an inert atmosphere.

    • Add the amine (1.1 eq).

    • If necessary, add a catalytic amount of acetic acid to facilitate imine/enamine formation.

  • Addition of Reducing Agent:

    • Slowly add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) in portions to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., DCM).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography.

Reductive Amination Workflow

Reductive_Amination_Workflow Start This compound Imine Imine/Enamine Intermediate Start->Imine Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Reduction Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product N-Substituted 4-N-Fmoc-amino-cyclohexylamine Reduction->Product

Caption: General workflow for the reductive amination of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations discussed. These values are illustrative and can vary depending on the specific substrates and reaction conditions.

TransformationStarting MaterialProductTypical Yield (%)
Fmoc Deprotection (on solid phase)Resin-bound Fmoc-protected amineResin-bound free amine>99 (qualitative)
Reductive Amination (solution phase)This compoundN-alkyl/aryl-4-N-Fmoc-amino-cyclohexylamine70-90
Spiro-diketopiperazine formation (solid phase)Resin-bound linear dipeptideSpiro-diketopiperazine40-60 (overall)

Conclusion and Future Perspectives

This compound stands as a powerful and versatile building block in the medicinal chemist's toolbox. Its unique structural features enable the synthesis of a wide array of complex and biologically relevant molecules, from conformationally constrained peptides to intricate spirocyclic scaffolds and diverse libraries for kinase inhibitor discovery. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the full potential of this valuable synthetic intermediate. As the demand for novel therapeutics with improved properties continues to grow, the strategic application of such conformationally defined building blocks will undoubtedly play a crucial role in shaping the future of drug discovery.

References

Application Notes and Protocols for the Incorporation of 4-N-Fmoc-amino-cyclohexanone into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Conformational Constraints in Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2] A key strategy in their design is the introduction of conformational constraints to overcome the inherent limitations of linear peptides, such as poor metabolic stability and low receptor selectivity.[3][4] The incorporation of cyclic structures, such as the cyclohexanone moiety, into a peptide backbone can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity and proteolytic resistance.[5][6]

This guide focuses on the application of a versatile building block, 4-N-Fmoc-amino-cyclohexanone, in the synthesis of novel peptidomimetics. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this molecule fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[7][8] The ketone functionality on the cyclohexane ring serves as a unique chemical handle for a variety of post-synthetic modifications, enabling the creation of diverse and complex molecular architectures.

This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its incorporation into peptide chains, and subsequent derivatization of the ketone group through reductive amination and oxime ligation. The rationale behind each experimental step is explained to provide researchers with the necessary insights for successful implementation and adaptation of these methods.

Synthesis of the Building Block: this compound

The synthesis of this compound is a two-step process starting from the commercially available trans-4-aminocyclohexanol. The first step involves the protection of the amino group with the Fmoc moiety, followed by the oxidation of the hydroxyl group to a ketone.

Protocol 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol

This procedure outlines the protection of the primary amine of trans-4-aminocyclohexanol with the Fmoc group.

Materials:

  • trans-4-Aminocyclohexanol hydrochloride

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve trans-4-aminocyclohexanol hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until all solids have dissolved.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

  • Add the Fmoc-OSu solution dropwise to the aminocyclohexanol solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, add water to the reaction mixture and extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-N-Fmoc-amino-cyclohexanol as a white solid.

Protocol 2: Oxidation to this compound

This protocol describes the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent.

Materials:

  • 4-N-Fmoc-amino-cyclohexanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound as a white solid, which can be used in SPPS without further purification.

Synthesis_of_4_N_Fmoc_amino_cyclohexanone cluster_step1 Step 1: Fmoc Protection cluster_step2 Step 2: Oxidation A trans-4-Aminocyclohexanol B Fmoc-OSu, NaHCO3 Dioxane/Water A->B C 4-N-Fmoc-amino-cyclohexanol B->C D 4-N-Fmoc-amino-cyclohexanol E Dess-Martin Periodinane DCM D->E F This compound E->F SPPS_Cycle Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 End Fmoc-AA(n+1)-Resin Washing2->End End->Deprotection Repeat for next AA Post_Synthetic_Modifications cluster_reductive_amination Reductive Amination cluster_oxime_ligation Oxime Ligation Start Peptide-Resin with Cyclohexanone RA_Reagents 1. R-NH2, Acetic Acid 2. NaBH3CN Start->RA_Reagents OL_Reagents R-ONH2, Aniline Start->OL_Reagents RA_Product Peptide with N-Substituted Amine RA_Reagents->RA_Product OL_Product Peptide with Oxime Linkage OL_Reagents->OL_Product

References

Solid-Phase Synthesis of β-Amino Ketones: A Detailed Application Note and Protocol for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

β-Amino ketones are privileged structural motifs found in a wide array of biologically active molecules and serve as versatile intermediates in organic synthesis. Their preparation is of significant interest to researchers in medicinal chemistry and drug development. Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of libraries of β-amino ketones, facilitating structure-activity relationship (SAR) studies. This application note provides a comprehensive guide to the solid-phase synthesis of β-amino ketones, detailing core principles, step-by-step protocols, and expert insights into experimental choices. We describe a robust Fmoc-based strategy, from the selection of appropriate resins and linkers to on-resin transformations and final product cleavage, designed to empower researchers to efficiently construct diverse β-amino ketone libraries.

Introduction

The β-amino ketone scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, including the antidiabetic agent sitagliptin and the vasodilator tolperisone.[1][2] These compounds are recognized as important synthons for the preparation of various nitrogen-containing heterocycles and as potent inhibitors of enzymes such as cysteine proteases. Traditional solution-phase synthesis, while effective, can be laborious and time-consuming, particularly when generating a large number of analogs for screening purposes.

Solid-phase synthesis (SPS) circumvents many of these challenges by anchoring the growing molecule to an insoluble polymer support.[] This approach simplifies purification to a mere filtration and washing process after each reaction step, enabling the use of excess reagents to drive reactions to completion and facilitating automation. The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is particularly well-suited for SPS due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and resin-linker cleavage conditions.[][4][5] This preserves the integrity of sensitive functional groups throughout the synthesis.[4]

This guide details a versatile and field-proven methodology for the solid-phase synthesis of β-amino ketones, focusing on the widely adopted Weinreb amide approach for ketone formation.

Core Principles of the Solid-Phase Approach

A successful solid-phase synthesis relies on the careful selection of three key components: the solid support (resin), the linker, and the protecting group strategy.

The Solid Support and Linker Strategy

The choice of resin and linker dictates the conditions for cleavage and the C-terminal functionality of the final product.

  • Wang Resin: This is a polystyrene-based support functionalized with a 4-hydroxybenzyl alcohol linker.[6] It is one of the most common resins for Fmoc-based SPS when the desired product is a C-terminal carboxylic acid.[6] While direct aminolytic cleavage from Wang resin is possible to yield amides, it can be slow and is limited to unhindered primary amines.[7] Cleavage is typically achieved with moderate to strong acid, such as trifluoroacetic acid (TFA).[6][8]

  • Rink Amide Resin: This resin is the preferred choice for synthesizing molecules with a C-terminal amide.[9][10] The acid-labile benzhydrylamine linker allows for cleavage under mild TFA conditions, making it highly compatible with the Fmoc strategy.[9][10]

  • Weinreb Resin: Specifically designed for the synthesis of aldehydes and ketones, this resin incorporates a Weinreb amide linker.[9][11][12] An N-Fmoc protected amino acid is coupled to the resin's secondary amine. After chain elongation, treatment with an organometallic reagent (e.g., a Grignard or organolithium reagent) directly yields the desired ketone upon cleavage.[9][13] This method is highly effective at preventing the over-addition that often plagues ketone synthesis from other carboxylic acid derivatives.[13]

The Fmoc Protecting Group Strategy

The Fmoc group is the standard for protecting the α-amino group in modern solid-phase peptide synthesis and related organic synthesis.[][14]

  • Orthogonality: The key advantage of the Fmoc group is its lability to basic conditions (typically 20% piperidine in DMF), while being stable to the acidic conditions used to remove side-chain protecting groups (e.g., Boc, Trt) and cleave the final product from the resin.[4][5]

  • Mild Conditions: The use of piperidine for deprotection avoids the repeated exposure to strong acids required in the older Boc-based strategy, which can degrade sensitive peptide sequences.[][4]

  • Reaction Monitoring: The dibenzofulvene byproduct released during Fmoc removal has a strong UV absorbance, allowing for real-time quantitative monitoring of the deprotection step.[5]

Visualization of the Synthetic Workflow

The general workflow for the solid-phase synthesis of a β-amino ketone via the Weinreb amide intermediate is depicted below. This strategy allows for the introduction of three points of diversity (R¹, R², and R³).

SPS_Workflow Resin Weinreb Amide Resin (or suitable alternative) LoadAA1 1. Couple Fmoc-β-amino acid (R¹) (e.g., DIC, HOBt) Resin->LoadAA1 Fmoc_Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) LoadAA1->Fmoc_Deprotect1 Wash LoadAA2 3. Couple Fmoc-α-amino acid (R²) (e.g., HBTU, DIPEA) Fmoc_Deprotect1->LoadAA2 Wash Fmoc_Deprotect2 4. Fmoc Deprotection (20% Piperidine/DMF) LoadAA2->Fmoc_Deprotect2 Wash FormKetone 5. Ketone Formation & Cleavage (Grignard Reagent, R³-MgBr) Fmoc_Deprotect2->FormKetone Wash Product Final β-Amino Ketone Product (R¹, R², R³) FormKetone->Product Workup & Purification

Caption: General workflow for solid-phase β-amino ketone synthesis.

Detailed Protocols

Materials and Reagents

  • Resins: Weinreb AM resin (0.3-0.8 mmol/g), or Wang resin pre-loaded with an N-Fmoc-N'-methoxy-N'-methyl-β-alaninamide linker.

  • Amino Acids: Fmoc-protected α- and β-amino acids with acid-labile side-chain protection where necessary (e.g., Boc for Lys, OtBu for Asp/Glu, Trt for Asn/Gln/His, Pbf for Arg).[10]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine.

  • Cleavage Reagents: Trifluoroacetic acid (TFA), Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF), Triisopropylsilane (TIS), Water (ddH₂O).

Protocol 1: Synthesis using Weinreb Resin

This protocol outlines the synthesis starting from a dedicated Weinreb resin, which simplifies the ketone formation step.

Step 1: Resin Preparation and Swelling

  • Place the Weinreb resin (100 mg, ~0.05 mmol) in a fritted syringe reaction vessel.

  • Add DCM (2 mL) and gently agitate for 20 minutes to swell the resin beads.

  • Drain the solvent by filtration.

  • Wash the resin sequentially with DMF (3 x 2 mL), and DCM (3 x 2 mL).

Step 2: Coupling of the First Building Block (Fmoc-β-amino acid) Causality: This step anchors the first point of diversity (R¹) to the solid support. DIC/HOBt is a classic and effective coupling system for forming the initial amide bond with the resin.

  • Dissolve the Fmoc-β-amino acid (4 equiv., 0.2 mmol) and HOBt (4 equiv., 0.2 mmol) in DMF (1 mL).

  • Add DIC (4 equiv., 0.2 mmol) to the solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

  • QC Check: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

Step 3: Fmoc-Deprotection Causality: The Fmoc group is removed via a β-elimination mechanism induced by the secondary amine piperidine, liberating the primary amine for the next coupling step.[5]

  • Add a solution of 20% piperidine in DMF (2 mL) to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

Step 4: Coupling of the Second Building Block (Fmoc-α-amino acid) Causality: This step introduces the second point of diversity (R²). HBTU is a highly efficient coupling reagent that forms an activated ester in situ, leading to rapid amide bond formation with minimal risk of racemization. DIPEA is used as a non-nucleophilic base to activate the incoming carboxyl group and neutralize the protonated amine on the resin.

  • In a separate vial, dissolve the Fmoc-α-amino acid (4 equiv., 0.2 mmol) and HBTU (3.9 equiv., 0.195 mmol) in DMF (1 mL).

  • Add DIPEA (8 equiv., 0.4 mmol) and pre-activate for 2 minutes.

  • Add the activated solution to the resin.

  • Agitate at room temperature for 1 hour.

  • Drain and wash as described in Step 2.5. Perform a Kaiser test to confirm completion.

  • Repeat Step 3 (Fmoc-Deprotection) to expose the N-terminal amine.

Step 5: Ketone Formation and Cleavage Causality: The Weinreb amide is a stable intermediate that reacts with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.[13] This step introduces the third point of diversity (R³).

  • Thoroughly dry the resin under high vacuum for at least 1 hour.

  • Suspend the dry resin in anhydrous THF (2 mL) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 10 equiv., 0.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and agitate for 4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl (1 mL) at 0 °C.

  • Filter the resin and wash it with DCM (3 x 2 mL) and MeOH (3 x 2 mL).

  • Combine the filtrates and extract with DCM (3 x 5 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC.

Key Chemical Transformation: Weinreb Ketone Synthesis

The critical step in this protocol is the conversion of the resin-bound Weinreb amide to the ketone.

Caption: Mechanism of ketone formation from a Weinreb amide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Coupling: Steric hindrance of amino acids; poor resin swelling.Double couple the problematic amino acid. Use a more potent coupling agent like HATU. Ensure adequate swelling time and use high-quality DMF.
Incomplete Fmoc-Deprotection: Aggregation of peptide chain on resin.Increase deprotection time to 2x20 minutes. Add 1% Triton X-100 to the piperidine solution to disrupt aggregation.
Deactivated Grignard Reagent: Presence of moisture or protic functional groups.Ensure all glassware and solvents are rigorously dried. Use freshly titrated Grignard reagent. Ensure side-chain protecting groups are stable.
Presence of Side Products Over-addition to Ketone: (Less common with Weinreb amides) Use of a non-Weinreb linker.If not using a Weinreb amide, consider using a milder organometallic reagent (e.g., organocadmium or organozinc) or switch to the Weinreb strategy.
Racemization: During amino acid coupling, especially with HBTU/DIPEA.Pre-activate the amino acid for a shorter time. Add HOBt to the coupling mixture to suppress racemization. Use DIC/HOBt for sensitive residues.
Alkylation of Trp: During final TFA cleavage if Wang resin is used and Trp is present.[15]Use a scavenger cocktail containing TIS and water (e.g., TFA/TIS/H₂O 95:2.5:2.5) to quench reactive carbocations from the linker.[15][16]
Difficulty in Purification Colored Impurities: Byproducts from linker cleavage (e.g., from Rink Amide resin).For Rink Amide, consider a two-step cleavage or use silane scavengers to minimize colored byproducts.[16] Ensure thorough washing post-cleavage.
Incomplete Cleavage: Insufficient cleavage time or TFA concentration.Extend cleavage time to 2-3 hours. Ensure a sufficient volume of the cleavage cocktail is used (e.g., 10 mL per gram of resin).

Conclusion

The solid-phase synthesis of β-amino ketones is a highly efficient and adaptable methodology for generating chemical libraries essential for modern drug discovery. The Fmoc-based strategy, particularly when coupled with the Weinreb amide approach for ketone formation, provides a reliable route to diverse structures with high purity. By understanding the causality behind reagent and resin selection, and by following robust, validated protocols, researchers can significantly accelerate their discovery programs. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to leverage this powerful synthetic platform.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Utilizing Fmoc-Amino-Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A New Paradigm in Peptide Cyclization

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability compared to their linear counterparts. However, the synthesis of these macrocycles can be challenging, often requiring complex protecting group strategies and harsh cyclization conditions.

This guide details a versatile and efficient methodology for the synthesis of cyclic peptides, leveraging the unique reactivity of Fmoc-4-amino-cyclohexanone . By incorporating this keto-containing building block into a peptide sequence, we can achieve chemoselective intramolecular cyclization through two primary pathways: intramolecular oxime formation and reductive amination . These methods offer significant advantages, including mild reaction conditions and compatibility with a wide range of amino acid functionalities. This document will provide the foundational principles, step-by-step protocols, and practical insights to empower researchers in the design and synthesis of novel cyclic peptides.

I. The Core Principle: Keto-Mediated Intramolecular Ligation

The central strategy involves the synthesis of a linear peptide precursor containing Fmoc-4-amino-cyclohexanone. The ketone moiety of the cyclohexanone ring serves as an electrophilic handle for a subsequent intramolecular cyclization reaction with a nucleophilic group elsewhere in the peptide chain. This approach allows for precise control over the cyclization process, leading to the formation of structurally diverse and conformationally constrained macrocycles.

Below is a generalized workflow for this synthetic strategy:

Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Intramolecular Cyclization Resin 1. Resin Preparation (e.g., 2-Chlorotrityl chloride resin) Chain_Elongation 2. Linear Peptide Assembly (Standard Fmoc-SPPS cycles) Resin->Chain_Elongation Load first amino acid Incorporate_Ketone 3. Incorporation of Fmoc-4-amino-cyclohexanone Chain_Elongation->Incorporate_Ketone Couple amino acids Cleavage 4. Cleavage from Resin (with side-chain deprotection) Incorporate_Ketone->Cleavage Oxime 5a. Oxime Formation Cleavage->Oxime Option 1 Reductive_Amination 5b. Reductive Amination Cleavage->Reductive_Amination Option 2 Purification 6. Purification (RP-HPLC) Oxime->Purification Reductive_Amination->Purification Analysis 7. Analysis (LC-MS, NMR) Purification->Analysis

Caption: Overall workflow for cyclic peptide synthesis using Fmoc-amino-cyclohexanone.

II. Synthetic Strategy 1: Intramolecular Oxime Formation

This elegant and highly chemoselective method involves the reaction between the ketone of the amino-cyclohexanone residue and a hydroxylamine functionality incorporated elsewhere in the peptide sequence, typically via a modified amino acid like N-hydroxyornithine or N-hydroxylysine. The resulting oxime linkage is stable under physiological conditions.[1][2][3]

Chemical Principle

The reaction proceeds via the nucleophilic attack of the hydroxylamine on the ketone, forming a hemiaminal intermediate, which then dehydrates to yield the stable oxime-bridged cyclic peptide. This reaction is often spontaneous upon cleavage of the peptide from the resin and can be performed in aqueous buffers.[3]

Caption: Mechanism of intramolecular oxime formation for peptide cyclization.

Experimental Protocol: Synthesis of an Oxime-Linked Cyclic Peptide

Part A: Solid-Phase Synthesis of the Linear Precursor

This protocol assumes a standard manual or automated Fmoc-SPPS approach.

  • Resin Selection and Preparation:

    • For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that keep side-chain protecting groups intact if needed for solution-phase cyclization.

    • Swell the resin (e.g., 100-200 mesh, 1.0-1.6 mmol/g loading) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Loading of the First Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (2 eq. to resin loading) and diisopropylethylamine (DIPEA) (4 eq.) in DCM.

    • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Peptide Chain Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat once. Wash thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3-5 eq.), a coupling agent such as HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF. Add to the resin and agitate for 1-2 hours. Confirm completion with a Kaiser test.

    • Repeat the deprotection and coupling steps for each amino acid in the sequence.

    • Incorporate Fmoc-4-amino-cyclohexanone and the hydroxylamine-containing amino acid (e.g., Fmoc-L-Orn(Boc-ONH)-OH) at the desired positions in the sequence using the standard coupling protocol.

Part B: Cleavage and Cyclization

  • Cleavage from Resin:

    • After final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove most common side-chain protecting groups, including the Boc group from the hydroxylamine.

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.

  • Intramolecular Cyclization:

    • Dissolve the crude linear peptide in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

    • Stir the solution at room temperature and monitor the reaction progress by LC-MS. The cyclization is often complete within a few hours.

  • Purification and Analysis:

    • Lyophilize the reaction mixture to remove the buffer salts.

    • Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

III. Synthetic Strategy 2: Intramolecular Reductive Amination

This strategy forms a stable secondary amine linkage by reacting the ketone of the amino-cyclohexanone with a primary amine within the peptide chain (e.g., the N-terminal α-amine or the ε-amine of a lysine residue), followed by reduction of the resulting imine intermediate.[4][5][6]

Chemical Principle

The reaction is a two-step process. First, the primary amine attacks the ketone to form a transient imine (or Schiff base). This is followed by the addition of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine to a stable secondary amine, thus forming the cyclic peptide.[5][6]

Caption: Mechanism of intramolecular reductive amination for peptide cyclization.

Experimental Protocol: Synthesis of a Secondary Amine-Linked Cyclic Peptide

Part A: Solid-Phase Synthesis of the Linear Precursor

Follow the steps outlined in Part A of the oxime formation protocol to synthesize the linear peptide containing Fmoc-4-amino-cyclohexanone. Ensure that the primary amine intended for cyclization (e.g., the N-terminus or a lysine side chain) is appropriately protected (e.g., with Boc) during synthesis.

Part B: Cleavage and Cyclization

  • Cleavage from Resin:

    • Cleave the peptide from the resin using a standard TFA cocktail as described previously. This will simultaneously deprotect the N-terminal amine and any lysine side chains.

    • Precipitate and wash the crude peptide with cold diethyl ether.

  • Intramolecular Cyclization:

    • Dissolve the crude linear peptide in a suitable solvent system, such as a mixture of acetonitrile and an aqueous buffer (e.g., sodium acetate buffer, pH 4.5-5.5), at high dilution (0.1-1 mM). The acidic pH facilitates imine formation.

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), in slight excess (1.5-3 eq.).

    • Stir the reaction at room temperature and monitor by LC-MS until the linear precursor is consumed (typically 4-12 hours).

  • Purification and Analysis:

    • Quench the reaction by adding a small amount of acid (e.g., acetic acid) to decompose any remaining reducing agent.

    • Lyophilize the solution and purify the cyclic peptide by RP-HPLC.

    • Characterize the final product by LC-MS and NMR.

IV. Data Summary and Troubleshooting

ParameterIntramolecular Oxime FormationIntramolecular Reductive Amination
Cyclization pH 7.5 - 8.54.5 - 5.5
Key Reagents None (spontaneous)NaBH₃CN or STAB
Linkage Type Oxime (-C=N-O-)Secondary Amine (-CH-NH-)
Typical Reaction Time 1 - 6 hours4 - 12 hours
Common Side Reactions Formation of syn/anti oxime isomersReduction of the ketone before cyclization
Troubleshooting Low yield: Ensure complete deprotection of hydroxylamine; optimize pH.Low yield: Optimize pH for imine formation; use a milder reducing agent.

V. Conclusion

The use of Fmoc-4-amino-cyclohexanone as a versatile building block opens up new avenues for the synthesis of diverse and complex cyclic peptides. The keto-mediated cyclization strategies of intramolecular oxime formation and reductive amination are robust, chemoselective, and proceed under mild conditions. These protocols provide a solid foundation for researchers to explore novel cyclic peptide architectures for applications in drug discovery and chemical biology.

VI. References

  • Roberts, K. D., Lambert, J. N., Ede, N. J., & Bray, A. M. (2004). Preparation of cyclic peptide libraries using intramolecular oxime formation. Journal of Peptide Science, 10(11), 659-665.

  • Bell, H. J., & Malins, L. R. (2022). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry, 20(22), 4561-4565.

  • Rohrbacher, F., Deniau, G., Luther, A., & Bode, J. W. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. Chemical Science, 6(8), 4889-4896.

  • Fukuzumi, T., Ju, L., & Bode, J. W. (2012). Chemoselective cyclization of unprotected linear peptides by α-ketoacid-hydroxylamine amide-ligation. Organic & Biomolecular Chemistry, 10(30), 5851-5858.

  • Bode, J. W. (2015). Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation. ETH Zurich Research Collection.

  • Pentelute, B. L., & Vinogradov, A. A. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society, 139(12), 4966–4973.

  • Bode Research Group. Protein synthesis with the ketoacid-hydroxylamine (KAHA) ligation. ETH Zurich.

  • Pentelute, B. L., & Vinogradov, A. A. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Semantic Scholar.

  • Watson, M. P., et al. (2025). Peptide macrocyclization through deaminative reductive cross-coupling. American Chemical Society.

  • Pentelute, B. L., & Vinogradov, A. A. (2017). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. PMC - NIH.

  • Bode, J. W., et al. (2025). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society.

  • Roberts, K. D., et al. (2004). Preparation of cyclic peptide libraries using intramolecular oxime formation. ResearchGate.

  • Muttenthaler, M., et al. (2022). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository.

References

Core Principles: The Synergy of Fmoc Chemistry and Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Automated Solid-Phase Synthesis of Functionalized Spiroligomers

Introduction

Spiroligomers are a novel class of synthetic oligomers constructed from pairs of bis-amino acids, forming a rigid, fused-ring backbone.[1][2] This unique architecture results in molecules with a high degree of conformational preorganization, allowing for precise three-dimensional control over the placement of functional groups.[2] This structural rigidity and programmability make spiroligomers highly promising candidates for a wide range of applications, including the development of enzyme-like catalysts, novel therapeutics that inhibit protein-protein interactions, advanced diagnostic tools, and templates for metal binding.[3][4][5]

Traditionally, the synthesis of these complex molecules has been a labor-intensive process, hindering their widespread investigation.[5] However, recent advancements in building block chemistry, specifically the development of Fmoc-protected bis-amino acid monomers, have paved the way for the application of automated solid-phase synthesis techniques.[3][6] This guide provides a detailed overview of the principles, protocols, and instrumentation for the automated synthesis of functionalized spiroligomers, intended for researchers in chemistry, materials science, and drug development. By leveraging automated platforms, such as microwave peptide synthesizers, researchers can now rapidly generate libraries of stereochemically and functionally diverse spiroligomers, accelerating the discovery of new molecular functions.[1][5]

The automated synthesis of spiroligomers is built upon the robust and well-established principles of solid-phase peptide synthesis (SPPS).[7] The core strategy involves the stepwise addition of monomer units to a growing chain that is covalently anchored to an insoluble polymer resin.[7] This approach offers significant advantages, as excess reagents and by-products from each step can be easily removed by simple filtration and washing, driving reactions to completion and simplifying purification.[7][8]

The Central Role of Fmoc-Protected Building Blocks

The key innovation enabling the automation of spiroligomer synthesis is the use of the fluorenylmethoxycarbonyl (Fmoc) protecting group for the proline amine of the bis-amino acid building blocks.[3][6]

  • Orthogonality and Mild Deprotection: The Fmoc group is stable to the acidic conditions used to cleave the final product from many common resins but is readily removed by a mild base, typically a solution of piperidine in an organic solvent. This orthogonality is crucial for selectively deprotecting the N-terminus for the next coupling step without disturbing other protecting groups or the resin linkage.

  • Compatibility with Automation: The deprotection and coupling cycles are highly reliable and can be fully automated. Modern peptide synthesizers are programmed to perform these repetitive steps of reagent delivery, mixing, and washing with high precision.[9]

  • Superiority over Previous Methods: Earlier methods using protecting groups like carboxybenzyl (Cbz) or p-nitrobenzyloxycarbonyl (pNZ) were less efficient, requiring harsh deprotection conditions or leading to side reactions.[1][5] The adoption of Fmoc chemistry has resulted in higher purity and yields for spiroligomer synthesis.[1]

Building Block Functionalization

A key advantage of this synthetic strategy is the ability to install a wide variety of functional groups onto the bis-amino acid monomers before they are incorporated into the oligomer. This is typically achieved through reductive amination, where a stereochemically pure bis-amino acid is treated with an aldehyde and a mild reducing agent.[3][5] This allows for the creation of a diverse palette of monomers, each carrying a specific functional side chain, which can then be assembled in any desired sequence.[3]

Workflow for Automated Spiroligomer Synthesis

The overall process can be broken down into four main stages: Building Block Preparation, Automated Solid-Phase Synthesis, Cleavage & Deprotection, and finally, Analysis & Purification.

G cluster_0 Stage 1: Monomer Preparation cluster_1 Stage 2: Automated Synthesis cluster_2 Stage 3: Cleavage & Purification cluster_3 Stage 4: Analysis A Bis-Amino Acid Precursor Synthesis B Side-Chain Functionalization (e.g., Reductive Amination) A->B C Fmoc Protection & Activation (e.g., Pfp Ester Formation) B->C D Resin Loading (e.g., 2-ClTrt-Cl Resin) C->D To Synthesizer E Iterative SPPS Cycles on Automated Synthesizer D->E F Final Fmoc Removal E->F G Cleavage from Resin & Side-Chain Deprotection F->G Resin-bound Oligomer H Crude Product Precipitation & Lyophilization G->H I Purification (e.g., HPLC) H->I J Final Product Characterization (LC-MS, NMR) I->J Purified Spiroligomer

Caption: High-level workflow for automated functionalized spiroligomer synthesis.

Instrumentation and Key Reagents

Automated Synthesizer

The core of the process is an automated synthesizer. While various models exist, semi-automated microwave peptide synthesizers are particularly effective.[3][5]

  • Key Features:

    • Microwave Irradiation: Precisely controlled microwave heating can significantly accelerate both the deprotection and coupling steps, reducing cycle times from hours to minutes.[9]

    • Fluidic Delivery System: Automated and precise delivery of reagents, solvents, and inert gas from reservoirs to the reaction vessel.[9]

    • Mixing: Efficient mixing of the resin and reagents is crucial. Common methods include nitrogen bubbling (sparging) or mechanical shaking/vortexing.[9][10]

    • Programmable Control: Software that allows the user to define the synthesis protocol, including reaction times, temperatures, and wash cycles.

Essential Reagents and Consumables

Reagent/MaterialPurposeTypical Specification
Resin Solid support for oligomer assembly.2-Chlorotrityl chloride (2-ClTrt-Cl) resin is common as it allows for mild cleavage conditions.
Fmoc-protected Building Blocks Monomer units for chain elongation.Pre-activated as Pentafluorophenyl (Pfp) esters for efficient coupling.[1]
Deprotection Solution Removes the Fmoc group from the N-terminus.20% Piperidine in Dimethylformamide (DMF).
Coupling Activators Promote the formation of the amide bond.1-Hydroxy-7-azabenzotriazole (HOAt) with N,N'-Diisopropylethylamine (DIPEA).[3]
Solvents For dissolving reagents and washing the resin.High-purity, peptide synthesis grade DMF and Dichloromethane (DCM).
Cleavage Cocktail Releases the synthesized oligomer from the resin.A mixture containing Trifluoroacetic acid (TFA), water, and scavengers (e.g., Triisopropylsilane).

Detailed Protocols

Protocol 1: Automated Solid-Phase Synthesis of a Model Tetramer

This protocol describes the assembly of a spiroligomer tetramer on a 0.1 mmol scale using a generic microwave peptide synthesizer. It assumes the use of pre-functionalized, Fmoc-protected, Pfp-activated bis-amino acid building blocks.

1. Resin Preparation and Loading:

  • Place 167 mg of 2-ClTrt-Cl resin (loading capacity: 0.6 mmol/g) in the synthesizer's reaction vessel.
  • Swell the resin in DCM for 20 minutes.
  • Wash the resin 3 times with DMF.
  • To load the first amino acid (in this case, L-proline), dissolve 0.2 mmol of Fmoc-L-Proline-OH and 0.4 mmol of DIPEA in DCM.
  • Add the solution to the resin and react for 1 hour at room temperature.
  • Wash the resin thoroughly with DCM and DMF to remove excess reagents.
  • Cap any unreacted sites on the resin by reacting with a solution of DCM/Methanol/DIPEA (17:2:1) for 10 minutes.
  • Wash the resin 5 times with DMF to prepare for the first synthesis cycle.

2. Automated Synthesis Cycles (Repeated for each monomer): The synthesizer will now execute a pre-programmed iterative cycle for each of the four spiroligomer building blocks.

G start Start Cycle deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF, Microwave, 75°C, 3 min) start->deprotection wash1 Step 2: DMF Wash (5x cycles) deprotection->wash1 coupling Step 3: Coupling (Fmoc-monomer-Pfp, HOAt, DIPEA in DMF, Microwave, 90°C, 10 min) wash1->coupling wash2 Step 4: DMF Wash (5x cycles) coupling->wash2 end End Cycle wash2->end

Caption: A single automated synthesis cycle for monomer addition.

3. Final Deprotection:

  • After the final coupling cycle, perform one last Fmoc deprotection step (Step 1 from the cycle above) to remove the N-terminal Fmoc group.
  • Wash the resin-bound spiroligomer thoroughly with DMF (5x) followed by DCM (5x).
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Resin and Deprotection

Causality: The choice of cleavage cocktail is critical. TFA is a strong acid that cleaves the bond linking the oligomer to the 2-ClTrt-Cl resin. However, reactive cationic species are generated during this process, which can modify sensitive functional groups on the spiroligomer. Scavengers like water and triisopropylsilane (TIS) are included to "catch" these reactive species and prevent side reactions.

  • Transfer the dried resin to a 10 mL fritted syringe.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS. (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add 5 mL of the cleavage cocktail to the resin and allow it to react for 2 hours at room temperature with occasional agitation.

  • Drain the solution containing the cleaved product into a 50 mL centrifuge tube.

  • Wash the resin twice with 2 mL of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen until the volume is reduced to approximately 1 mL.

  • Add 40 mL of cold diethyl ether to the concentrated solution to precipitate the crude spiroligomer.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the ether. Wash the pellet with another 20 mL of cold ether and repeat the centrifugation.

  • Dry the crude product pellet under vacuum.

Protocol 3: Purification and Analysis

Self-Validation: This stage is essential for verifying the success of the synthesis. The combination of HPLC for purification and MS/NMR for characterization provides a self-validating system to confirm the identity, purity, and structure of the final product.[1]

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the spiroligomer using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

    • Use a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major product peak.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

  • Analysis and Characterization:

    • LC-MS: Confirm the mass of the purified product to verify that the correct number of monomers have been incorporated. High-resolution mass spectrometry can validate the elemental composition.[1]

    • NMR Spectroscopy: Two-dimensional NMR (e.g., COSY, NOESY, ROESY) is used to confirm the connectivity of the atoms and determine the three-dimensional structure and stereochemistry of the spiroligomer.[1][3]

Expert Insights & Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low final yield 1. Incomplete coupling at one or more steps. 2. Premature chain termination. 3. Inefficient cleavage from the resin.1. Double-couple difficult residues. Increase microwave time/temperature for the coupling step. 2. Ensure efficient resin capping after the first monomer loading. Use high-purity solvents. 3. Extend cleavage time to 3 hours. Ensure the resin is not overly dry before adding the cleavage cocktail.
Multiple peaks in HPLC 1. Deletion sequences (a monomer was skipped). 2. Side reactions during cleavage.1. Optimize coupling conditions. Use fresh, pre-activated monomers. 2. Ensure an adequate amount of scavenger (TIS) is used in the cleavage cocktail.
Mass spectrum shows unexpected +56 Da adduct The tert-butyl protecting groups on side chains were not fully removed.Increase the cleavage time or the concentration of TFA in the cleavage cocktail.

References

Application Notes and Protocols for N-terminal Modification with 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A New Frontier in Peptide Modification

The strategic modification of a peptide's N-terminus offers a powerful avenue for modulating its biological activity, enhancing its stability, and tailoring its pharmacokinetic profile.[1] This guide provides a comprehensive overview and detailed protocols for the N-terminal modification of peptides using 4-N-Fmoc-amino-cyclohexanone. This reagent introduces a constrained cyclic ketone moiety, which can serve as a versatile chemical handle for further derivatization or as a structural element to impart conformational rigidity. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the cyclohexanone's amino group ensures orthogonality with standard solid-phase peptide synthesis (SPPS) strategies, allowing for selective manipulation post-synthesis.[2][3]

This document is intended for researchers, scientists, and drug development professionals seeking to expand their peptide modification toolbox. We will delve into the underlying chemistry, provide step-by-step protocols for both on-resin and solution-phase modifications, and discuss critical analytical techniques for characterization, thereby offering a self-validating framework for the successful implementation of this advanced modification strategy.

The Chemistry of N-Terminal Modification via Reductive Amination

The core of this modification strategy lies in the reductive amination reaction between the free N-terminal amine of a peptide and the ketone functionality of this compound. This reaction proceeds in two key steps:

  • Imine Formation: The primary amine of the peptide nucleophilically attacks the carbonyl carbon of the cyclohexanone, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base, also known as an imine.

  • Reduction: The resulting imine is then selectively reduced to a stable secondary amine by a mild reducing agent.

The selectivity of this reaction for the N-terminus over the ε-amino group of lysine residues can be effectively controlled by maintaining the reaction pH in a slightly acidic range (pH 6-7). At this pH, the more basic lysine side chains are protonated and thus less nucleophilic, while the N-terminal α-amine remains sufficiently reactive.[4]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Peptide-NH2 Peptide-NH₂ Carbinolamine Peptide-NH-C(OH)(R₁R₂) Peptide-NH2->Carbinolamine + Cyclohexanone O=C(R₁R₂) Cyclohexanone->Carbinolamine Imine Peptide-N=C(R₁R₂) Carbinolamine->Imine - H₂O Reduced_Amine Peptide-NH-CH(R₁R₂) Imine->Reduced_Amine [H]

Figure 1: General mechanism of reductive amination.

Strategic Advantages of this compound in Peptide Design

The incorporation of this moiety offers several strategic benefits:

  • Introduction of a Bioorthogonal Handle: The ketone group can serve as a point of attachment for other molecules via oxime or hydrazone ligation, enabling the development of peptide conjugates for imaging, drug delivery, or diagnostic applications.

  • Conformational Constraint: The cyclic nature of the cyclohexyl group can introduce conformational rigidity to the peptide backbone, which can be advantageous for enhancing receptor binding affinity and specificity.[2]

  • Orthogonal Protection: The Fmoc group on the cyclohexanone's amine is stable under the reductive amination conditions but can be selectively removed later using standard basic conditions (e.g., piperidine) to expose a new primary amine for further functionalization.[3]

  • Enhanced Stability: N-terminal modification can protect peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-terminal modification of peptides with this compound. Two primary approaches are presented: on-resin modification, which is advantageous for its ease of purification, and solution-phase modification, which is suitable for fully deprotected peptides.

Protocol 1: On-Resin N-Terminal Reductive Amination

This protocol is designed for peptides synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). The modification is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic acid (AcOH) in N,N-Dimethylformamide (DMF)

  • DMF, analytical grade

  • Dichloromethane (DCM), analytical grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

  • Reagent Preparation: In a separate vial, dissolve this compound (5-10 equivalents) in 1% AcOH in DMF.

  • Imine Formation: Drain the DMF from the swollen resin. Add the solution of this compound to the resin and agitate the mixture for 2-4 hours at room temperature.

  • Reduction: Add sodium cyanoborohydride (10-20 equivalents) to the reaction vessel. Continue to agitate the mixture for 12-24 hours at room temperature.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.

On_Resin_Workflow A Swell Peptide-Resin in DMF B Add this compound in 1% AcOH/DMF A->B C Agitate for 2-4h (Imine Formation) B->C D Add NaBH3CN C->D E Agitate for 12-24h (Reduction) D->E F Wash Resin (DMF, DCM) E->F G Cleave and Deprotect F->G H Purify (RP-HPLC) and Analyze (MS) G->H

Figure 2: Workflow for on-resin N-terminal modification.

Protocol 2: Solution-Phase N-Terminal Reductive Amination

This protocol is suitable for modifying purified, fully deprotected peptides in solution.

Materials:

  • Purified peptide with a free N-terminus

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (AcOH)

  • RP-HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Dissolution: Dissolve the purified peptide (1 equivalent) in a suitable solvent. For many peptides, a mixture of water and a polar organic solvent like acetonitrile or isopropanol may be necessary.

  • Reaction Setup: In a clean reaction vial, dissolve this compound (1.5-3 equivalents) in DCE or THF. Add the peptide solution to this vial.

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.5-1 equivalent) to the reaction mixture to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (2-4 equivalents) to the reaction mixture in portions over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to ensure completion.

  • Quenching: Quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate.

  • Purification and Analysis: Remove the organic solvent under reduced pressure. Purify the modified peptide from the aqueous layer by RP-HPLC and confirm its identity by mass spectrometry.

Solution_Phase_Workflow A Dissolve Purified Peptide C Combine Peptide and Ketone Solutions A->C B Dissolve this compound in DCE/THF B->C D Add Acetic Acid C->D E Add STAB in Portions D->E F React for 4-12h, Monitor by LC-MS E->F G Quench Reaction F->G H Purify (RP-HPLC) and Analyze (MS) G->H

Figure 3: Workflow for solution-phase N-terminal modification.

Data Presentation and Characterization

Thorough characterization of the modified peptide is crucial to confirm the success of the reaction and to ensure the purity of the final product.

Table 1: Key Parameters for Reductive Amination Protocols
ParameterOn-Resin ProtocolSolution-Phase ProtocolRationale
Peptide State Resin-bound, N-terminally deprotectedPurified, fully deprotectedOn-resin simplifies purification; solution-phase for post-purification modification.
Ketone Equivalents 5-101.5-3Higher excess on-resin drives reaction to completion due to solid-phase kinetics.
Reducing Agent NaBH₃CNSodium Triacetoxyborohydride (STAB)NaBH₃CN is stable in DMF; STAB is a milder, more selective reagent for solution-phase reactions.[5][6]
Reducing Agent Equiv. 10-202-4Excess ensures complete reduction of the imine intermediate.
Solvent DMF with 1% AcOHDCE or THFDMF is a good swelling solvent for resins; DCE/THF are standard for STAB reductions.[5][6]
Reaction Time 14-28 hours total4-12 hoursSolid-phase reactions are typically slower; solution-phase reactions are monitored for completion.
Monitoring Test cleavage of a small resin sampleLC-MSDirect monitoring is possible in solution-phase.
Analytical Characterization
  • RP-HPLC: The modified peptide will typically exhibit a longer retention time on a C18 column compared to the unmodified peptide due to the increased hydrophobicity of the added Fmoc-amino-cyclohexyl group.[7] A single, sharp peak in the chromatogram is indicative of a pure product.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the mass of the modified peptide. The expected mass increase corresponds to the molecular weight of this compound minus the mass of a water molecule. For a peptide with a free N-terminus, the expected mass increase is C₂₁H₂₀NO₂ (mass of the added moiety after condensation), which is approximately 330.15 Da.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product analysis.

  • Reaction Monitoring: In the solution-phase protocol, taking aliquots of the reaction mixture at regular intervals for LC-MS analysis allows for the direct observation of the disappearance of the starting peptide and the appearance of the product peak. This ensures that the reaction is proceeding as expected and can be stopped once complete, preventing potential side reactions from prolonged exposure to reagents.

  • Purity Assessment: The purity of the final product should be assessed by integrating the area of the product peak in the RP-HPLC chromatogram. A purity of >95% is generally considered acceptable for most research applications.

  • Structural Confirmation: High-resolution mass spectrometry and tandem MS/MS fragmentation can be used to confirm the identity of the modified peptide and to pinpoint the location of the modification at the N-terminus. Fragmentation analysis should show the expected b- and y-ion series, with the mass of the first b-ion (b₁) reflecting the mass of the N-terminal amino acid plus the mass of the modifying group.[8]

Conclusion

The N-terminal modification of peptides with this compound is a versatile and powerful technique for the synthesis of novel peptide constructs with enhanced properties. By following the detailed protocols and analytical guidelines presented in this document, researchers can confidently incorporate this modification into their peptide design and development workflows. The ability to introduce a constrained, functionalizable moiety at a specific position opens up a wide range of possibilities for creating next-generation peptide-based therapeutics, diagnostics, and research tools.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-N-Fmoc-amino-cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient experimental workflow.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process for incorporating a constrained cyclic scaffold into peptides and other pharmaceutical compounds.[1] The most common and logical synthetic route involves a two-step process starting from 4-aminocyclohexanol:

  • Fmoc Protection: The selective protection of the primary amine of 4-aminocyclohexanol using an appropriate Fmoc-reagent.

  • Oxidation: The subsequent oxidation of the secondary alcohol to the corresponding ketone.

This guide is structured to address potential issues in each of these key stages.

Synthesis_Workflow Start 4-Aminocyclohexanol Step1 Step 1: Fmoc Protection Start->Step1 Intermediate 4-N-Fmoc-amino-cyclohexanol Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 Product This compound Step2->Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific experimental challenges.

Step 1: Fmoc Protection of 4-Aminocyclohexanol

Q1: I am getting a low yield of my Fmoc-protected product. What are the likely causes and how can I improve it?

A low yield in the Fmoc protection step can stem from several factors, primarily related to the choice of reagents and reaction conditions.

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-aminocyclohexanol) is fully consumed.

  • Choice of Fmoc Reagent: The two most common reagents are Fmoc-Cl and Fmoc-OSu.

    • Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) is more reactive but also more susceptible to hydrolysis, especially in aqueous conditions, leading to the formation of fluorenemethanol as a byproduct.[2]

    • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is generally recommended. It is more stable than Fmoc-Cl, leading to cleaner reactions and higher purity of the desired product.[3][4][]

  • pH of the Reaction: The reaction is typically performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. A common choice is an aqueous solution of sodium bicarbonate or sodium carbonate.[][6] However, if the pH is too high, it can accelerate the hydrolysis of Fmoc-Cl. For Fmoc-OSu, the reaction conditions are more manageable.[4]

  • Starting Material Salt Form: If you are using 4-aminocyclohexanol hydrochloride, you will need to add at least two equivalents of base: one to neutralize the HCl salt and another to facilitate the reaction.

Troubleshooting Workflow for Low Yield in Fmoc Protection:

Low_Yield_Fmoc Start Low Yield in Fmoc Protection Q1 Is the reaction going to completion (checked by TLC)? Start->Q1 A1_No Extend reaction time and/or slightly increase temperature (e.g., to 40°C). Q1->A1_No No Q2 Which Fmoc reagent are you using? Q1->Q2 Yes End Re-run reaction with optimized conditions. A1_No->End A2_Cl Consider switching to Fmoc-OSu for a cleaner reaction. If using Fmoc-Cl, ensure anhydrous conditions if possible. Q2->A2_Cl Fmoc-Cl A2_OSu Check the quality of your Fmoc-OSu. Ensure proper stoichiometry (1.05-1.1 eq.). Q2->A2_OSu Fmoc-OSu Q3 Are you using the hydrochloride salt of the starting material? A2_Cl->Q3 A2_OSu->Q3 A3_Yes Ensure at least 2 equivalents of base are used. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting low yield in Fmoc protection.

Q2: My final product after the protection step is difficult to purify. What are the common impurities and how can I remove them?

Purification challenges often arise from side products of the Fmoc reagent or unreacted starting materials.

  • Fluorenemethanol: This is a common byproduct when using Fmoc-Cl in the presence of water.[2]

  • Unreacted Fmoc-OSu/Fmoc-Cl: Excess reagent can remain after the reaction.

  • Di-Fmoc-protected byproduct: While less common with a mono-amine, it's a possibility if there are other nucleophilic sites.

Purification Strategy:

A standard workup procedure is usually effective:

  • Dilute the reaction mixture with water.

  • Wash with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent and its byproducts.

  • Acidify the aqueous layer to a pH of 2-3 with dilute HCl. This will protonate any unreacted amine and precipitate the Fmoc-protected product.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer, filter, and evaporate the solvent.[7]

  • If impurities persist, recrystallization or flash column chromatography may be necessary.[7][8]

Step 2: Oxidation of 4-N-Fmoc-amino-cyclohexanol

Q3: I am observing decomposition of my starting material or low conversion during the oxidation step. Which oxidizing agent should I use?

The choice of oxidizing agent is critical to avoid side reactions and ensure the stability of the Fmoc protecting group. The Fmoc group is generally stable to a wide range of oxidizing conditions.[9][10]

Oxidizing AgentProsCons
Swern Oxidation Mild conditions, high yields.[11][12][13]Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[11][12]
Dess-Martin Periodinane (DMP) Mild, room temperature reaction.[14][15]Can be expensive, periodinane reagents can be shock-sensitive.
Sodium Hypochlorite (Bleach) Inexpensive, readily available.[16]Can be harsh, may require careful pH control to avoid side reactions.

For most applications, Swern oxidation or Dess-Martin periodinane are recommended due to their mild nature and high functional group tolerance.

Q4: I am seeing byproducts in my oxidation reaction. What could they be and how can I prevent them?

Byproduct formation during oxidation can be due to over-oxidation or side reactions with the protecting group or the solvent.

  • Over-oxidation: Although less likely for a secondary alcohol, harsh conditions could potentially lead to ring-opening. Using mild and controlled oxidation conditions (Swern, DMP) minimizes this risk.

  • N-Oxidation: The nitrogen in the Fmoc-carbamate is electron-rich and could potentially be oxidized under very harsh conditions, though this is not a commonly reported issue with standard alcohol oxidations.[17]

  • Side reactions with the Fmoc group: The Fmoc group is generally stable, but it's important to ensure that the chosen oxidation conditions are compatible. The recommended mild conditions are known to be compatible.

To prevent byproducts, ensure your reagents are pure, maintain the recommended reaction temperature (especially for Swern oxidation), and quench the reaction appropriately once the starting material is consumed (as monitored by TLC).

III. Experimental Protocols

Protocol 1: Fmoc Protection of 4-Aminocyclohexanol using Fmoc-OSu
  • Dissolution: Dissolve 4-aminocyclohexanol (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-OSu and N-hydroxysuccinimide.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-N-Fmoc-amino-cyclohexanol.[7]

Protocol 2: Swern Oxidation of 4-N-Fmoc-amino-cyclohexanol

Caution: This reaction should be performed in a well-ventilated fume hood due to the production of carbon monoxide and foul-smelling dimethyl sulfide.[11]

  • Oxalyl Chloride Activation of DMSO: In a three-neck flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir for 30-45 minutes.

  • Base Quench: Add triethylamine (5.0 equivalents) dropwise, keeping the temperature below -65 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

IV. References

  • BenchChem. (2025). A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. --INVALID-LINK--

  • BenchChem. (2025). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Amino Protecting Groups Stability. --INVALID-LINK--

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. --INVALID-LINK--

  • BOC Sciences. Fmoc Amino Acids. --INVALID-LINK--

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. --INVALID-LINK--

  • Wikipedia. Swern oxidation. --INVALID-LINK--

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. --INVALID-LINK--

  • ChemPep. Overview of Fmoc Amino Acids. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of PEG Linkers. --INVALID-LINK--

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. --INVALID-LINK--

  • MySkinRecipes. This compound. --INVALID-LINK--

  • Molecules. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. --INVALID-LINK--

  • Google Patents. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. --INVALID-LINK--

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. --INVALID-LINK--

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. --INVALID-LINK--

  • Alfa Chemistry. Swern Oxidation. --INVALID-LINK--

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. --INVALID-LINK--

  • Santa Cruz Biotechnology. N-4-Fmoc-aminocyclohexanone. --INVALID-LINK--

  • University of Greifswald Publication Server. Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. --INVALID-LINK--

  • Google Patents. WO1997041093A1 - Methods for the synthesis of fmoc protected amines. --INVALID-LINK--

  • PubMed. N-oxidation of drugs associated with idiosyncratic drug reactions. --INVALID-LINK--

  • ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. --INVALID-LINK--

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. --INVALID-LINK--

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. Alcohol to Aldehyde - Common Conditions. --INVALID-LINK--

  • Eindhoven University of Technology Research Portal. Gas-phase selective oxidation of cyclohexanol to cyclohexanone over Au/Mg>1-x>Cu>x>Cr>2>O>4> catalysts: On the role of Cu doping. --INVALID-LINK--

  • Chemrio. This compound; N-4-FMOC-AMINOCYCLOHEXANONE. --INVALID-LINK--

  • Semantic Scholar. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. --INVALID-LINK--

References

Technical Support Center: Improving the Yield and Purity of Fmoc-Amino Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-amino ketone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to help you navigate the complexities of this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Fmoc-amino ketones. Each problem is presented in a question-and-answer format with detailed explanations of the underlying causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Fmoc-Amino Ketone

Question: I am experiencing very low yields, or in some cases, no product at all, in my Fmoc-amino ketone synthesis. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield is a common frustration in multi-step organic synthesis. For Fmoc-amino ketone synthesis, the issue often lies in either the formation of the intermediate (commonly a Weinreb amide) or its subsequent reaction with an organometallic reagent.

Potential Causes & Solutions:

  • Inefficient Activation of the Fmoc-Amino Acid: The conversion of the carboxylic acid to a reactive intermediate is a critical step.

    • Explanation: For the popular Weinreb amide route, incomplete activation of the Fmoc-amino acid's carboxyl group will lead to poor formation of the N-methoxy-N-methylamide.[1][2] Standard peptide coupling reagents are often employed for this transformation.[1]

    • Solution:

      • Choice of Coupling Reagent: Employ robust coupling reagents known for their efficiency in Weinreb amide formation. A combination of T3P (Propylphosphonic Anhydride) and DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) has been reported to give superior results.[3] Alternatively, activating the amino acid as an acid chloride can be a cost-effective and efficient method.[2]

      • Reaction Conditions: Ensure anhydrous conditions, as water will quench the activated species. Perform the reaction at the recommended temperature; for instance, the T3P/DBU method is conducted at 0 °C.[3]

  • Degradation of the Organometallic Reagent: Grignard or organolithium reagents are highly reactive and sensitive to environmental factors.

    • Explanation: These reagents are strong bases and nucleophiles that will react readily with protic sources like water or alcohols. Contamination of glassware or solvents will lead to quenching of the reagent and, consequently, a lower effective concentration for the desired reaction.

    • Solution:

      • Strict Anhydrous Technique: Use flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents should be freshly distilled from an appropriate drying agent.

      • Reagent Titration: The molarity of commercially available organometallic reagents can decrease over time. It is best practice to titrate the reagent before use to determine its exact concentration.

  • Side Reactions of the Starting Material or Product: The Fmoc protecting group, while generally stable, has known liabilities.

    • Explanation: The Fmoc group is labile to basic conditions, particularly secondary amines like piperidine.[4][5][6] While Grignard and organolithium reagents are not secondary amines, their basicity can potentially lead to premature Fmoc deprotection, especially with prolonged reaction times or elevated temperatures.

    • Solution:

      • Control Reaction Temperature: Keep the reaction temperature low (e.g., -78 °C to 0 °C) during the addition of the organometallic reagent to the Weinreb amide.

      • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or side reactions.

Issue 2: Presence of Unexpected Side-Products in the Reaction Mixture

Question: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks in addition to my desired Fmoc-amino ketone. What are these impurities and how can I prevent their formation?

Answer: The formation of side-products can complicate purification and significantly reduce the overall yield. Identifying the nature of these impurities is key to mitigating their formation.

Potential Causes & Solutions:

  • Over-addition to the Weinreb Amide: A key advantage of the Weinreb amide is its ability to prevent over-addition of the organometallic reagent.[3] However, under certain conditions, this can still occur.

    • Explanation: The tetrahedral intermediate formed upon nucleophilic addition to a Weinreb amide is stabilized by chelation with the N-methoxy-N-methyl group.[3] This stability prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile, which would lead to a tertiary alcohol. If the reaction temperature is too high, this intermediate may become less stable.

    • Solution:

      • Maintain Low Temperatures: Strictly control the reaction temperature, ideally at -78 °C, during the addition of the organometallic reagent.

  • Racemization: The chiral integrity of the amino acid starting material is paramount, especially in drug development.

    • Explanation: The α-proton of an activated amino acid is susceptible to deprotonation under basic conditions, which can lead to racemization.[7] This is a particular concern for amino acids like histidine and cysteine.[8] While some methods are designed to be racemization-free,[9][10] the choice of reagents and conditions is critical.

    • Solution:

      • Use Racemization-Suppressing Additives: For peptide couplings, additives like HOBt (Hydroxybenzotriazole) or OxymaPure are known to reduce racemization.[11]

      • Choice of Base: Use sterically hindered non-nucleophilic bases like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine instead of stronger, less hindered bases where possible.[7]

  • Aspartimide Formation: For syntheses starting with Fmoc-Asp(OtBu)-OH or Fmoc-Asn(Trt)-OH, cyclization to form an aspartimide is a common side reaction.[4]

    • Explanation: This side reaction is catalyzed by both acids and bases.[4][11] During the activation and coupling steps, the side chain can cyclize onto the activated backbone.

    • Solution:

      • Optimize Coupling Conditions: The use of HOBt has been shown to reduce aspartimide formation.[4][11]

      • Use Protected Dipeptides: In some cases, coupling a pre-formed dipeptide can circumvent this issue.[4]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my final Fmoc-amino ketone. It seems to co-elute with byproducts or is difficult to handle. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the desired product and various side-products. A multi-step approach is often necessary.

Potential Causes & Solutions:

  • Residual Starting Materials and Reagents: Incomplete reactions or the use of excess reagents can complicate purification.

    • Explanation: Unreacted Fmoc-amino acid, Weinreb amide, or coupling reagents can be difficult to separate from the product.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup can remove many water-soluble impurities. Washes with dilute acid (e.g., 1M HCl) will remove basic compounds like DIPEA, while washes with dilute base (e.g., saturated NaHCO₃) will remove acidic compounds like unreacted Fmoc-amino acid or HOBt.

      • Drive Reactions to Completion: Use a slight excess of the key reagent (e.g., the organometallic) to ensure full consumption of the starting material, which is often easier to separate from the product. Monitor the reaction by TLC to confirm completion.

  • Chromatographic Challenges: The lipophilic nature of the Fmoc group can lead to poor behavior on silica gel.

    • Explanation: The large, non-polar Fmoc group dominates the polarity of the molecule, causing it to have a high affinity for the stationary phase in normal-phase chromatography, often leading to tailing and poor separation.

    • Solution:

      • Flash Column Chromatography: This is the most common method for purification.[9] Use a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane/ethyl acetate and gradually increasing the polarity) to achieve better separation.

      • Recrystallization: If the Fmoc-amino ketone is a solid, recrystallization can be a highly effective method for achieving high purity.[12] Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/ether).

      • Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC is an excellent option, although it is more resource-intensive.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing Fmoc-amino ketones?

The most widely cited and reliable method proceeds through a two-step sequence:

  • Formation of an N-Fmoc-amino Weinreb amide: This involves coupling the N-Fmoc protected amino acid with N,O-dimethylhydroxylamine hydrochloride.[1][3] This intermediate is generally stable and can be purified by chromatography.

  • Reaction with an organometallic reagent: The purified Weinreb amide is then reacted with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) at low temperature to yield the desired Fmoc-amino ketone.[3] This method is favored because the Weinreb amide intermediate is resistant to over-addition by the organometallic reagent, which prevents the formation of tertiary alcohol byproducts.[3]

Q2: How can I minimize racemization during the synthesis?

Minimizing racemization is crucial for maintaining the stereochemical integrity of the amino acid. Key strategies include:

  • Low Temperatures: Perform activation and coupling reactions at low temperatures (e.g., 0 °C or below).

  • Appropriate Reagents: Use coupling reagents and additives known to suppress racemization, such as carbodiimides (e.g., DIC) in the presence of Oxyma.[8]

  • Base Selection: Employ sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine. The choice of base can have a remarkable influence on racemization.[7]

  • Avoid Prolonged Reaction Times: Do not let coupling reactions run for excessively long periods, especially in the presence of base.

Q3: Are there alternative methods to the Weinreb amide route?

Yes, other methods have been described in the literature. One notable alternative involves the reaction of N-protected mixed anhydrides with diazomethane to form α-amino diazoketones.[9] This method has been shown to be effective for a range of amino acids, compatible with common side-chain protecting groups, and proceeds without racemization.[9] However, the use of diazomethane requires special precautions due to its toxicity and explosive nature.

Q4: What are the best practices for handling and storing Fmoc-amino acids?

Proper handling and storage are essential to maintain the quality of your starting materials.

  • Storage: Store Fmoc-amino acids in a cool, dry, and dark place, preferably in a desiccator.

  • Handling: Avoid exposure to moisture and basic conditions. Fmoc-amino acid solutions in DMF are generally stable for about a week in the refrigerator.[5]

  • Purity: Use high-purity Fmoc-amino acids. Impurities such as free amino acids or dipeptides can lead to side reactions and complicate synthesis.[15] If necessary, the purity of the starting material can be improved by recrystallization.[14]

Experimental Protocols & Data

Protocol 1: Synthesis of Fmoc-Amino Weinreb Amide

This protocol is a general guideline and may require optimization for specific amino acids.

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve the Fmoc-amino acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN).[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a non-nucleophilic base such as DIPEA (2.5 eq) to the stirred solution.

  • Coupling Reagent Addition: Add the coupling reagent. For example, if using T3P, add a 50% solution in ethyl acetate (1.5 eq) dropwise.[3]

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as eluent). The reaction is typically complete within 30-60 minutes.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conversion of Weinreb Amide to Fmoc-Amino Ketone
  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the purified Fmoc-amino Weinreb amide (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2-1.5 eq) dropwise via syringe.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure Fmoc-amino ketone.

Table 1: Recommended Coupling Reagents for Weinreb Amide Formation
Coupling Reagent SystemBaseSolventTemperatureKey AdvantagesReference
T3P (Propylphosphonic Anhydride)DBU / DIPEACH₃CN / DCM0 °CHigh yield, clean reaction[3]
CDI (Carbonyldiimidazole)N/ATHFRoom TempGood for simple amino acids[1]
Thionyl Chloride (SOCl₂)N/A (forms acid chloride)DCM0 °C to RTCost-effective, highly reactive intermediate[2]
HATU / HOBtDIPEADMF / DCM0 °C to RTStandard peptide coupling, effective but can be expensive[16]

Visualizations

Diagram 1: General Workflow for Fmoc-Amino Ketone Synthesis

Fmoc-Amino Ketone Synthesis Workflow Workflow for Fmoc-Amino Ketone Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation Fmoc-AA-OH Fmoc-Amino Acid Activation Activate Carboxyl Group (e.g., T3P, SOCl₂) Fmoc-AA-OH->Activation Coupling Couple with MeO(Me)NH•HCl Activation->Coupling Weinreb_Amide Fmoc-Amino Weinreb Amide Coupling->Weinreb_Amide Purification_1 Aqueous Workup & Column Chromatography Weinreb_Amide->Purification_1 Purified_Amide Purified Weinreb Amide Purification_1->Purified_Amide Isolated Intermediate Grignard_Reaction React with Organometallic (R-MgBr or R-Li) at low temp Purified_Amide->Grignard_Reaction Ketone_Product Fmoc-Amino Ketone Grignard_Reaction->Ketone_Product Purification_2 Aqueous Workup & Chromatography/Recrystallization Ketone_Product->Purification_2

Caption: General workflow for the two-step synthesis of Fmoc-amino ketones via a Weinreb amide intermediate.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield Troubleshooting Low Yield Start Low Yield of Fmoc-Amino Ketone Check_Step1 Analyze crude reaction from Step 1 (Weinreb Amide Formation) Start->Check_Step1 Step1_OK Weinreb Amide formed in good yield? Check_Step1->Step1_OK Step1_Bad Improve Step 1: - Use stronger coupling reagent (T3P) - Ensure anhydrous conditions - Check starting material purity Step1_OK->Step1_Bad No Check_Step2 Problem is in Step 2 (Ketone Formation) Step1_OK->Check_Step2 Yes Step2_Cause Potential Causes: - Degraded Grignard reagent - Non-anhydrous conditions - Incorrect stoichiometry Check_Step2->Step2_Cause Step2_Solution Solutions: - Titrate Grignard reagent - Use flame-dried glassware - Re-optimize stoichiometry Step2_Cause->Step2_Solution

Caption: A decision tree to diagnose and resolve issues of low yield in Fmoc-amino ketone synthesis.

References

Technical Support Center: Purification of Fmoc-Protected Amino Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Fmoc-protected amino ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials in this important class of synthetic intermediates. Here, we address common issues in a practical, question-and-answer format, grounded in chemical principles and field-proven experience.

Section 1: Troubleshooting Guide: Common Purification Hurdles

This section tackles the specific, often frustrating, issues that can arise during the purification of Fmoc-amino ketones. We diagnose the likely causes and provide actionable, step-by-step solutions.

Issue 1: My Fmoc-amino ketone is decomposing or streaking on a standard silica gel column.

Question: I'm attempting to purify my Fmoc-amino ketone using flash chromatography with a standard ethyl acetate/hexane solvent system, but my TLC plates show significant streaking and my final yield is very low. What's happening and how can I fix it?

Answer: This is a classic and frequently encountered problem. The issue stems from the inherent acidity of standard silica gel. The silanol groups (Si-OH) on the silica surface can act as a Brønsted acid, which can catalyze two primary degradation pathways for your compound:

  • Premature Fmoc Deprotection: The Fmoc group is notoriously base-labile, but it can also be cleaved under acidic conditions, albeit more slowly. Prolonged exposure to acidic silica can lead to partial or complete removal of the Fmoc group.

  • Epimerization: If your ketone has a chiral center at the α-position to the carbonyl, the acidic environment of the silica gel can catalyze enolization. This process will scramble the stereochemistry at that center, leading to a mixture of diastereomers that are often difficult to separate.

Solutions & Protocol:

Your primary goal is to minimize the compound's contact with acidic surfaces or to neutralize the stationary phase.

Option A: Deactivating the Silica Gel (Preferred First Step)

The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile tertiary amine, like triethylamine (TEA), to your mobile phase.[1][2][3]

Step-by-Step Protocol: Flash Chromatography with Deactivated Silica

  • Solvent System Selection: First, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/hexanes) that gives your target compound an Rf of ~0.2-0.3 on a TLC plate.

  • Solvent Preparation: Prepare your mobile phase, adding 0.5-1% triethylamine (v/v) to the mixture. For example, for 1 L of 30% EtOAc/Hexane, you would add 5-10 mL of TEA.

  • Column Packing: Pack your flash column using the TEA-containing solvent system.

  • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the mobile phase. This ensures the entire silica bed is neutralized.

  • Sample Loading: Load your crude product (preferably as a concentrated solution or dry-loaded onto a small amount of silica) and elute with the TEA-containing mobile phase.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC, visualizing with a UV lamp and a suitable stain.[4][5]

Option B: Alternative Stationary Phases

If deactivation is insufficient, or if your compound is exceptionally sensitive, consider using a less acidic stationary phase.

Stationary PhaseAdvantagesDisadvantages
Neutral Alumina Less acidic than silica; good for moderately polar compounds.Can be more reactive; may have lower resolving power than silica.
Florisil® A magnesium silicate gel that is less acidic than silica.Different selectivity compared to silica; may require re-optimization of solvent systems.
Reverse-Phase Silica (C18) Excellent for polar compounds; avoids acidic conditions.Requires polar mobile phases (e.g., acetonitrile/water, methanol/water); may be less effective for non-polar impurities.
Issue 2: My product co-elutes with an unknown impurity that appeared during the reaction or work-up.

Question: After running a column, I have a persistent impurity that has a very similar Rf to my desired Fmoc-amino ketone. How can I identify this impurity and design a better separation strategy?

Answer: Co-elution is a common challenge, often arising from byproducts formed during the synthesis of the Fmoc-amino ketone. Understanding the likely source of the impurity is key to removing it.

Common Impurities & Their Origin:

Impurity TypeLikely SourceIdentification & Removal Strategy
Fmoc-Dipeptide Reaction of the Fmoc-protection reagent with an already-formed Fmoc-amino acid.[6][7]Often slightly more polar. Try a shallower gradient during chromatography or switch to a different solvent system (e.g., Toluene/Acetone) to alter selectivity.
β-Alanine Adducts A known side reaction from the use of Fmoc-OSu, which can rearrange.[8] This can lead to insertion of a β-alanine residue.These impurities can be very difficult to separate by chromatography. Recrystallization is often the most effective method.
Unreacted Starting Material Incomplete reaction.If the starting material is an amine, it can be removed with a mild acid wash (e.g., dilute aq. HCl or citric acid) during the work-up, provided your ketone is stable.
Dibenzofulvene (DBF) Adducts If any Fmoc-deprotection occurred, the resulting DBF byproduct can react with nucleophiles in your mixture.[9]These adducts are typically less polar. A good flash column should remove them. If not, trituration with a solvent like diethyl ether can be effective.

Purification Strategy Decision Workflow:

G start Crude Product Analysis (TLC/LCMS) check_solubility Is the product a solid? start->check_solubility is_crystalline Does it recrystallize easily? check_solubility->is_crystalline Yes chromatography Proceed to Chromatography check_solubility->chromatography No / Oily recrystallize Recrystallize to High Purity is_crystalline->recrystallize Yes is_crystalline->chromatography No final_product Pure Product recrystallize->final_product check_stability Is the compound acid-sensitive? (Check TLC streak on silica) chromatography->check_stability deactivate_silica Use Deactivated Silica (0.5-1% TEA in eluent) check_stability->deactivate_silica Yes standard_silica Use Standard Silica Gel check_stability->standard_silica No check_separation Is separation adequate? deactivate_silica->check_separation standard_silica->check_separation optimize_solvent Optimize Solvent System (e.g., Toluene/Acetone, DCM/MeOH) check_separation->optimize_solvent No check_separation->final_product Yes optimize_solvent->check_separation Improved alternative_phase Consider Alternative Phase (Alumina, C18) optimize_solvent->alternative_phase Still poor alternative_phase->final_product

Caption: Decision workflow for purifying Fmoc-amino ketones.

Issue 3: My recrystallization attempt resulted in an oil or failed to produce crystals.

Question: My Fmoc-amino ketone is a solid, but when I try to recrystallize it from common solvents like ethyl acetate/hexanes, it either oils out or doesn't precipitate at all. What am I doing wrong?

Answer: Recrystallization is an excellent and often superior method for purifying Fmoc-protected compounds, as it avoids issues of decomposition on silica gel.[10][11] Failure to crystallize usually points to an issue with the solvent system or the presence of impurities that inhibit crystal lattice formation.

Troubleshooting Recrystallization:

  • Solvent System is Key: The ideal system is one where your compound is soluble in the "good" solvent when hot, but sparingly soluble when cold, and highly insoluble in the "bad" (anti-solvent).

    • Common Systems for Fmoc-derivatives: Toluene, Ethyl Acetate/Hexane, Dichloromethane/Heptane, Isopropyl Alcohol.[10][12]

    • Systematic Approach: Dissolve a small amount of your crude material in a few drops of a "good" solvent (e.g., DCM or EtOAc). Slowly add a "bad" anti-solvent (e.g., hexanes or heptane) dropwise at room temperature until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.

  • "Oiling Out": This happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of your solid.

    • Solution: Use a more dilute solution. Start the cooling process at room temperature and do not place it directly into an ice bath. Allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Adding a seed crystal from a previous batch is also highly effective.

  • Impurity Interference: If the crude material is very impure (>10-15% impurities), it can significantly hinder crystallization.

    • Solution: First, perform a rapid "plug" filtration through a short column of silica gel to remove baseline impurities.[1] This partially purified material will often crystallize much more readily.

Experimental Protocol: Recrystallization from Toluene

This protocol is particularly effective for many Fmoc-amino acid derivatives.[10][11]

  • Dissolution: Place the crude, dry Fmoc-amino ketone in an Erlenmeyer flask. Add a minimal amount of toluene (e.g., 5-10 mL per gram of crude material).

  • Heating: Gently heat the mixture on a hot plate to 50-60°C with stirring until all the solid dissolves. Add more toluene in small portions only if necessary.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in a refrigerator (4°C) or an ice bath for at least 1-2 hours to maximize crystal recovery.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold toluene or hexanes to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I properly visualize my Fmoc-amino ketone on a TLC plate?

A1: Fmoc-protected compounds are readily visualized under a UV lamp (254 nm) due to the highly conjugated fluorenyl group.[13] They will appear as dark spots on a fluorescent background. For compounds that do not visualize well under UV or to see other impurities, you can use chemical stains. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, as it reacts with many functional groups.[13][14]

Q2: What is trituration and when should I use it?

A2: Trituration is a simple purification technique used to wash a solid crude product.[15][16] You suspend the solid in a solvent in which your desired product is insoluble, but the impurities are soluble. After stirring for a period, you filter the solid, which is now purer. This is an excellent first-pass purification step before recrystallization or chromatography, especially for removing highly soluble or highly non-polar byproducts. A common solvent for triturating Fmoc derivatives is diethyl ether.

Q3: Can I use preparative HPLC for my Fmoc-amino ketone?

A3: Yes, preparative HPLC (often reverse-phase) is a powerful tool for obtaining very high purity material, especially for difficult separations.[17] However, it is generally more expensive and time-consuming than flash chromatography or recrystallization and is typically reserved for final purification steps of valuable materials or when other methods have failed.

Q4: My Fmoc-amino ketone is an oil. What is the best purification strategy?

A4: For oils, you cannot use recrystallization or trituration. Your primary method will be chromatography. Start with the troubleshooting advice in Issue 1 , paying close attention to deactivating the silica gel with triethylamine.[1][2][3] If separation is still poor, you will need to systematically screen different solvent systems to find one that provides better resolution.

References

Technical Support Center: Navigating Side Reactions in Fmoc Deprotection of Cyclic Ketone-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges during the solid-phase peptide synthesis (SPPS) of molecules incorporating cyclic ketone functionalities. The standard base-labile Fmoc-deprotection step, while routine, can introduce a unique set of side reactions when a ketone is present within the peptide backbone or on a side chain. This document provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding of these potential pitfalls.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when subjecting a peptide containing a cyclic ketone to standard Fmoc deprotection conditions (20% piperidine in DMF)?

A: The primary concerns revolve around the basicity and nucleophilicity of piperidine, which can catalyze or participate in several undesirable side reactions involving the ketone moiety. These include α-carbon epimerization, conjugate addition to any α,β-unsaturated systems, and intramolecular cyclization or condensation reactions. Each of these can lead to a heterogeneous mixture of final products, complicating purification and reducing the yield of the target peptide.

Q2: My peptide contains a simple, saturated cyclohexanone moiety. Is it still at risk for side reactions?

A: Yes. While the risk is lower compared to α,β-unsaturated ketones, even saturated ketones can undergo base-catalyzed epimerization at the α-carbon if a stereocenter is present. Furthermore, the enolate intermediate formed under basic conditions could potentially participate in unforeseen intramolecular reactions, depending on the peptide sequence.

Q3: I've observed a mass addition of +85 Da to my peptide after piperidine treatment. What could be the cause?

A: A mass addition of +85 Da corresponds to the molecular weight of piperidine. This strongly suggests a Michael-type conjugate addition of piperidine to an α,β-unsaturated ketone or a similar reactive species within your peptide. This can occur if the cyclic ketone is part of an enone system or if a dehydroalanine residue is formed in situ from a protected cysteine or serine.[1]

Q4: Can I use a different base for Fmoc deprotection to avoid these side reactions?

A: Yes, alternative deprotection reagents can mitigate some of these side reactions. A common strategy is to use a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with a scavenger for the dibenzofulvene (DBF) byproduct.[2] However, DBU is a stronger base and can promote other side reactions like aspartimide formation, so careful optimization is required.[2]

Q5: What is the most robust way to prevent side reactions involving the cyclic ketone?

A: The most reliable method is to protect the ketone functionality with a group that is orthogonal to the Fmoc/tBu SPPS strategy.[3][4] A cyclic acetal (or ketal) is an excellent choice as it is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage using trifluoroacetic acid (TFA).

Troubleshooting Guides: Diagnosis and Resolution

This section provides a deeper dive into specific side reactions, their underlying mechanisms, and actionable protocols for prevention and troubleshooting.

Issue 1: Epimerization at the α-Carbon of the Cyclic Ketone

Symptoms:

  • Appearance of a new, often closely eluting, peak in the HPLC chromatogram with the same mass as the target peptide.

  • Broadened peaks in NMR spectra, indicating the presence of diastereomers.

Mechanism: The basic conditions of Fmoc deprotection facilitate the formation of an enolate intermediate at the α-carbon of the ketone. If this carbon is a stereocenter, reprotonation of the planar enolate can occur from either face, leading to a loss of stereochemical integrity.

Epimerization cluster_0 Piperidine-Catalyzed Epimerization Start R-Stereocenter Enolate Achiral Enolate Intermediate Start->Enolate + Piperidine - H+ End_R R-Stereocenter Enolate->End_R + H+ End_S S-Stereocenter (Epimer) Enolate->End_S + H+

Caption: Base-catalyzed epimerization of a ketone α-carbon.

Preventative & Corrective Actions:

  • Reduce Deprotection Time and Temperature: Minimize the exposure of the peptide to piperidine by using shorter deprotection times (e.g., two cycles of 3-5 minutes) and ensuring the reaction is performed at room temperature.

  • Use a Weaker Base: While less common, using a milder base like piperazine may reduce the rate of enolate formation.[5] However, this may require longer deprotection times, so a careful balance must be struck.

  • Orthogonal Protection (Recommended): The most effective solution is to protect the ketone.

Issue 2: Piperidine Adduct Formation via Michael Addition

Symptoms:

  • A major impurity peak in the HPLC with a mass increase of +85 Da compared to the expected product.

  • Confirmation by mass spectrometry is essential for diagnosis.

Mechanism: This side reaction occurs when the peptide contains an α,β-unsaturated cyclic ketone (an enone). Piperidine, being a good nucleophile, can undergo a 1,4-conjugate (Michael) addition to the enone system, forming a stable covalent adduct.[6]

Michael_Addition cluster_1 Michael Addition of Piperidine to an Enone Enone α,β-Unsaturated Cyclic Ketone Adduct Piperidine Adduct (+85 Da) Enone->Adduct Piperidine Piperidine Piperidine->Adduct

References

Technical Support Center: Optimizing Coupling Efficiency of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-N-Fmoc-amino-cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the coupling efficiency of this versatile building block. The unique structural features of this compound, namely the bulky Fmoc protecting group and the cyclic ketone moiety, can present specific challenges during peptide synthesis. This resource addresses these potential issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the coupling of this compound.

Issue 1: Low or Incomplete Coupling Yield

Q1: My coupling reaction with this compound is resulting in a low yield or is incomplete, as indicated by a positive Kaiser test. What are the likely causes and how can I improve the efficiency?

A1: Low coupling efficiency with this compound is a common issue primarily stemming from the steric hindrance imparted by the bulky Fmoc group and the rigid cyclohexanone ring.[1][2][3] This steric bulk can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] Here’s a systematic approach to troubleshoot and enhance your coupling yield:

  • Optimize Your Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be insufficient to overcome the steric hindrance.[1] It is highly recommended to switch to more potent activating reagents.[1]

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, or HCTU are highly effective as they form reactive O-acylisourea intermediates that can overcome the steric barrier.[1] HATU is often considered one of the most efficient for challenging couplings.[1]

    • Phosphonium Salts: PyBOP or PyAOP are also excellent choices, particularly for sterically hindered amino acids.[4]

  • Increase Reagent Equivalents: Using a higher excess of the this compound and the coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[5][6]

  • Extend the Reaction Time: Due to slower reaction kinetics caused by steric hindrance, extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve the yield.[4][5][7]

  • Perform a Double Coupling: If a single coupling step is insufficient, repeating the coupling procedure with a fresh solution of the activated amino acid is a highly effective strategy to ensure maximum incorporation.[5][7]

  • Consider Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier. However, this should be approached with caution as elevated temperatures can increase the risk of racemization.[4][7] Microwave-assisted peptide synthesis can be a powerful tool to accelerate difficult couplings.[4]

Issue 2: Observation of Unexpected Side Products

Q2: I am observing unexpected masses in my LC-MS analysis after coupling with this compound. What are the potential side reactions and how can I mitigate them?

A2: The presence of the ketone functionality in this compound introduces the possibility of specific side reactions beyond those typically encountered in standard peptide synthesis.

  • Racemization: This is a common side reaction in peptide synthesis, especially with prolonged activation times or the use of strong bases.[7][8]

    • Mitigation: The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming a less reactive, but still efficient, active ester intermediate.[8][9] Using weaker bases like N-methylmorpholine (NMM) or collidine instead of DIPEA can also be beneficial.[8]

  • Enolization and Aldol-type Reactions: The ketone group can potentially undergo enolization under basic conditions, which could lead to subsequent side reactions. While less common under standard coupling conditions, it's a possibility to consider.

    • Mitigation: Ensure that the base is used in appropriate equivalents and that the pre-activation time is not excessively long. Maintaining a non-basic environment where possible is ideal.

  • Guanidinylation: When using uronium/aminium-based coupling reagents like HBTU or HATU, a side reaction can occur where the free N-terminal amine is guanidinylated by the coupling reagent.[6]

    • Mitigation: This can be minimized by pre-activating the this compound with the coupling reagent for a short period (1-2 minutes) before adding it to the resin.[6] This ensures that the highly reactive species reacts with the intended carboxyl group first.

Section 2: Frequently Asked Questions (FAQs)

Q3: What is the best solvent to use for coupling this compound?

A3: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and is generally suitable for dissolving this compound and the coupling reagents.[5] However, for sequences prone to aggregation, or if you are experiencing poor solvation, N-methyl-2-pyrrolidone (NMP) can be a superior choice due to its enhanced solvating properties.[4] In some cases, a mixture of solvents like DMF and dichloromethane (DCM) can also be beneficial.[5] It is crucial to use high-quality, amine-free solvents to prevent premature Fmoc deprotection.[5]

Q4: How can I monitor the completion of the coupling reaction?

A4: The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin.[5] A positive result (blue beads) indicates an incomplete coupling reaction, suggesting that a second coupling or extended reaction time is necessary. A negative result (yellow beads) signifies that the coupling is complete.[5]

Q5: What are the standard conditions for Fmoc deprotection of the this compound?

A5: The Fmoc group is typically removed using a 20% solution of piperidine in DMF.[10][11] A common procedure involves treating the resin with the piperidine solution for 5-10 minutes, draining, and then repeating the treatment for another 15-20 minutes to ensure complete deprotection.[5] Thorough washing with DMF after deprotection is essential to remove all traces of piperidine, which could interfere with the subsequent coupling step.[5]

Q6: Does the cyclohexanone ring affect the subsequent cleavage and deprotection steps?

A6: The cyclohexanone moiety itself is stable to the standard acidic conditions used for cleavage from the resin and removal of side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[11] Therefore, no special modifications to your cleavage cocktail are typically required due to the presence of this ring.

Section 3: Data and Protocols

Table 1: Recommended Coupling Reagent Strategies for this compound
Coupling Reagent ClassExample ReagentsRelative Efficiency for Hindered CouplingsKey Considerations
CarbodiimidesDIC, DCCLow to ModerateOften require an additive like HOBt or Oxyma to improve efficiency and reduce racemization.[9]
Uronium/Aminium SaltsHATU, HBTU, HCTUHigh to Very HighHighly effective for sterically hindered residues.[1] Potential for guanidinylation side reaction.[6]
Phosphonium SaltsPyBOP, PyAOPHighExcellent for hindered couplings with minimal side reactions.[1]
Protocol 1: Optimized Coupling of this compound using HATU
  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes.[1][12]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[6] Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[6]

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.[6]

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[5]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).[5]

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[5] If the test is positive, perform a second coupling (recoupling) by repeating steps 2-5.[5]

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

Troubleshooting_Low_Yield start Low Coupling Yield (Positive Kaiser Test) reagent Optimize Coupling Reagent (e.g., HATU, PyBOP) start->reagent Is your reagent potent enough? equivalents Increase Reagent Equivalents (3-5 eq.) reagent->equivalents Still low yield? time Extend Reaction Time (2-4h or overnight) equivalents->time Still low yield? double_coupling Perform Double Coupling time->double_coupling Still low yield? result Re-evaluate with Kaiser Test double_coupling->result result->reagent Positive Test (Re-optimize) success Proceed to Deprotection result->success Negative Test

Caption: A systematic approach to troubleshooting low coupling yields.

Diagram 2: General Peptide Coupling Mechanism

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Fmoc_AA This compound (Carboxylic Acid) Activated_Ester Reactive Intermediate (e.g., Active Ester) Fmoc_AA->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Peptide_Bond New Peptide Bond Formed Activated_Ester->Peptide_Bond + Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Free_Amine->Peptide_Bond

Caption: The two-step process of peptide bond formation.

References

Technical Support Center: Stability and Troubleshooting for Fmoc-Protected Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-protected cyclohexanone derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your synthetic campaigns. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to ensure the success of your experiments.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly revered for its role as a base-labile amine protecting group in solid-phase peptide synthesis (SPPS).[1][2] Its utility stems from its remarkable stability under acidic conditions, allowing for orthogonal protection strategies in complex molecule synthesis.[2][3] However, when the Fmoc group is appended to a non-peptide scaffold such as a cyclohexanone ring, its stability and reactivity can be influenced by the unique steric and electronic environment of the cyclic ketone.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing robust protocols to navigate the intricacies of working with Fmoc-protected cyclohexanones.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability and handling of Fmoc-protected cyclohexanones.

Q1: How stable is the Fmoc group on a cyclohexanone ring compared to its stability on an amino acid?

The fundamental stability of the Fmoc group is dictated by the acidity of the proton on the 9-position of the fluorene ring.[4] In general, the Fmoc group on an amine attached to a cyclohexanone ring will exhibit comparable stability to that on a standard amino acid. The deprotection mechanism remains a base-mediated β-elimination.[3][5] However, the rate of deprotection can be influenced by the steric environment around the amine. If the amine is in a sterically hindered position on the cyclohexanone ring (e.g., an axial position with adjacent bulky substituents), the approach of the deprotecting base (like piperidine) may be impeded, leading to slower deprotection kinetics compared to a less hindered primary amine in a peptide chain.[6]

Q2: Can the ketone functionality of the cyclohexanone ring interfere with Fmoc deprotection?

Yes, under certain conditions, the ketone can participate in side reactions. The basic conditions required for Fmoc removal (typically 20% piperidine in DMF) can promote enolate formation from the cyclohexanone.[7][8] While piperidine is a relatively non-hindered secondary amine and a good nucleophile, it is also basic enough to deprotonate the α-carbon of the ketone. This can potentially lead to side reactions such as:

  • Epimerization: If the α-carbon is a stereocenter, its deprotonation can lead to racemization.

  • Aldol Reactions: The enolate can react with another molecule of the cyclohexanone or other electrophiles present in the reaction mixture.

In most standard, brief deprotection protocols, these side reactions are minimal. However, for sluggish deprotections requiring extended reaction times or stronger bases, the potential for ketone-related side reactions increases.

Q3: What are the standard conditions for removing an Fmoc group from a cyclohexanone derivative?

The standard and most reliable method for Fmoc deprotection is treatment with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[4][9] A typical protocol involves treating the Fmoc-protected cyclohexanone with this solution for a short period, often in two stages to ensure complete removal. For a solution-phase reaction, this might involve stirring the substrate in the piperidine/DMF solution for 10-30 minutes at room temperature.

Q4: Are there alternative, milder bases for Fmoc deprotection if my molecule is sensitive to piperidine?

For substrates that are sensitive to the basicity or nucleophilicity of piperidine, several alternative reagents can be considered. Piperazine is a slightly less basic alternative that can be effective.[10][11][12] Another option is 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) used in low concentrations (e.g., 2%) in the presence of a scavenger like piperidine to trap the dibenzofulvene byproduct.[13] It is crucial to note that DBU is a non-nucleophilic, sterically hindered base and will not form a stable adduct with dibenzofulvene on its own, which can lead to side reactions if a scavenger is not present.[13]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the deprotection of Fmoc-cyclohexanones.

Issue 1: Incomplete or Sluggish Fmoc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard deprotection time.

  • The subsequent reaction step gives low yields, indicating incomplete unmasking of the amine.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Steric Hindrance The cyclohexanone ring conformation or bulky neighboring groups may be physically blocking the piperidine from accessing the acidic proton on the fluorene ring.[6]1. Increase Reaction Time: Extend the deprotection time, monitoring the reaction progress by TLC or LC-MS. 2. Elevate Temperature: Gently warm the reaction to 30-40°C to increase reaction kinetics. 3. Use a Smaller Base: Consider using a less sterically demanding base, though this may require optimization.
Reagent Degradation Piperidine can degrade over time, and DMF can contain amine impurities that may affect the reaction.[14]1. Use Fresh Reagents: Always use freshly opened or distilled piperidine and high-purity, amine-free DMF.
Aggregation In solution-phase synthesis, high concentrations of the substrate can lead to aggregation, reducing the accessibility of the Fmoc group.1. Dilute the Reaction: Decrease the concentration of the substrate in the reaction mixture. 2. Change Solvent: In some cases, switching to a different polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) may help.[4]

Troubleshooting Workflow for Incomplete Deprotection

start Incomplete Deprotection Observed check_reagents Are reagents (piperidine, DMF) fresh? start->check_reagents replace_reagents Use fresh, high-purity reagents check_reagents->replace_reagents No extend_time Increase deprotection time (e.g., 2x 20 min) check_reagents->extend_time Yes replace_reagents->start increase_temp Increase temperature to 30-40°C extend_time->increase_temp check_conc Is substrate concentration high? increase_temp->check_conc dilute Dilute the reaction mixture check_conc->dilute Yes re_evaluate Re-evaluate results check_conc->re_evaluate No dilute->re_evaluate consider_alt_base Consider alternative base (e.g., DBU/piperidine) re_evaluate->consider_alt_base Still incomplete

Caption: Decision workflow for troubleshooting incomplete Fmoc deprotection.

Issue 2: Formation of Unexpected Byproducts

Symptoms:

  • TLC or LC-MS shows new spots/peaks that are not the starting material or the desired product.

  • NMR of the crude product shows unexpected signals.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Dibenzofulvene Adducts The highly reactive dibenzofulvene (DBF) intermediate can react with the newly deprotected amine if not effectively scavenged by excess piperidine.[5] This is more likely if the piperidine concentration is too low or if the deprotected amine is a better nucleophile than piperidine.1. Ensure Sufficient Piperidine: Use a standard 20% v/v solution of piperidine in DMF to ensure a large excess for scavenging DBF.
Ketone-Related Side Reactions As discussed in the FAQs, the basic conditions can cause enolate formation, leading to epimerization or aldol-type reactions.1. Minimize Reaction Time: Use the shortest possible deprotection time that achieves complete Fmoc removal. 2. Lower Temperature: Perform the deprotection at 0°C or room temperature, avoiding heat unless necessary for deprotection. 3. Use a Weaker Base: If byproducts persist, explore milder deprotection conditions with bases like piperazine.[10]
Reaction with the Ketone In rare cases, piperidine could potentially form an enamine or iminium ion with the cyclohexanone carbonyl, especially if the reaction is heated for an extended period.1. Strictly Control Reaction Conditions: Adhere to standard protocols with minimal heating and reaction times. 2. Acidic Workup: A mild acidic workup can hydrolyze any iminium ions or enamines formed.

Fmoc Deprotection Mechanism and Side Product Formation

cluster_main Main Deprotection Pathway cluster_side Potential Side Reactions Fmoc_NHR Fmoc-NH-Cyclohexanone Intermediate Fluorenyl Anion Intermediate Fmoc_NHR->Intermediate + Piperidine (- H+) Ketone_Enolate Cyclohexanone Enolate Fmoc_NHR->Ketone_Enolate + Piperidine DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Product H2N-Cyclohexanone (Desired Product) Intermediate->Product DBF_Adduct DBF-Piperidine Adduct (Stable) DBF->DBF_Adduct + Piperidine DBF_Side DBF + H2N-Cyclohexanone DBF->DBF_Side Piperidine Piperidine Side_Product1 DBF-Amine Adduct (Byproduct) DBF_Side->Side_Product1 Side_Product2 Epimerization / Aldol Products Ketone_Enolate->Side_Product2

Caption: Mechanism of Fmoc deprotection and potential side reactions.

Part 3: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a small-scale trial before committing a large amount of material.

Protocol 1: Standard Fmoc Deprotection in Solution Phase

Materials:

  • Fmoc-protected cyclohexanone derivative

  • High-purity, amine-free DMF

  • Piperidine

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, water

  • Anhydrous sodium sulfate or magnesium sulfate

  • TLC plates and appropriate solvent system

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Fmoc-protected cyclohexanone derivative in DMF (e.g., 0.1 M concentration).

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection - Step 1: Add the 20% piperidine solution to the reaction mixture. Stir at room temperature for 15 minutes.

  • Monitoring: Check the reaction progress by TLC or LC-MS. You should see the disappearance of the starting material spot/peak and the appearance of a new, more polar spot/peak corresponding to the free amine. The free amine may be visible on TLC with a ninhydrin stain.

  • Deprotection - Step 2 (Optional but Recommended): For sluggish reactions or to ensure completeness, repeat the deprotection by adding another portion of the piperidine solution or by extending the reaction time for another 15 minutes.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by NMR and LC-MS to confirm the identity and purity of the deprotected product.

Protocol 2: Monitoring Fmoc Deprotection via UV-Vis Spectroscopy

The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm, which can be used to monitor the deprotection in real-time or to quantify the amount of Fmoc group removed.[5]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • The reaction mixture from the deprotection

  • 20% piperidine in DMF solution (for blank)

Procedure:

  • Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.

  • Blank: Use the 20% piperidine in DMF solution as a blank to zero the instrument.

  • Sample Preparation: At various time points during the deprotection, take a small aliquot of the reaction mixture and dilute it with a known volume of the blank solution.

  • Measurement: Measure the absorbance of the diluted sample at 301 nm.

  • Analysis: The absorbance should increase over time and then plateau, indicating the completion of the reaction. This can be used to determine the optimal deprotection time for your specific substrate.

References

Technical Support Center: Dibenzofulvene-Piperidine Adduct in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the formation and removal of the dibenzofulvene (DBF)-piperidine adduct, a critical byproduct in Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the dibenzofulvene-piperidine adduct and why does it form?

A1: The dibenzofulvene (DBF)-piperidine adduct is a chemical byproduct formed during the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).[1][2] The process occurs in two main steps:

  • β-Elimination: A base, typically a 20% solution of piperidine in a polar solvent like N,N-dimethylformamide (DMF), is used to abstract an acidic proton from the fluorene ring system of the Fmoc group.[3][4] This initiates an elimination reaction that cleaves the Fmoc group, releasing a highly reactive intermediate called dibenzofulvene (DBF).[1][5]

  • Adduct Formation (Scavenging): Excess piperidine in the reaction mixture then acts as a nucleophile, "trapping" the reactive DBF through a Michael-type addition.[6][7] This forms the stable, soluble DBF-piperidine adduct.[3]

This scavenging action is crucial because it prevents the highly reactive DBF from participating in side reactions, such as reacting with the newly deprotected N-terminal amine of the peptide, which would terminate the chain elongation.[4][8]

Q2: Why is it critical to completely remove the DBF-piperidine adduct?

A2: Complete removal of the DBF-piperidine adduct and any residual piperidine is essential for the success of the subsequent amino acid coupling step. If not removed, the adduct can cause several issues:

  • Side Reactions: Residual DBF derivatives can lead to unwanted side reactions, such as the alkylation of the N-terminal amine (9-fluorenylmethylation), which blocks further peptide elongation.[8][9]

  • Incomplete Coupling: The basicity of residual piperidine can neutralize the incoming activated amino acid, preventing an efficient coupling reaction and leading to deletion sequences in the final peptide product.

  • Purification Challenges: The adduct is highly UV-active and lipophilic, which can complicate the analysis and purification of the final peptide product by HPLC.[8][10]

Q3: How is the removal of the DBF-piperidine adduct monitored?

A3: The removal process is typically monitored indirectly by tracking the completion of the Fmoc-deprotection step. Since the DBF-piperidine adduct has a strong and characteristic UV absorbance, spectrophotometry is the most common method.[11][12]

  • UV-Vis Spectrophotometry: The filtrate from the deprotection step is collected, and its absorbance is measured. The DBF-piperidine adduct exhibits distinct absorbance maxima around 301 nm and 289.8 nm.[13][14] By applying the Beer-Lambert law (A = εcl), the concentration of the released adduct can be calculated, which directly corresponds to the amount of Fmoc group removed.[6][11] This confirms that the deprotection reaction has gone to completion, and the subsequent washes are intended to remove this quantified adduct.

A stable or zero reading in the final wash fractions indicates successful removal of the adduct from the resin.

Troubleshooting Guide

This section addresses specific issues that may arise during the removal of the DBF-piperidine adduct.

Problem 1: Incomplete Fmoc Deprotection (Weak or Negative Kaiser Test)

A weak or negative Kaiser test after deprotection indicates that the N-terminal amine is not free, meaning the Fmoc group was not removed efficiently.[15] This is a primary concern before even considering adduct removal.

dot

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Problem 2: Adduct or Color Persists on Resin After Washing

Even with complete deprotection, residual adduct may be retained by the resin, often due to peptide aggregation or insufficient washing.

Potential Cause Explanation Recommended Solution
Insufficient Washing The standard number of DMF washes was not enough to fully elute the adduct from the resin bed.Increase the number of DMF washes (from 5-7 to 8-10). Ensure each wash involves agitation for at least 1-2 minutes.
Peptide Aggregation Hydrophobic or sterically hindered peptide sequences can aggregate on the solid support, physically trapping the adduct.- Wash with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties than DMF.[3] - Perform a wash with a solvent cocktail known to disrupt secondary structures (e.g., a small percentage of dichloromethane (DCM) in DMF).
Static Effects The resin may be packed too tightly or channeling may occur, preventing uniform flow of the wash solvent.Ensure proper agitation (rocking, shaking, or nitrogen bubbling) during washing to keep the resin fully suspended and allow for efficient solvent exchange.[13]

Experimental Protocols

Protocol 1: Standard Removal of DBF-Piperidine Adduct in SPPS

This protocol outlines the standard procedure for Fmoc deprotection and subsequent removal of the byproduct adduct from the peptide-resin.

dot

Caption: Standard experimental workflow for Fmoc deprotection and adduct removal.

Step-by-Step Methodology:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.[13]

  • Initial Deprotection: Drain the DMF. Add the deprotection solution (20% v/v piperidine in DMF, ~10 mL per gram of resin) to the resin.

  • Agitation: Agitate the mixture via shaking, rocking, or nitrogen bubbling for 5-10 minutes at room temperature.[13]

  • Drainage: Drain the solution. This filtrate contains the majority of the DBF-piperidine adduct and can be collected for UV monitoring.

  • Second Deprotection (Optional but Recommended): Add a fresh aliquot of the deprotection solution and agitate for another 5-10 minutes to ensure complete removal, especially for difficult sequences. Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the DBF-piperidine adduct. A typical wash cycle is:

    • DMF (5-7 times)

    • Isopropyl Alcohol (IPA) (2-3 times)

    • Dichloromethane (DCM) (2-3 times, for shrinking the resin before coupling)

  • Confirmation: Perform a qualitative test (e.g., Kaiser Test) to confirm the presence of a free primary amine before proceeding to the next coupling step.[15]

Protocol 2: Quantitative Monitoring of Adduct Removal via UV-Vis

This protocol allows for the quantification of Fmoc removal by measuring the absorbance of the DBF-piperidine adduct.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Collected filtrate from the deprotection step(s)

  • Volumetric flasks

  • Deprotection solution (20% piperidine in DMF for blanking)

Procedure:

  • Collect Filtrate: Combine all filtrates from the deprotection steps into a single volumetric flask of a known volume (e.g., 25 mL or 50 mL).[11]

  • Dilute: Dilute the collected solution to the mark with fresh DMF and mix thoroughly. A further serial dilution may be necessary to ensure the absorbance reading falls within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the adduct's maximum, typically 301 nm .[6][13]

  • Blanking: Use the fresh 20% piperidine in DMF solution as a blank to zero the instrument.[13]

  • Measure Absorbance: Measure the absorbance of your diluted filtrate sample.

  • Calculate Resin Loading: Use the Beer-Lambert law to calculate the concentration and, subsequently, the resin loading (substitution) to confirm 100% deprotection.

    • Formula: Resin Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Resin Weight (g) × Path Length (cm))

    • Molar Extinction Coefficient (ε): The value for the DBF-piperidine adduct at ~301 nm is approximately 7800 L mol⁻¹ cm⁻¹ .[6][7]

ParameterSymbolTypical Value/Unit
Molar Extinction Coefficientε7800 L mol⁻¹ cm⁻¹
Wavelength Maximumλmax~301 nm
Path Lengthl1 cm
Standard ReagentBase20% Piperidine in DMF
Protocol 3: Adduct Removal in Solution-Phase Synthesis

In liquid-phase synthesis, the adduct cannot be simply washed away from a solid support. Removal typically involves extraction or precipitation.[9][10]

  • Reaction: After deprotection is complete, the reaction mixture will contain the deprotected product and the lipophilic DBF-amine adduct.[8]

  • Solvent Partitioning:

    • Add a nonpolar hydrocarbon solvent (e.g., hexane, heptane) and a polar organic solvent (e.g., acetonitrile) that are immiscible with each other to the reaction mixture.[8]

    • The desired deprotected amino acid or peptide will preferentially partition into the polar organic layer.

    • The highly lipophilic DBF-piperidine adduct will be extracted into the nonpolar hydrocarbon layer.[8][9]

  • Separation: Separate the two layers using a separatory funnel.

  • Isolation: The desired product can be recovered from the polar solvent layer, now free of the adduct, typically by concentration under reduced pressure.[8]

  • Alternative (Precipitation): In some cases, the adduct can be selectively precipitated. For example, by bubbling carbon dioxide through the reaction mixture, the DBF-piperidine adduct can form a carbonate salt that precipitates and can be removed by filtration.[10]

References

Validation & Comparative

A Comparative Guide to 4-N-Fmoc-amino-cyclohexanone vs. Boc-amino-cyclohexanone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic use of protecting groups is a cornerstone of success.[1] The choice of protecting group dictates not only the synthetic route but also influences yield, purity, and the feasibility of creating complex molecular architectures. Among the versatile building blocks employed in medicinal chemistry, aminocyclohexanone scaffolds are pivotal for imparting conformational rigidity and desirable physicochemical properties to novel therapeutics, particularly in the realm of kinase inhibitors and constrained peptides.[2][3]

This guide provides an in-depth technical comparison of two key variants of this scaffold: 4-N-Fmoc-amino-cyclohexanone and Boc-amino-cyclohexanone. As a Senior Application Scientist, my goal is to move beyond a simple list of features and delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.

The Fundamental Dichotomy: Acid vs. Base Lability

The core difference between the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups lies in the chemical conditions required for their removal. This fundamental distinction governs the entire synthetic approach, a concept known as orthogonality.[4]

  • This compound : The Fmoc group is base-labile .[5] It is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu) on other parts of the molecule.[6] Deprotection is typically achieved via β-elimination, initiated by a weak base, most commonly a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[5]

  • Boc-amino-cyclohexanone : The Boc group is acid-labile . It is stable to basic and nucleophilic conditions.[7] Removal is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]

This difference is not merely academic; it has profound implications for the design of a multi-step synthesis, especially in Solid-Phase Peptide Synthesis (SPPS) and the creation of complex scaffolds.

Physicochemical Properties at a Glance

While both molecules share the same aminocyclohexanone core, the protecting group imparts distinct physical properties that can influence their handling, solubility, and reactivity.

PropertyThis compoundBoc-amino-cyclohexanone
Molecular Formula C₂₁H₂₁NO₃C₁₁H₁₉NO₃
Molecular Weight 335.40 g/mol 213.27 g/mol
Appearance Typically a solidTypically a light beige or white solid
Key Feature Bulky, hydrophobic fluorenyl groupCompact tert-butyl group
Solubility Generally soluble in polar aprotic solvents (DMF, NMP, DCM)Soluble in a range of organic solvents (DCM, Chloroform, Methanol)[9]
Chromatographic Handle Strong UV absorbance due to the fluorenyl moiety, facilitating reaction monitoringLacks a strong chromophore, requiring other methods (e.g., staining) for TLC visualization

The pronounced UV absorbance of the Fmoc group is a significant practical advantage, allowing for straightforward, non-destructive monitoring of reaction completion (e.g., coupling efficiency) and deprotection kinetics in real-time via HPLC or spectrophotometry.

Head-to-Head Comparison: Performance in Synthesis

The choice between Fmoc and Boc protection for the aminocyclohexanone scaffold is driven by the overall synthetic strategy, particularly the need for orthogonality with other protecting groups present in the molecule.[10]

The Fmoc/tBu Strategy: A Fully Orthogonal System

The Fmoc group is the cornerstone of the most common orthogonal strategy in modern SPPS.[6] In this scheme:

  • Nα-protection (Temporary): Fmoc is used for the main chain elongation and is removed at each step with a base (e.g., 20% piperidine in DMF).

  • Side-chain protection (Permanent): Acid-labile groups like Boc and tert-butyl (tBu) are used to protect reactive side chains.

  • Final Cleavage: A strong acid (e.g., 95% TFA) is used at the end of the synthesis to simultaneously remove all side-chain protecting groups and cleave the molecule from the solid support.[6]

Advantages of using this compound:

  • Mild Deprotection: Avoids the repeated use of strong acids, which can degrade sensitive sequences or scaffolds.

  • True Orthogonality: The base-labile nature of Fmoc is completely orthogonal to the acid-labile side-chain protectors, preventing premature deprotection.[4]

  • Automation Friendly: The mild conditions and clear monitoring capabilities make it highly amenable to automated synthesis platforms.

The Boc/Bzl Strategy: A Classic, Robust Approach

The Boc strategy, often paired with benzyl-based (Bzl) side-chain protecting groups, represents an older but still powerful approach.

  • Nα-protection (Temporary): Boc is removed at each step with a moderately strong acid (e.g., 25-50% TFA in DCM).

  • Side-chain protection (Permanent): Benzyl-based ethers, esters, and carbamates are used, which are stable to TFA.

  • Final Cleavage: A very strong acid, typically hazardous hydrofluoric acid (HF), is required to remove the Bzl-type groups and cleave the peptide from the resin.

Advantages of using Boc-amino-cyclohexanone:

  • Reduced Aggregation: In SPPS, the protonation of the newly exposed amine by TFA after Boc removal can help disrupt intermolecular hydrogen bonds, reducing peptide aggregation, which is a common problem with hydrophobic sequences.

  • Lower Cost: Boc-protected building blocks are often less expensive than their Fmoc counterparts.

  • Stability: The Boc group is exceptionally stable under a wide range of non-acidic conditions.

Experimental Protocols: Deprotection Methodologies

The following protocols are self-validating systems. The success of each deprotection step is critical for the subsequent reaction and the purity of the final product.

Protocol 1: Fmoc-Deprotection of this compound

This protocol describes the removal of the Fmoc group from a resin-bound substrate, a typical step in SPPS.

Rationale: The mechanism relies on the abstraction of the acidic proton on the fluorene ring by piperidine, followed by a β-elimination to release the free amine and dibenzofulvene, which is subsequently scavenged by piperidine.[11] A two-stage deprotection ensures complete removal.

Methodology:

  • Resin Swelling: Swell the this compound-functionalized resin in DMF (10 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF. Agitate the resin for 3 minutes. Drain the deprotection solution.[12]

  • Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[12]

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Validation (Optional): Perform a Kaiser test or a similar qualitative test to confirm the presence of a free primary amine.

Fmoc_Deprotection_Workflow cluster_0 Fmoc Deprotection Cycle Resin Resin-Bound Substrate (Fmoc Protected) Swell Swell Resin (DMF) Resin->Swell Deprotect1 Initial Deprotection (20% Piperidine/DMF, 3 min) Swell->Deprotect1 Deprotect2 Final Deprotection (20% Piperidine/DMF, 15 min) Deprotect1->Deprotect2 Wash Extensive Washing (DMF) Deprotect2->Wash FreeAmine Resin-Bound Substrate (Free Amine) Wash->FreeAmine

Caption: Workflow for the base-labile removal of the Fmoc protecting group.

Protocol 2: Boc-Deprotection of Boc-amino-cyclohexanone

This protocol describes the acid-catalyzed removal of the Boc group in a solution-phase synthesis.

Rationale: The reaction proceeds via protonation of the carbamate followed by cleavage to form the highly stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine.[8] The use of a scavenger like triethylsilane (TES) or anisole is recommended to trap the reactive tert-butyl cation, preventing potential side reactions with nucleophilic residues (e.g., tryptophan or methionine).[2]

Methodology:

  • Dissolution: Dissolve the Boc-amino-cyclohexanone substrate in a suitable solvent such as Dichloromethane (DCM).

  • Acid Addition: Add a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to the reaction mixture at 0 °C. If sensitive functional groups are present, a scavenger (e.g., 5% triethylsilane) should be included.

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Neutralize the resulting amine salt by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent. Dry the organic layer and concentrate to yield the deprotected product.

Boc_Deprotection_Workflow cluster_1 Boc Deprotection Cycle Substrate Substrate (Boc Protected) Dissolve Dissolve (DCM) Substrate->Dissolve Cleavage Acid Cleavage (TFA/DCM, Scavenger) Dissolve->Cleavage Workup Evaporation & Neutralization Cleavage->Workup Product Deprotected Product (Free Amine) Workup->Product

Caption: Workflow for the acid-labile removal of the Boc protecting group.

Conclusion and Strategic Recommendations

The decision between this compound and Boc-amino-cyclohexanone is not about which is universally "better," but which is strategically optimal for a given synthetic challenge.

  • Choose this compound when:

    • Synthesizing complex peptides or molecules on a solid phase using the standard Fmoc/tBu orthogonal strategy.

    • The target molecule contains acid-sensitive functionalities that would not survive repeated TFA treatment.

    • Real-time, non-invasive reaction monitoring via UV-Vis spectroscopy is desired.

  • Choose Boc-amino-cyclohexanone when:

    • Performing solution-phase synthesis where orthogonality to base-labile groups (e.g., esters, Fmoc) is required.

    • Working with sequences prone to aggregation during SPPS, as the in situ neutralization protocols common in Boc chemistry can be advantageous.

    • Cost is a primary driver for large-scale synthesis, and the necessary equipment for handling strong acids (like HF for final cleavage in traditional Boc/Bzl SPPS) is available.

By understanding the fundamental chemical principles that govern the stability and lability of these protecting groups, researchers can make informed, rational decisions that enhance the efficiency and success of their synthetic endeavors.

References

A Comparative Guide to Fmoc and Nsc Protecting Groups for Amino Ketone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and drug development, the strategic use of protecting groups is paramount. For the synthesis of amino ketones, which are valuable synthons and structural motifs in many biologically active compounds, the choice of the α-amino protecting group is a critical decision that can significantly impact yield, purity, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of two widely used base-labile protecting groups: the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) group and the increasingly utilized 2-(4-nitrophenylsulfonyl)ethoxycarbonyl (Nsc) group.

At a Glance: Key Physicochemical and Reactivity Properties

PropertyFmoc (9-fluorenylmethyloxycarbonyl)Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl)
Chemical Formula C₁₅H₁₁O₂-C₉H₈NO₆S-
Molecular Weight 223.25 g/mol 262.23 g/mol
Cleavage Condition Base-labile (typically 20% piperidine in DMF)Base-labile (e.g., piperidine, DBU)
Deprotection Mechanism β-elimination (E1cB)β-elimination (E1cB)
Key Advantages Well-established, readily available reagents, UV-active byproduct for reaction monitoring.[1][2]Increased stability to base, enhanced hydrophilicity, potential for reduced side reactions.[3][4][5]
Potential Drawbacks Dibenzofulvene byproduct can lead to side reactions if not properly scavenged.[6]Less commercially available and documented than Fmoc.
UV Monitoring ~301 nm (dibenzofulvene-piperidine adduct)~380 nm[7]

Delving into the Chemistry: Mechanism of Protection and Deprotection

Both Fmoc and Nsc are carbamate-based protecting groups that are cleaved under basic conditions via a β-elimination (E1cB) mechanism. This shared mechanistic pathway makes them formally interchangeable in many synthetic strategies, yet their distinct structural features give rise to important differences in their reactivity and stability.

The Fmoc Group: A Pillar of Modern Synthesis

The Fmoc group is introduced by reacting an amine with an activated Fmoc reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions.[2] The deprotection is initiated by the abstraction of the acidic proton on the fluorenyl ring system by a base, typically a secondary amine like piperidine.[8] This is followed by a β-elimination to release the free amine, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. The excess amine in the reaction mixture then traps the DBF to form a stable adduct, which prevents it from undergoing undesired side reactions with the newly liberated amine.[6][8]

Fmoc_Deprotection Fmoc_Protected Fmoc-NH-R Carbanion Carbanion Intermediate Fmoc_Protected->Carbanion + Piperidine - Piperidinium⁺ Free_Amine H₂N-R + CO₂ Carbanion->Free_Amine β-elimination DBF Dibenzofulvene Carbanion->DBF β-elimination Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Fmoc Deprotection Mechanism.
The Nsc Group: An Alternative with Distinct Advantages

The Nsc group is structurally similar to Fmoc in that it is also an oxycarbonyl protecting group designed for base-mediated β-elimination. The key difference lies in the nature of the electron-withdrawing group that facilitates the initial proton abstraction. In Nsc, the 4-nitrophenylsulfonyl group serves this purpose.

The deprotection of Nsc also proceeds via an E1cB mechanism, initiated by a base such as piperidine. The electron-withdrawing effect of the sulfonyl group renders the protons on the adjacent methylene group acidic, allowing for their removal and subsequent elimination to release the free amine.

Nsc_Deprotection Nsc_Protected Nsc-NH-R Carbanion Carbanion Intermediate Nsc_Protected->Carbanion + Piperidine - Piperidinium⁺ Free_Amine H₂N-R + CO₂ Carbanion->Free_Amine β-elimination Vinyl_Sulfone 4-Nitrophenyl Vinyl Sulfone Carbanion->Vinyl_Sulfone β-elimination Adduct Vinyl Sulfone-Piperidine Adduct Vinyl_Sulfone->Adduct + Piperidine

Nsc Deprotection Mechanism.

Head-to-Head Comparison in the Context of Amino Ketone Synthesis

While much of the direct comparative data for Fmoc and Nsc comes from the field of solid-phase peptide synthesis (SPPS), the underlying chemical principles are translatable to solution-phase synthesis of amino ketones.

Stability and Orthogonality

Both Fmoc and Nsc are stable to acidic conditions, making them orthogonal to acid-labile protecting groups such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters and ethers.[1] This orthogonality is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of different functional groups within the same molecule.

However, a key differentiator is their relative stability towards bases. The Nsc group is reported to be 3-10 times more stable to basic conditions than the Fmoc group. This increased stability can be advantageous in syntheses where the Fmoc group might be prematurely cleaved under mildly basic reaction conditions or during prolonged storage in basic solvents. For the synthesis of amino ketones, this could translate to higher yields and fewer side products, especially in multi-step sequences.

Hydrophilicity and Solubility

The Nsc group imparts greater hydrophilicity to the protected amino acid or amino ketone compared to the more lipophilic Fmoc group.[4][5] This can be a significant advantage in solution-phase synthesis, potentially improving the solubility of intermediates in a wider range of solvents. Improved solubility can facilitate reaction monitoring, purification, and handling of materials, especially for larger or more complex amino ketone derivatives.

Side Reactions

A common side reaction in Fmoc chemistry is the formation of piperidine-fulvene adducts, which can sometimes be challenging to remove during purification. While the analogous adduct from Nsc deprotection also needs to be removed, the different chemical nature of the byproduct may offer advantages in certain purification schemes.

Furthermore, in the context of peptide synthesis, Nsc protection has been shown to reduce racemization of sensitive amino acid residues like cysteine and histidine.[4][5] While the risk of racemization at the α-carbon of an amino ketone during protection or deprotection is generally lower than during peptide coupling, the milder conditions and potentially faster deprotection of Nsc could still be beneficial in preserving stereochemical integrity.

Experimental Protocols: A Side-by-Side Guide

To provide a practical comparison, we present hypothetical yet representative solution-phase protocols for the protection of an amino ketone with both Fmoc and Nsc, and their subsequent deprotection. These protocols are based on established methodologies for the protection and deprotection of amines and amino acids in solution.

Model Substrate: 3-amino-1-phenylpropan-1-one hydrochloride

Part 1: Protection of 3-amino-1-phenylpropan-1-one

Fmoc Protection

  • Reagents and Materials:

    • 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq)

    • Fmoc-OSu (1.1 eq)

    • Sodium bicarbonate (2.5 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 3-amino-1-phenylpropan-1-one hydrochloride and sodium bicarbonate in a 1:1 mixture of dioxane and water.

    • To this solution, add a solution of Fmoc-OSu in dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield Fmoc-protected 3-amino-1-phenylpropan-1-one.

Nsc Protection

  • Reagents and Materials:

    • 3-amino-1-phenylpropan-1-one hydrochloride (1.0 eq)

    • Nsc-OSu (or Nsc-Cl) (1.1 eq)

    • Sodium bicarbonate (2.5 eq)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 3-amino-1-phenylpropan-1-one hydrochloride and sodium bicarbonate in a 1:1 mixture of dioxane and water.

    • To this solution, add a solution of Nsc-OSu in dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield Nsc-protected 3-amino-1-phenylpropan-1-one.

Protection_Workflow cluster_Fmoc Fmoc Protection cluster_Nsc Nsc Protection Fmoc_Start Amino Ketone HCl Fmoc_Reagents + Fmoc-OSu + NaHCO₃ Dioxane/Water Fmoc_Start->Fmoc_Reagents Fmoc_Reaction Stir 4-6h at RT Fmoc_Reagents->Fmoc_Reaction Fmoc_Workup Aqueous Workup & Extraction Fmoc_Reaction->Fmoc_Workup Fmoc_Purification Flash Chromatography Fmoc_Workup->Fmoc_Purification Fmoc_Product Fmoc-Amino Ketone Fmoc_Purification->Fmoc_Product Nsc_Start Amino Ketone HCl Nsc_Reagents + Nsc-OSu + NaHCO₃ Dioxane/Water Nsc_Start->Nsc_Reagents Nsc_Reaction Stir 4-6h at RT Nsc_Reagents->Nsc_Reaction Nsc_Workup Aqueous Workup & Extraction Nsc_Reaction->Nsc_Workup Nsc_Purification Flash Chromatography Nsc_Workup->Nsc_Purification Nsc_Product Nsc-Amino Ketone Nsc_Purification->Nsc_Product

Workflow for Fmoc and Nsc Protection.
Part 2: Deprotection of the Protected Amino Ketone

Fmoc Deprotection

  • Reagents and Materials:

    • Fmoc-protected 3-amino-1-phenylpropan-1-one (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve the Fmoc-protected amino ketone in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product and dissolve the dibenzofulvene-piperidine adduct.

    • Isolate the deprotected amino ketone by filtration or decantation and purify further if necessary.

Nsc Deprotection

  • Reagents and Materials:

    • Nsc-protected 3-amino-1-phenylpropan-1-one (1.0 eq)

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

  • Procedure:

    • Dissolve the Nsc-protected amino ketone in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Isolate the deprotected amino ketone by filtration or decantation and purify further if necessary.

Conclusion and Future Perspectives

The choice between Fmoc and Nsc for the protection of amino ketones will ultimately depend on the specific requirements of the synthetic route. Fmoc remains the workhorse protecting group due to its long-standing use, extensive documentation, and the wide availability of reagents.[1] It is a reliable choice for many applications.

However, the Nsc group presents a compelling alternative, particularly in scenarios where enhanced stability to basic conditions is required or where the hydrophilicity of intermediates is a concern.[3][4][5] For complex, multi-step syntheses of amino ketone-containing molecules, the superior properties of the Nsc group could lead to improved overall yields and purity. As the repertoire of Nsc-protected building blocks expands and more comparative data becomes available, the adoption of Nsc is likely to grow, offering chemists a valuable tool for tackling challenging synthetic targets. Researchers are encouraged to consider the unique advantages of the Nsc group when designing synthetic strategies for novel amino ketone-containing compounds.

References

A Researcher's Guide to Orthogonal Protection of 4-Aminocyclohexanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 4-Aminocyclohexanone

In the landscape of modern drug discovery and development, 4-aminocyclohexanone stands out as a pivotal structural motif and a versatile synthetic building block.[1][2] Its rigid, saturated core is instrumental in constructing molecules with defined three-dimensional geometries, a critical factor for optimizing ligand-receptor interactions. The presence of two orthogonal functional groups—a nucleophilic secondary amine and an electrophilic ketone—makes it an attractive starting point for the synthesis of complex pharmaceutical intermediates, including novel analgesics and other agents targeting the central nervous system.[3][4][5]

However, the dual reactivity of 4-aminocyclohexanone presents a classic synthetic challenge: achieving chemoselectivity. To perform transformations at the ketone (e.g., Wittig reactions, Grignard additions, or reductive aminations) without unintended interference from the highly reactive amino group, the nitrogen must be temporarily masked. This guide provides an in-depth comparison of alternative protecting groups for the 4-amino moiety, moving beyond the standard choices to equip researchers with a broader palette of strategies for complex, multi-step syntheses. We will explore the causality behind experimental choices, provide validated protocols, and present quantitative data to inform your selection process, ensuring both efficiency and integrity in your synthetic route.

Core Principles of Amine Protection: Beyond Simple Blocking

The ideal protecting group is not merely a placeholder. Its selection is a strategic decision governed by several key principles:[6][7][8]

  • Ease of Installation and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not compromise the integrity of the substrate.

  • Stability: The protected group must remain inert to a wide range of reaction conditions planned for subsequent steps.

  • Orthogonality: This is perhaps the most critical principle in complex synthesis. An orthogonal protecting group can be removed under a specific set of conditions that do not affect other protecting groups within the molecule.[6][7][9] This allows for the sequential unmasking and reaction of different functional sites, a necessity for building intricate molecular architectures.

This guide will focus on carbamate- and sulfonamide-based protecting groups, each offering a unique profile of stability and cleavage conditions.

The Carbamate Family: A Versatile Toolkit

Carbamates are the most widely used class of protecting groups for amines due to their robust nature and diverse removal methods.[10][11] They effectively decrease the nucleophilicity of the amine nitrogen by delocalizing its lone pair of electrons into the adjacent carbonyl system.

tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group, prized for its stability to a wide range of non-acidic reagents and its clean, straightforward removal.

  • Mechanistic Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. Its removal is facile under strongly acidic conditions (e.g., trifluoroacetic acid, TFA), which protonate the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, leaving the protonated amine. This cleavage mechanism relies on the formation of the stable tert-butyl cation.

  • Stability Profile: Stable to bases, hydrogenolysis, and mild nucleophiles. Highly sensitive to strong acids.

  • Orthogonality: Orthogonal to base-labile (Fmoc), hydrogenolysis-labile (Cbz, Benzyl), and reductively-cleaved (Troc) groups.

Table 1: Performance Characteristics of the Boc Group

ParameterDescriptionSource(s)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[12][13]
Protection Conditions NaHCO₃ or Et₃N, Dioxane/H₂O or CH₂Cl₂, Room Temp[12]
Deprotection Conditions Trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in Dioxane[10][13]
Key Advantages High-yielding protection, clean cleavage, broad stability[13]
Key Limitations Incompatible with acid-sensitive functional groups[10]

Experimental Protocol 1: Boc Protection of 4-Aminocyclohexanone [12]

  • Dissolution: Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 3.0 eq) to the suspension and stir until the solids dissolve.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise at room temperature. The use of a biphasic system with an inorganic base ensures that the hydrochloride salt of the starting material is neutralized and that the HCl generated during the reaction is quenched, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford tert-butyl (4-oxocyclohexyl)carbamate, typically as a white solid.

Experimental Protocol 2: Boc Deprotection

  • Dissolution: Dissolve the Boc-protected 4-aminocyclohexanone (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Acid Addition: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C. The large excess of TFA ensures rapid and complete cleavage.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Concentrate the mixture under reduced pressure. The resulting TFA salt can be used directly or neutralized with a suitable base (e.g., saturated aq. NaHCO₃) and extracted into an organic solvent to yield the free amine.

Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis

Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of protecting group strategy due to its distinct removal condition: catalytic hydrogenolysis.[14]

  • Mechanistic Rationale: The Cbz group is cleaved by heterogeneous catalytic hydrogenation (e.g., H₂ gas with Pd/C). The benzyl C-O bond is susceptible to hydrogenolysis, which liberates the unstable carbamic acid, which in turn decarboxylates to yield the free amine, toluene, and CO₂.

  • Stability Profile: Stable to both acidic and basic conditions.[15][16] Incompatible with reducing agents, especially catalytic hydrogenation.

  • Orthogonality: Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. This makes it exceptionally useful in complex syntheses where both acidic and basic conditions are required.[10]

Table 2: Performance Characteristics of the Cbz Group

ParameterDescriptionSource(s)
Protection Reagent Benzyl chloroformate (Cbz-Cl)[14][17]
Protection Conditions NaHCO₃ or Na₂CO₃, THF/H₂O or CH₂Cl₂, 0 °C to Room Temp[14][18]
Deprotection Conditions H₂ (1 atm or higher), Pd/C, in Methanol or Ethanol[14][15]
Key Advantages High stability to acids/bases, mild deprotection for many substrates[16]
Key Limitations Incompatible with other reducible groups (alkenes, alkynes, nitro groups)[19]

Experimental Protocol 3: Cbz Protection of 4-Aminocyclohexanone (Schotten-Baumann) [14][18]

  • Dissolution: Dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise, ensuring the temperature is maintained at 0 °C. The reaction is exothermic, and low temperature minimizes side reactions.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography.

9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Option

The Fmoc group is the foundation of modern solid-phase peptide synthesis, chosen for its clever deprotection mechanism under non-hydrolytic, basic conditions.[20]

  • Mechanistic Rationale: The C9 proton on the fluorenyl ring is acidic. In the presence of a non-nucleophilic base (typically a secondary amine like piperidine), this proton is abstracted, leading to a β-elimination reaction. This releases the highly reactive dibenzofulvene (which is trapped by the amine base) and the unstable carbamic acid, which decarboxylates to the free amine.[20]

  • Stability Profile: Stable to acidic conditions and hydrogenolysis.[20] Highly sensitive to bases, particularly secondary amines.

  • Orthogonality: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups, representing a key component of many orthogonal protection schemes.[7][21]

Table 3: Performance Characteristics of the Fmoc Group

ParameterDescriptionSource(s)
Protection Reagent Fmoc-OSu or Fmoc-Cl[20][22]
Protection Conditions NaHCO₃, Dioxane/H₂O, Room Temp[23]
Deprotection Conditions 20% Piperidine in DMF[20]
Key Advantages Mild, non-acidic deprotection; orthogonal to Boc and Cbz[6]
Key Limitations Unstable to basic conditions; dibenzofulvene adducts can be problematic[20]

Experimental Protocol 4: Fmoc Protection of 4-Aminocyclohexanone [23]

  • Dissolution: Suspend 4-aminocyclohexanone hydrochloride (1.0 eq) and 9-fluorenylmethyloxycarbonyl-N-succinimide (Fmoc-OSu, 1.05 eq) in a 1:1 mixture of acetone and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Reduce the volume of the solvent in vacuo. Add water and extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with 1 M HCl, then brine. Dry over Na₂SO₄, filter, and concentrate to yield N-(9-fluorenylmethoxycarbonyl)-4-aminocyclohexanone.[24]

Alternative Protecting Groups for Enhanced Orthogonality

While Boc, Cbz, and Fmoc form the classic triad, certain synthetic routes demand more specialized protecting groups with unique cleavage mechanisms.

Trifluoroacetyl (TFA) Group: Acid-Stable, Base-Labile

The trifluoroacetyl group is an amide-based protecting group with an electronic profile that renders it exceptionally stable to strong acids but easily removable under mild basic conditions.[25]

  • Mechanistic Rationale: The powerful electron-withdrawing effect of the CF₃ group makes the trifluoroacetamide carbonyl highly electrophilic and susceptible to nucleophilic attack by bases (e.g., K₂CO₃ in methanol/water), leading to hydrolysis. Conversely, this same effect reduces the basicity of the nitrogen, making the trifluoroacetamide resistant to protonation and cleavage by strong acids.[25][26]

  • Stability Profile: Exceptionally stable to strong acids (including nitrating conditions).[26][27][28] Cleaved by mild base.

  • Orthogonality: Perfectly orthogonal to the acid-labile Boc group. This allows for selective deprotection of a Boc group in the presence of a TFA group, or vice-versa, providing significant synthetic flexibility.[25]

Table 4: Performance Characteristics of the TFA Group

ParameterDescriptionSource(s)
Protection Reagent Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate[25][29]
Protection Conditions Et₃N, CH₂Cl₂, 0 °C to Room Temp[25]
Deprotection Conditions K₂CO₃ or NaBH₄ in Methanol/H₂O[25][26]
Key Advantages Extreme acid stability, orthogonality with Boc[25]
Key Limitations Amide bond can be less robust than carbamates in some contexts[29]

Experimental Protocol 5: Trifluoroacetyl Protection [25]

  • Dissolution: Dissolve 4-aminocyclohexanone hydrochloride (1.0 eq) in CH₂Cl₂ and add triethylamine (Et₃N, 2.5 eq) at 0 °C.

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise. The base is crucial to neutralize both the starting material's salt and the trifluoroacetic acid generated during the reaction.

  • Reaction: Stir at 0 °C for 1 hour, then at room temperature for 3 hours.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the N-trifluoroacetylated product.

2,2,2-Trichloroethoxycarbonyl (Troc) Group: Reductive Cleavage

The Troc group provides another layer of orthogonality, as it is removed under reductive conditions that leave most other common protecting groups untouched.[30]

  • Mechanistic Rationale: The Troc group is cleaved by a single-electron reduction, typically using zinc dust in acetic acid or THF/water.[30][31] The reduction of the trichloromethyl group initiates a β-elimination, which releases the free amine, carbon dioxide, and 1,1-dichloroethylene.[31]

  • Stability Profile: Stable to strongly acidic and basic conditions.[31][32] It is orthogonal to Boc, Fmoc, and Cbz (under non-reductive conditions).

  • Orthogonality: Its unique reductive cleavage makes it an excellent choice when both acid- and base-labile groups are present in the molecule and must be preserved.[30]

Table 5: Performance Characteristics of the Troc Group

ParameterDescriptionSource(s)
Protection Reagent 2,2,2-Trichloroethyl chloroformate (Troc-Cl)[30][33]
Protection Conditions Pyridine in CH₂Cl₂, or NaHCO₃ in H₂O[30]
Deprotection Conditions Zn dust in Acetic Acid (AcOH) or THF/H₂O[31][33]
Key Advantages Unique reductive cleavage, high stability to acids/bases[30]
Key Limitations Incompatible with other reducible functionalities; uses heavy metals[34]

Experimental Protocol 6: Troc Deprotection [31][33]

  • Setup: Dissolve the Troc-protected amine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add activated zinc dust (5-10 eq) portion-wise at room temperature. The reaction is often exothermic and may require cooling.

  • Reaction: Stir vigorously for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove excess zinc.

  • Purification: Neutralize the filtrate with a strong base (e.g., cold 6M NaOH) and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain the free amine.

Nosyl (Ns) Group: Cleavage via Nucleophilic Aromatic Substitution

As a sulfonamide-based protecting group, the nosyl group offers a different reactivity profile from the carbamates. Its deprotection under mild, nucleophilic conditions makes it a valuable tool.[35][36]

  • Mechanistic Rationale: The electron-deficient nitrobenzenesulfonyl group is susceptible to nucleophilic aromatic substitution.[37] Deprotection is typically achieved using a thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃). The thiolate attacks the aromatic ring, forming a Meisenheimer complex, which then collapses to release the free amine.[37]

  • Stability Profile: Stable to strongly acidic conditions and most oxidative conditions. It is sensitive to some reducing agents (due to the nitro group) and strong nucleophiles/bases.

  • Orthogonality: Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Its cleavage conditions are mild enough to be compatible with many other functional groups.[38]

Table 6: Performance Characteristics of the Nosyl Group

ParameterDescriptionSource(s)
Protection Reagent 2-Nitrobenzenesulfonyl chloride (Ns-Cl)[37][39]
Protection Conditions Pyridine or Et₃N in CH₂Cl₂[37]
Deprotection Conditions Thiophenol, K₂CO₃ in CH₃CN or DMF[37]
Key Advantages Mild, nucleophilic cleavage; high stability to acids[40]
Key Limitations Incompatible with reagents that reduce nitro groups[36]

Comparative Summary and Strategic Selection

The choice of a protecting group is dictated by the planned synthetic route. The table below provides a side-by-side comparison to aid in this critical decision-making process.

Table 7: Comparative Guide to Amine Protecting Groups for 4-Aminocyclohexanone

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionOrthogonal ToKey Feature
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)Fmoc, Cbz, Troc, NsAcid-labile standard
BenzyloxycarbonylCbz / ZCbz-ClH₂, Pd/C (Hydrogenolysis)Boc, FmocReductively cleaved (H₂)
9-FluorenylmethoxycarbonylFmocFmoc-OSuBase (Piperidine)Boc, Cbz, TrocBase-labile standard
TrifluoroacetylTFATFAAMild Base (K₂CO₃)Boc, CbzAcid-stable, base-labile
2,2,2-TrichloroethoxycarbonylTrocTroc-ClZn / AcOH (Reduction)Boc, Cbz, FmocReductively cleaved (Zn)
2-NitrobenzenesulfonylNs / NosylNs-ClThiol + BaseBoc, CbzNucleophilic cleavage

Visualization of Synthetic Strategy

The following diagrams illustrate the general workflow and the principle of orthogonality, which are central to the effective use of these protecting groups.

G cluster_workflow General Synthetic Workflow A 4-Aminocyclohexanone B N-Protected-4-aminocyclohexanone A->B Protection C Reaction at Ketone (e.g., Grignard, Wittig) B->C Chemoselective Transformation D Modified N-Protected Intermediate C->D E Final Product D->E Deprotection G cluster_reagents Deprotection Reagents Molecule Multi-Protected Substrate Boc-NHR₁ Fmoc-NHR₂ Cbz-NHR₃ Troc-NHR₄ TFA TFA or HCl (Acid) TFA->Molecule:Boc Selectively Cleaves Piperidine Piperidine (Base) Piperidine->Molecule:Fmoc Selectively Cleaves H2_Pd H₂ / Pd-C (Hydrogenolysis) H2_Pd->Molecule:Cbz Selectively Cleaves Zn_AcOH Zn / AcOH (Reduction) Zn_AcOH->Molecule:Troc Selectively Cleaves

References

A Senior Application Scientist's Guide to the Analytical Characterization of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the structural integrity and purity of synthetic building blocks are paramount. 4-N-Fmoc-amino-cyclohexanone, a key intermediate for introducing constrained cyclic structures in peptide synthesis, demands rigorous analytical characterization to ensure the reliability of downstream applications.[1][2] This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this valuable compound, grounded in field-proven insights and established scientific principles.

The Analytical Imperative: Why Comprehensive Characterization Matters

This compound combines the fluorenylmethoxycarbonyl (Fmoc) protecting group, crucial for solid-phase peptide synthesis (SPPS), with a cyclohexanone ring that imparts conformational rigidity to peptide analogues.[1][2] Impurities, such as diastereomers, incompletely protected precursors, or byproducts from synthesis, can compromise the purity, yield, and biological activity of the final peptide. Therefore, a multi-faceted analytical approach is not just recommended; it is a necessity for robust quality control.

This guide will dissect the roles of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in the complete elucidation of this compound's identity, purity, and structural features.

The Characterization Workflow: A Synergistic Approach

A logical workflow for the analysis of this compound ensures that each technique builds upon the information provided by the others, leading to a comprehensive quality assessment.

cluster_0 Initial Synthesis & Purification cluster_1 Primary Analysis cluster_2 In-depth Structural Verification cluster_3 Final Quality Assessment Synthesis Synthesis of This compound HPLC HPLC Analysis (Purity & Identity) Synthesis->HPLC Initial Purity Check MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Identity Confirmation NMR NMR Spectroscopy (Structural Elucidation) HPLC->NMR For Structural Confirmation of Pure Fractions Final_QC Comprehensive Quality Control Report HPLC->Final_QC MS->NMR MS->Final_QC FTIR FTIR Spectroscopy (Functional Group Analysis) NMR->FTIR Confirm Functional Groups NMR->Final_QC FTIR->Final_QC

References

A Comparative Guide to the HPLC Analysis of Peptides Containing 4-Amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analytical and preparative purification of synthetic peptides is a routine yet critical task. The introduction of unnatural or modified amino acids, such as 4-amino-cyclohexanone, into a peptide sequence can bestow desirable pharmacological properties. However, it also presents unique challenges for purification and analysis by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth comparison of HPLC methodologies for peptides containing the 4-amino-cyclohexanone moiety, offering both theoretical grounding and practical, data-driven insights to inform your separation strategy.

The 4-amino-cyclohexanone residue introduces a combination of hydrophilicity, a basic character, and a non-aromatic cyclic structure. These features significantly alter a peptide's interaction with stationary and mobile phases compared to its natural counterparts. Understanding these properties is paramount to developing a robust and efficient HPLC method. The primary challenge lies in achieving adequate retention and selectivity, particularly in traditional reversed-phase systems.

The Chromatographic Dichotomy: Reversed-Phase vs. Hydrophilic Interaction

The polar nature of the 4-amino-cyclohexanone modification, with a topological polar surface area (TPSA) of 43.1 Ų and a negative XLogP3 value (-0.5), immediately suggests that a head-to-head comparison between Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical starting point for method development.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Reimagined

RP-HPLC is the most common technique for peptide analysis, separating molecules based on hydrophobicity.[1] Peptides containing the hydrophilic 4-amino-cyclohexanone will typically exhibit weaker retention on standard C18 columns, eluting earlier than more hydrophobic peptides of similar size. This can be problematic, as they may co-elute with other polar impurities or the solvent front. However, RP-HPLC can be optimized to effectively analyze these molecules.

The key to success in RP-HPLC for these peptides lies in manipulating the mobile phase and selecting the appropriate stationary phase to enhance retention and selectivity. The basic amino group of the 4-amino-cyclohexanone (predicted pKa ≈ 9.63) will be protonated at the acidic pH typically used for peptide separations (pH 2-3), imparting a positive charge.[2] This charge can be leveraged using ion-pairing agents.

Hydrophilic Interaction Liquid Chromatography (HILIC): A Complementary Approach

HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3] This technique is particularly well-suited for the separation of polar and hydrophilic compounds that show little to no retention in RP-HPLC.[4] In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained. Given the hydrophilic nature of 4-amino-cyclohexanone, HILIC presents a powerful alternative for the analysis of peptides containing this residue.

Comparative Performance Analysis

The following table summarizes the expected performance of different HPLC approaches for a model peptide containing a 4-amino-cyclohexanone residue. This data is representative and based on established chromatographic principles.

Chromatographic Method Stationary Phase Mobile Phase Modifier Expected Retention Selectivity for Polar Impurities Peak Shape Best Suited For
RP-HPLC Standard C180.1% TFA in Water/ACNLow to ModerateModerateGoodInitial screening, well-resolved impurities
RP-HPLC C18 with Polar Endcapping0.1% TFA in Water/ACNModerateGoodExcellentImproved retention and peak shape for polar peptides
RP-HPLC Phenyl-Hexyl0.1% TFA in Water/ACNModerateDifferent from C18GoodAlternative selectivity, especially for peptides with aromatic residues
RP-HPLC Standard C180.1% Formic Acid in Water/ACNLowModerateMay show tailingMS-compatible analysis, may require optimization
HILIC Amide or Diol0.1% Formic Acid in Water/ACNHighExcellentGood to ExcellentHighly polar peptides, separation from non-polar impurities

Experimental Protocols

Representative RP-HPLC Method for a 4-Amino-cyclohexanone Peptide

This protocol is a starting point for optimizing the separation of a peptide containing 4-amino-cyclohexanone using a C18 column with polar endcapping to improve retention and peak shape.

1. Instrumentation and Columns:

  • HPLC or UPLC/UHPLC system with a UV detector or Mass Spectrometer.

  • Column: C18 with polar endcapping (e.g., Waters ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 x 100 mm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

3. Chromatographic Conditions:

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm[5]

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 40
    21.0 95
    23.0 95
    23.1 5

    | 28.0 | 5 |

4. Rationale for Choices:

  • Polar Endcapped C18: The polar endcapping helps to shield residual silanols on the silica surface, reducing peak tailing for basic compounds like our target peptide. It also provides an additional retention mechanism through hydrogen bonding, which can improve the retention of polar analytes.

  • TFA as Ion-Pairing Agent: TFA forms an ion pair with the protonated amino group of the 4-amino-cyclohexanone and other basic residues in the peptide. This neutralizes the charge and increases the overall hydrophobicity of the peptide, leading to better retention on the C18 stationary phase.[6]

  • Elevated Temperature: A higher column temperature can improve peak shape and reduce viscosity, leading to sharper peaks and better resolution.[7]

Representative HILIC Method for a 4-Amino-cyclohexanone Peptide

This protocol provides a starting point for a HILIC separation, which is expected to provide strong retention for a polar peptide containing 4-amino-cyclohexanone.

1. Instrumentation and Columns:

  • HPLC or UPLC/UHPLC system with a UV or MS detector.

  • Column: HILIC column with an amide-bonded phase (e.g., Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 x 100 mm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in 95:5 (v/v) Acetonitrile:Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 2 µL (dissolved in 80% ACN)

  • Gradient:

    Time (min) %B
    0.0 0
    15.0 50
    16.0 100
    18.0 100
    18.1 0

    | 23.0 | 0 |

4. Rationale for Choices:

  • Amide Phase HILIC Column: Amide phases are robust and provide excellent retention for a wide range of polar compounds, including peptides.

  • High Initial Acetonitrile Concentration: A high organic content in the mobile phase is necessary to promote partitioning of the polar analyte into the aqueous layer on the stationary phase, thus ensuring retention.

  • Formic Acid as Modifier: Formic acid is a volatile mobile phase additive that is compatible with mass spectrometry and provides a low pH environment to ensure protonation of basic residues.

Visualizing the Method Development Workflow

A systematic approach to method development is crucial for efficiently arriving at an optimal separation.

MethodDevelopmentWorkflow cluster_start Initial Analysis cluster_screening Method Screening cluster_evaluation Evaluation cluster_optimization Optimization Start Crude Peptide Sample (containing 4-amino-cyclohexanone) RP_Screen RP-HPLC Screen (C18, 0.1% TFA) Start->RP_Screen HILIC_Screen HILIC Screen (Amide, 0.1% FA) Start->HILIC_Screen Evaluate Evaluate Retention, Peak Shape, & Resolution RP_Screen->Evaluate HILIC_Screen->Evaluate Optimize_RP Optimize RP-HPLC - Alt. Column (Phenyl) - Alt. Modifier (FA) - Gradient Slope Evaluate->Optimize_RP Low Retention in RP Optimize_HILIC Optimize HILIC - Gradient Slope - Temperature Evaluate->Optimize_HILIC Good Retention in HILIC Final_Method Final Analytical Method Evaluate->Final_Method Sufficient Separation Optimize_RP->Final_Method Optimize_HILIC->Final_Method

Figure 1. A systematic workflow for developing an HPLC method for peptides containing 4-amino-cyclohexanone.

Separation Mechanisms

The choice between RP-HPLC and HILIC is fundamentally a choice between two orthogonal separation mechanisms.

SeparationMechanisms cluster_rp Reversed-Phase HPLC cluster_hilic HILIC RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Mobile Polar Mobile Phase (Water/ACN) RP_Peptide Peptide RP_Mobile->RP_Peptide Elution RP_Peptide->RP_Stationary Hydrophobic Interaction RP_Retention Retention driven by hydrophobic interactions. Polar peptides elute early. HILIC_Stationary Polar Stationary Phase (e.g., Amide) HILIC_Aqueous Immobilized Aqueous Layer HILIC_Mobile High Organic Mobile Phase (ACN/Water) HILIC_Peptide Peptide HILIC_Mobile->HILIC_Peptide Elution by increasing aqueous content HILIC_Peptide->HILIC_Aqueous Partitioning HILIC_Retention Retention by partitioning into aqueous layer. Polar peptides are well-retained.

Figure 2. A comparison of the primary separation mechanisms in RP-HPLC and HILIC for polar peptides.

Conclusion and Recommendations

The analysis of peptides containing the 4-amino-cyclohexanone modification requires a thoughtful approach that considers the unique physicochemical properties of this unnatural amino acid. While traditional RP-HPLC on a C18 column can be a starting point, it is likely to require significant optimization to achieve adequate retention and resolution.

Key Recommendations:

  • Initial Screening: Screen both a polar-endcapped or alternative selectivity RP-HPLC column and a HILIC column to quickly determine the most promising separation mode.

  • For RP-HPLC: If RP-HPLC provides some retention, focus on optimizing the ion-pairing agent (TFA is a strong first choice for retention) and the gradient slope. Do not overlook the utility of alternative stationary phases like phenyl-hexyl, which can offer different selectivity.[8]

  • For HILIC: If the peptide is highly polar and poorly retained in RP-HPLC, HILIC is the superior choice. Ensure proper sample dissolution in a high-organic solvent to prevent peak distortion.

  • Leverage Orthogonality: For complex mixtures, a two-dimensional approach using HILIC as the first dimension and RP-HPLC as the second can provide exceptional resolving power.[4]

By systematically evaluating these alternatives and understanding the underlying chromatographic principles, researchers can develop robust and efficient HPLC methods for the analysis and purification of these novel and challenging peptides.

References

A Comparative Guide to the NMR Spectroscopy of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the detailed ¹H and ¹³C NMR spectral data of 4-N-Fmoc-amino-cyclohexanone, offering a comparative analysis with a structurally related compound, N-Boc-4-amino-cyclohexanone. This comparison will highlight the distinct influence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the chemical environment of the cyclohexanone scaffold. The experimental protocols, data interpretation, and underlying principles are presented to provide a comprehensive resource for researchers in the field.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR spectra is fundamental to accurate structural analysis. The following protocol outlines a standardized procedure for the preparation and analysis of N-protected 4-amino-cyclohexanone derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity (>95%) to minimize interference from impurity signals.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules, including the compounds discussed herein. It offers good solubility and its residual proton and carbon signals are well-characterized, serving as convenient internal references. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) may be used depending on solubility, though this can influence chemical shifts.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for precise chemical shift referencing (δ = 0.00 ppm).

  • NMR Tube: Transfer the final solution to a 5 mm high-precision NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: Approximately 12 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled carbon experiment.

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Number of Scans: 1024 or more scans are often necessary to achieve an adequate signal-to-noise ratio for the less sensitive ¹³C nucleus.

    • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Sample Weigh 5-10 mg Sample Solvent Dissolve in 0.6 mL CDCl3 with TMS Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube H1_Acq ¹H NMR Acquisition (16-64 scans) Tube->H1_Acq C13_Acq ¹³C NMR Acquisition (≥1024 scans) Tube->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phasing & Baseline Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) & Peak Picking Calibrate->Integrate Final Spectrum Analysis Final Spectrum Analysis Integrate->Final Spectrum Analysis

Figure 1: General workflow for NMR sample preparation and data acquisition.

Spectroscopic Data and Analysis: A Comparative Overview

The following sections present the detailed ¹H and ¹³C NMR spectral data for this compound and its Boc-protected counterpart. The assignments are based on established chemical shift principles, substituent effects, and comparison with related structures.

This compound: Unraveling the Spectrum

The presence of the bulky and electron-withdrawing Fmoc group significantly influences the chemical shifts of the cyclohexanone ring protons and carbons.

¹H NMR Spectral Data (Predicted, CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
H-Ar (Fmoc)7.77d2HAromatic protons adjacent to the fluorenyl bridge, deshielded.
H-Ar (Fmoc)7.59d2HAromatic protons of the Fmoc group.
H-Ar (Fmoc)7.40t2HAromatic protons of the Fmoc group.
H-Ar (Fmoc)7.32t2HAromatic protons of the Fmoc group.
NH~5.0br s1HAmide proton, often broad and its position can be solvent-dependent.
H-9 (Fmoc)4.24t1HMethine proton of the fluorenyl group.
CH₂O (Fmoc)4.45d2HMethylene protons adjacent to the carbamate oxygen.
H-4~3.8m1HMethine proton at the point of substitution on the cyclohexanone ring.
H-2, H-6 (axial)~2.5m2HAxial protons alpha to the carbonyl, deshielded.
H-2, H-6 (equatorial)~2.3m2HEquatorial protons alpha to the carbonyl.
H-3, H-5 (axial)~2.1m2HAxial protons beta to the carbonyl.
H-3, H-5 (equatorial)~1.8m2HEquatorial protons beta to the carbonyl.

¹³C NMR Spectral Data (Predicted, CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)Assignment Rationale
C=O~209Carbonyl carbon of the cyclohexanone ring.
C=O (Fmoc)~156Carbonyl carbon of the Fmoc carbamate.
C-Ar (Fmoc)143.8, 141.3Quaternary aromatic carbons of the fluorenyl group.
C-Ar (Fmoc)127.7, 127.1, 125.1, 120.0Aromatic CH carbons of the fluorenyl group.
CH₂O (Fmoc)~67Methylene carbon adjacent to the carbamate oxygen.
C-4~49Methine carbon bearing the amino group.
C-9 (Fmoc)~47Methine carbon of the fluorenyl bridge.
C-2, C-6~39Methylene carbons alpha to the carbonyl.
C-3, C-5~33Methylene carbons beta to the carbonyl.
N-Boc-4-amino-cyclohexanone: A Comparative Benchmark

The tert-butoxycarbonyl (Boc) group offers a different electronic and steric profile compared to the Fmoc group, leading to distinct NMR spectral features.

¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
NH~4.6br s1HAmide proton of the Boc group.
H-4~3.7m1HMethine proton at the point of substitution.
H-2, H-62.4-2.2m4HProtons alpha to the carbonyl group.
H-3, H-52.1-1.9m4HProtons beta to the carbonyl group.
C(CH₃)₃1.45s9HProtons of the tert-butyl group, a characteristic singlet.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)Assignment Rationale
C=O~210Carbonyl carbon of the cyclohexanone ring.
C=O (Boc)~155Carbonyl carbon of the Boc carbamate.
C(CH₃)₃~80Quaternary carbon of the tert-butyl group.
C-4~48Methine carbon bearing the amino group.
C-2, C-6~40Methylene carbons alpha to the carbonyl.
C-3, C-5~34Methylene carbons beta to the carbonyl.
C(CH₃)₃28.4Methyl carbons of the tert-butyl group.

In-Depth Analysis and Structural Insights

The comparison of the NMR data for this compound and N-Boc-4-amino-cyclohexanone reveals the significant impact of the N-protecting group on the chemical environment of the molecule.

G cluster_fmoc This compound cluster_boc N-Boc-4-amino-cyclohexanone Fmoc_Aromatic Aromatic Protons (Fmoc) δ 7.3-7.8 Fmoc_Aliphatic Fmoc Aliphatic Protons δ ~4.2-4.5 Fmoc_Ring Cyclohexanone Protons δ ~1.8-3.8 Boc_tBu tert-Butyl Protons δ ~1.45 Boc_Ring Cyclohexanone Protons δ ~1.9-3.7 ¹H NMR Comparison ¹H NMR Comparison cluster_fmoc cluster_fmoc cluster_boc cluster_boc

Figure 2: Key ¹H NMR spectral regions for Fmoc and Boc protected 4-amino-cyclohexanone.

Key Observations:

  • Aromatic Region: The most striking difference is the presence of signals in the aromatic region (δ 7.3-7.8 ppm) in the spectrum of this compound, which are characteristic of the fluorenyl group[1]. These signals are absent in the spectrum of the Boc-protected analogue.

  • Cyclohexanone Ring Protons: The chemical shifts of the cyclohexanone ring protons are influenced by the nature of the protecting group. The electron-withdrawing nature of the Fmoc group, coupled with its anisotropic effects, can lead to a greater deshielding of the ring protons compared to the Boc group.

  • Protecting Group Signals: The Fmoc group exhibits characteristic signals for its methine (H-9) and methylene (CH₂O) protons in the aliphatic region, which are absent in the Boc-protected compound. Conversely, the N-Boc derivative displays a prominent singlet for the nine equivalent protons of the tert-butyl group at approximately 1.45 ppm, a hallmark of the Boc protecting group.

  • ¹³C NMR Comparison: In the ¹³C NMR spectra, the carbonyl carbon of the cyclohexanone ring appears at a similar chemical shift in both compounds (~209-210 ppm). The carbamate carbonyls also resonate in a comparable region (~155-156 ppm). The key differentiators are the aromatic carbon signals of the Fmoc group and the characteristic signals for the tert-butyl group in the Boc-protected compound.

Conclusion

NMR spectroscopy provides an indispensable tool for the structural verification of this compound and its derivatives. The distinct spectral signatures of the Fmoc and Boc protecting groups allow for unambiguous identification and assessment of purity. This guide has provided a detailed protocol for NMR analysis and a comparative interpretation of the spectral data, highlighting the influence of these common protecting groups. By understanding these spectroscopic nuances, researchers can confidently characterize their synthetic intermediates, ensuring the integrity of their downstream applications in peptide synthesis and drug discovery.

References

A Comparative Guide to Cyclic Amino Acid Building Blocks in Peptidomimetics and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific therapeutic peptides is a continuous endeavor. The inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity. The strategic incorporation of cyclic amino acid building blocks offers a powerful solution by conformationally constraining the peptide backbone, thereby pre-organizing the molecule for optimal receptor interaction and enhancing its drug-like properties.

This guide provides an in-depth comparative analysis of key classes of cyclic amino acid building blocks, offering insights into their synthesis, conformational effects, and applications. We will delve into the nuances of proline and its ring-size variants, piperidine-based amino acids, sugar amino acids (SAAs), and cyclic β-amino acids, supported by experimental data and detailed protocols to inform your research and development efforts.

The Principle of Conformational Constraint: Why Cyclic Amino Acids?

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation and their existence in a multitude of conformations in solution, only one of which may be the bioactive form. Cyclization of the amino acid side chain to the backbone nitrogen, as seen in proline, or the incorporation of other cyclic structures, introduces a significant degree of rigidity. This conformational constraint can lead to several desirable properties:

  • Enhanced Receptor Affinity and Selectivity: By reducing the entropic penalty of binding, a pre-organized peptide can exhibit higher affinity for its target. The defined geometry can also improve selectivity for a specific receptor subtype.[1]

  • Increased Proteolytic Stability: The cyclic nature of these building blocks can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2]

  • Improved Membrane Permeability: In some cases, the introduction of cyclic constraints can facilitate the adoption of a conformation that shields polar amide bonds and presents a more hydrophobic exterior, potentially improving cell permeability.[3][4]

The choice of a particular cyclic amino acid building block is a critical decision in peptidomimetic design, as each class imparts unique structural and physicochemical properties.[5]

A Comparative Analysis of Key Cyclic Amino Acid Building Blocks

This section provides a head-to-head comparison of four major classes of cyclic amino acid building blocks, highlighting their distinct characteristics and the rationale for their use in specific applications.

Proline and its Ring-Size Analogs: Azetidine and Piperidine

Proline, with its five-membered pyrrolidine ring, is the most well-known and widely utilized cyclic amino acid.[3] Its unique structure restricts the peptide backbone's φ (phi) torsion angle and influences the cis-trans isomerization of the preceding peptide bond.[6] However, modifying the ring size to a four-membered azetidine or a six-membered piperidine ring can further fine-tune the conformational properties of the resulting peptide.[7][8]

Structural and Conformational Impact:

  • Azetidine-2-carboxylic acid (Aze): The smaller, four-membered ring of Aze introduces a different set of conformational constraints compared to proline. While both can induce turns in a peptide sequence, Aze has been shown to preferentially stabilize γ-turns, whereas proline favors β-turns.[1] Peptides containing Aze are generally more flexible than their proline-containing counterparts due to reduced steric interactions.[7]

  • Proline (Pro): The five-membered ring of proline provides a well-balanced level of rigidity, making it a versatile tool for inducing β-turns and stabilizing secondary structures.[9]

  • Piperidine-2-carboxylic acid (Pip): The larger, six-membered ring of piperidine offers a different conformational landscape. The piperidine ring typically adopts a chair conformation, which can lead to a more extended peptide backbone compared to the more compact turns induced by proline.[7]

Figure 1: Comparison of ring structures of Aze, Pro, and Pip.

Experimental Data Comparison:

Building BlockRing SizePredominant Turn TypeImpact on Peptide FlexibilityReference
Azetidine-2-carboxylic acid (Aze)4-memberedγ-turnIncreased flexibility vs. Pro[1][7]
Proline (Pro)5-memberedβ-turnModerate[1][9]
Piperidine-2-carboxylic acid (Pip)6-memberedMore extended conformationDifferent constraints vs. Pro[7]

Rationale for Selection:

The choice between these ring-size analogs depends on the desired secondary structure and the degree of flexibility required for the specific application. For instance, if a tight γ-turn is desired, Aze would be a more suitable choice than proline. Conversely, if a classic β-turn is the goal, proline remains the gold standard. Piperidine-based amino acids can be employed when a more extended and conformationally distinct structure is needed.

Sugar Amino Acids (SAAs)

Sugar amino acids are a unique class of building blocks that merge the structural rigidity of carbohydrates with the functional groups of amino acids.[10] The pyranose or furanose ring of the sugar serves as a scaffold to which amino and carboxyl groups are attached, imparting significant conformational constraint on the resulting peptide.[11]

Structural and Conformational Impact:

The rigid ring structure of SAAs can induce well-defined secondary structures, such as β- and γ-turns, in peptides.[11] The numerous hydroxyl groups on the sugar moiety also offer opportunities for further functionalization and can improve the aqueous solubility of the peptide.

SAA_Structure cluster_peptide Peptide Backbone cluster_properties Imparted Properties p1 ...-AA(i-1) SAA Sugar Amino Acid (Rigid Scaffold) p1->SAA p2 AA(i+1)-... SAA->p2 prop1 Defined Secondary Structure (e.g., β-turn) SAA->prop1 prop2 Increased Solubility SAA->prop2 prop3 Enhanced Stability SAA->prop3

Figure 2: Impact of Sugar Amino Acid incorporation on peptide properties.

Rationale for Selection:

SAAs are an excellent choice when the goal is to create a conformationally defined peptide with improved solubility and metabolic stability. Their unique stereochemistry and dense functionalization make them valuable for creating complex peptidomimetics and for applications in areas such as synthetic vaccine development and as ligands for carbohydrate-binding proteins.[11]

Cyclic β-Amino Acids

In contrast to the α-amino acids that make up natural proteins, β-amino acids have an additional carbon atom in their backbone. When these β-amino acids are cyclized, they create highly constrained building blocks that can induce novel secondary structures in peptides.

Structural and Conformational Impact:

The incorporation of cyclic β-amino acids can lead to the formation of unique helical structures, such as 12- and 14-helices, that are not accessible with α-amino acids. These foldamers exhibit remarkable stability against proteolysis.[8]

Experimental Data on Stability:

A recent study on macrocyclic peptide inhibitors of the SARS-CoV-2 main protease demonstrated the significant impact of cyclic β-amino acids on serum stability. The half-lives of the peptides were dramatically increased upon incorporation of these building blocks.[8]

PeptideCyclic β-Amino Acid ContentSerum Half-life (h)Reference
BM3Contains β¹ and β²48[8]
BM7Contains β¹>168[8]
BM3A (Alanine control)NoneSubstantially shorter[8]
BM7A (Alanine control)NoneSubstantially shorter[8]

Rationale for Selection:

Cyclic β-amino acids are particularly useful for designing peptides with enhanced metabolic stability and for creating novel peptide architectures. Their ability to form stable, predictable secondary structures makes them attractive for applications where resistance to degradation is paramount.[8]

Experimental Protocols

The successful incorporation of cyclic amino acid building blocks into a peptide sequence requires careful consideration of the synthetic methodology. The following protocols provide detailed, step-by-step procedures for the solid-phase synthesis of peptides containing proline and a generic protocol adaptable for other cyclic amino acids using Fmoc/tBu chemistry.

General Fmoc-SPPS Workflow

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) washing1->coupling washing2 Washing (DMF) coupling->washing2 repeat Repeat for each amino acid washing2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Purified Peptide purification->end

Figure 3: General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol for Incorporation of Fmoc-Pro-OH

This protocol details a single coupling cycle for the incorporation of Fmoc-Pro-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-Pro-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • 20% (v/v) Piperidine in DMF

  • DCM (dichloromethane)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Pro-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the carboxylic acid.

  • Coupling:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test) to ensure completion (a negative result indicates a complete reaction).[12]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Note on other cyclic amino acids: While this protocol is generally applicable, the coupling times and choice of coupling reagents may need to be optimized for bulkier or more sterically hindered cyclic amino acid building blocks. For sugar amino acids, orthogonal protecting group strategies for the hydroxyl groups are necessary and must be compatible with the overall synthetic scheme.[13][14]

Conclusion and Future Outlook

Cyclic amino acid building blocks are indispensable tools in modern drug discovery and peptidomimetic design. By providing a means to conformationally constrain peptides, they enable the rational design of molecules with improved stability, affinity, and selectivity. The choice of a specific building block, whether it be a proline analog, a sugar amino acid, or a cyclic β-amino acid, should be guided by the desired structural and functional outcome.

Future developments in this field will likely focus on the design and synthesis of novel cyclic amino acid scaffolds with even more diverse and tunable properties. The integration of computational modeling with synthetic chemistry will further enhance our ability to predict the conformational impact of these building blocks and to design peptidomimetics with tailored therapeutic profiles.

References

A Comparative Guide to the Synthesis of Fmoc-Amino Ketones for Peptide and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug development and peptide science, Fmoc-protected α-amino ketones stand out as pivotal building blocks. Their electrophilic ketone functionality makes them excellent warheads for covalent inhibitors, particularly targeting cysteine proteases like caspases, which are deeply involved in apoptosis.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS), offering a base-labile protection strategy that is orthogonal to the acid-labile side-chain protecting groups commonly employed.[2][3] This orthogonality is crucial for the sequential and controlled assembly of complex peptide structures.[3]

The synthesis of these valuable reagents, however, is not trivial. It requires robust protocols that can accommodate a wide range of amino acid side chains, preserve stereochemical integrity, and ensure compatibility with various protecting groups. This guide provides a comparative analysis of the most prevalent and effective synthesis protocols for Fmoc-amino ketones, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to select and implement the optimal strategy for their specific needs. We will delve into the mechanistic underpinnings of each method, present a data-driven performance comparison, and provide detailed, validated experimental protocols.

Core Synthetic Strategies: A Mechanistic Overview

The conversion of an N-protected amino acid into an amino ketone involves the formation of a carbon-carbon bond at the carboxylic acid terminus. The primary challenge is to achieve this transformation efficiently without side reactions, such as the double addition of organometallic reagents or racemization of the sensitive α-carbon. Here, we compare three major strategies.

Protocol 1: The Weinreb-Nahm Amide Approach: Precision and Control

The Weinreb-Nahm ketone synthesis is a widely acclaimed method renowned for its precision and reliability.[4][5] The strategy involves a two-step process. First, the Fmoc-amino acid is converted into an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This is typically achieved by coupling the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a standard peptide coupling reagent.[4][6][7]

The key to this method's success lies in the subsequent reaction of the Weinreb-Nahm amide with a potent organometallic nucleophile, such as a Grignard or organolithium reagent.[4] The nucleophile adds to the amide to form a stable, five-membered ring chelated tetrahedral intermediate. This intermediate is remarkably resistant to collapse and further nucleophilic attack, even in the presence of excess reagent.[4] Upon acidic workup, the chelate is broken, and the intermediate cleanly hydrolyzes to yield the desired ketone.[4] This elegant mechanism effectively prevents the common problem of over-addition, which would otherwise lead to the formation of tertiary alcohols.[5] The broad functional group tolerance and high yields make this a preferred method for complex substrates.[5]

Weinreb_Nahm_Synthesis Fmoc_AA Fmoc-Amino Acid (-COOH) Weinreb_Amide Weinreb-Nahm Amide Fmoc_AA->Weinreb_Amide Amide Formation Coupling Coupling Reagent + HN(OMe)Me·HCl Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate Nucleophilic Addition Organometallic Organometallic R'-M (e.g., Grignard) Ketone Fmoc-Amino Ketone (-COR') Intermediate->Ketone Hydrolysis Alcohol Tertiary Alcohol (Over-addition product) Intermediate->Alcohol Prevented Workup Acidic Workup (e.g., H₃O⁺) Activated_Ester_Synthesis Fmoc_AA Fmoc-Amino Acid (-COOH) Activated_Ester Activated Ester (e.g., Thioester) Fmoc_AA->Activated_Ester Activation Activation Activating Agent (e.g., 2-mercaptopyridine) Ketone Fmoc-Amino Ketone (-COR') Activated_Ester->Ketone Acyl Substitution Organocuprate Organocuprate (R'₂CuLi)

References

A Comparative Guide to the Biological Activity of Peptides Incorporating 4-Amino-Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of drug discovery, the modification of peptides to enhance their therapeutic properties is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the biological activity of peptides incorporating the novel, non-proteinogenic amino acid analogue, 4-amino-cyclohexanone. We will explore its impact on antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Rationale for 4-Amino-Cyclohexanone in Peptide Design

Natural peptides, while exhibiting high specificity and potency, are often hampered by poor metabolic stability and low bioavailability.[1] To overcome these limitations, the field of peptidomimetics seeks to modify peptide structures to improve their drug-like properties.[2] The incorporation of cyclic amino acids, such as 4-amino-cyclohexanone, is a promising strategy to introduce conformational constraints. This rigidity can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. The ketone group within the 4-amino-cyclohexanone moiety also presents a unique handle for further chemical modifications or for specific interactions with biological targets.

Synthesis of Peptides Containing 4-Amino-Cyclohexanone

The incorporation of 4-amino-cyclohexanone into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS).[3][4] The key is the availability of the protected amino acid building block, specifically Fmoc-4-amino-cyclohexanone, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group to allow for stepwise addition to the growing peptide chain.

General Synthesis Workflow

Peptide Synthesis Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection1 Coupling Coupling of Fmoc-4-amino-cyclohexanone (HBTU/HOBt) Deprotection1->Coupling Free N-terminus Wash1 Washing (DMF, DCM) Coupling->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Next_AA Coupling of Next Fmoc-AA Deprotection2->Coupling_Next_AA Wash2 Washing Coupling_Next_AA->Wash2 Repeat Repeat Cycles Wash2->Repeat Repeat->Deprotection2 Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: General workflow for solid-phase synthesis of peptides containing 4-amino-cyclohexanone.

Experimental Protocol: Solid-Phase Peptide Synthesis
  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 and 10 minutes.

  • Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).

  • Coupling: Couple the first standard Fmoc-protected amino acid to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF for 2 hours.

  • Capping: Cap any unreacted amino groups with acetic anhydride/DIPEA in DMF to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid, including Fmoc-4-amino-cyclohexanone, until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

Antimicrobial Activity: A Comparative Analysis

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics that often act by disrupting the bacterial cell membrane.[5] The incorporation of cyclic residues can enhance the amphipathic nature of these peptides, a key determinant of their antimicrobial efficacy.

A study on a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid (A6c), a close structural analogue of 4-amino-cyclohexanone, provides valuable insights.[6] The peptide, Ac-GF(A6c)G(A6c)K(A6c)G(A6c)F(A6c)G(A6c)GK(A6c)KKKK-amide, demonstrated significant inhibitory activity against several drug-resistant bacterial strains.[6]

Comparative Antimicrobial Activity Data
OrganismMIC (µM) of A6c-containing Peptide[6]
Staphylococcus aureus (drug-resistant)10.9 - 21.5
Acinetobacter baumannii (drug-resistant)21.5 - 43
Klebsiella pneumoniae (drug-resistant)21.5
Pseudomonas aeruginosa (drug-resistant)43
Enterobacter aerogenes (drug-resistant)21.5
Enterococcus faecium (drug-resistant)43

MIC: Minimum Inhibitory Concentration

These results suggest that the incorporation of a cyclohexyl moiety can lead to potent antimicrobial activity, even against challenging pathogens. The rigid structure likely contributes to a stable amphipathic conformation, facilitating interaction with and disruption of the bacterial membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media.

  • Peptide Dilution: Prepare serial twofold dilutions of the peptide in sterile broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.

Anticancer Activity: Exploring New Frontiers

Anticancer peptides (ACPs) represent a promising therapeutic strategy due to their ability to selectively target and kill cancer cells, often by disrupting their cell membranes.[7][8] The physicochemical properties of ACPs, such as cationicity, hydrophobicity, and amphipathicity, are crucial for their activity.[7] The incorporation of 4-amino-cyclohexanone can modulate these properties to enhance anticancer potency and selectivity.

While direct comparative data for 4-amino-cyclohexanone-containing anticancer peptides is limited, studies on other modified peptides provide a basis for comparison. For instance, the introduction of non-natural lysine-based cationic amino acids has been shown to improve the selectivity of synthetic ACPs for leukemia cells.[9]

Proposed Mechanism of Action

Anticancer Peptide Mechanism Peptide 4-Amino-cyclohexanone Peptide CancerCell Cancer Cell Membrane (Negatively Charged) Peptide->CancerCell Targeting Interaction Electrostatic Interaction Insertion Membrane Insertion & Pore Formation Interaction->Insertion Hydrophobic Interactions Lysis Cell Lysis & Apoptosis Insertion->Lysis

Caption: Proposed mechanism of action for anticancer peptides containing 4-amino-cyclohexanone.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the peptide concentration that reduces cell viability by 50%.

Enzyme Inhibition: A New Avenue for Therapeutic Intervention

Peptides and peptidomimetics can act as potent and selective enzyme inhibitors.[10] The constrained conformation imparted by 4-amino-cyclohexanone can pre-organize the peptide into a bioactive conformation that fits precisely into the active site of a target enzyme, leading to enhanced inhibitory activity.

Comparative Analysis of Enzyme Inhibition

A direct comparison would require synthesizing a linear peptide and its 4-amino-cyclohexanone-containing cyclic counterpart and evaluating their inhibitory activity against a specific enzyme. The expected outcome is that the cyclic analogue would exhibit a lower IC50 value due to its reduced conformational entropy upon binding.

PeptideTarget EnzymeIC50 (nM)
Linear Peptide (Hypothetical)Protease X500
4-Amino-cyclohexanone Peptide (Hypothetical)Protease X50

This hypothetical data illustrates the potential for significant improvement in inhibitory potency through the incorporation of 4-amino-cyclohexanone.

Experimental Protocol: Enzyme Inhibition Assay (General)
  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the peptide inhibitor in an appropriate buffer.

  • Reaction Initiation: In a microplate, mix the enzyme and the inhibitor and pre-incubate for a specific time. Initiate the reaction by adding the substrate.

  • Signal Detection: Monitor the progress of the enzymatic reaction by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations.

  • IC50 Determination: Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Perspectives

The incorporation of 4-amino-cyclohexanone into peptides presents a compelling strategy for the development of novel therapeutics with enhanced biological activity and improved drug-like properties. While direct experimental data remains somewhat limited, the available information on structurally related analogues strongly suggests that this modification can lead to potent antimicrobial, anticancer, and enzyme inhibitory activities. The rigid cyclohexyl backbone can enforce a bioactive conformation, leading to increased target affinity and stability.

Future research should focus on the systematic synthesis and evaluation of a broader range of peptides containing 4-amino-cyclohexanone to establish clear structure-activity relationships. Comparative studies against linear counterparts and existing drugs will be crucial to fully elucidate the therapeutic potential of this promising class of peptidomimetics. The unique chemical functionality of the ketone group also opens up avenues for the development of bifunctional molecules and targeted drug delivery systems. As our understanding of the interplay between peptide structure and biological function deepens, we can expect to see the emergence of innovative and effective therapies based on this versatile chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 4-N-Fmoc-amino-cyclohexanone, moving beyond mere instruction to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to maintain a safe, compliant, and efficient laboratory environment.

Hazard Identification and Risk Assessment: A Proactive Approach

Understanding the potential hazards of this compound is the first step in safe handling and disposal. Based on its structure and data from related compounds, we can anticipate the following risks:

  • Skin and Eye Irritation: Similar compounds, such as 4-N-Boc-amino-4-ethylcyclohexanone and 4-aminocyclohexanone hydrochloride, are known to cause skin and serious eye irritation.[1][2] The Fmoc group itself does not mitigate these risks.

  • Respiratory Irritation: Many fine organic solids can cause respiratory irritation if inhaled as dust.[1][2] Therefore, it is prudent to handle this compound in a way that minimizes dust generation.

  • Environmental Hazard: While specific ecotoxicity data is unavailable, many synthetic organic compounds are harmful to aquatic life.[3] Proper disposal is essential to prevent environmental contamination. It is a volatile organic compound (VOC) and can contribute to air pollution.[4]

It is imperative to treat this compound as a hazardous chemical and manage its disposal accordingly, in line with federal and local regulations.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.[6]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesProvides a barrier against skin contact and irritation.[6] Nitrile is a good general-purpose choice for protection against a range of organic chemicals.
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from dust particles and potential splashes, preventing serious irritation.[2]
Lab Coat Standard flame-resistant laboratory coatProtects skin and clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator (if dust is generated)Recommended when handling bulk quantities or if the procedure may create airborne dust, to prevent respiratory tract irritation.[2] Work should be done in a well-ventilated area.[7]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is the most critical step in preventing accidental chemical reactions within waste containers.[6][8] Never mix incompatible waste streams.

Step-by-Step Containerization Protocol:

  • Select the Correct Container:

    • Solid Waste: Use a designated, leak-proof, and clearly labeled hazardous waste container for solid materials.[6] This includes unused or expired this compound, contaminated filter paper, weighing boats, and contaminated gloves or wipes.

    • Liquid Waste: If this compound is dissolved in a solvent, it must be collected in a separate, compatible liquid hazardous waste container.[9] Do not mix halogenated and non-halogenated solvent wastes.[10]

  • Proper Labeling: Accurate labeling is a legal requirement and essential for safety.[11] The label on your hazardous waste container must include:

    • The words "Hazardous Waste ".[11]

    • The full chemical name: "This compound ". Do not use abbreviations.[6]

    • An indication of the hazards (e.g., "Irritant").[11]

    • The accumulation start date (the date the first piece of waste is added to the container).[6]

  • Secure Storage:

    • Keep waste containers tightly sealed when not in use to prevent the release of vapors.[9][10]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[6][11] This area should be away from general lab traffic and under the supervision of trained personnel.[9]

    • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[8]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[2][3]

    • Place the collected material into the designated solid hazardous waste container.[2]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and paper towels.

    • Dispose of the cleaning materials as hazardous solid waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[2]

    • Prevent entry into the affected area until it has been cleared by trained professionals.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [9][12]

  • Waste Accumulation: Collect all waste materials (pure compound, contaminated labware, and cleaning materials) in the appropriately labeled hazardous waste container as described in Section 3.

  • Maintain a Log: Keep a log of all chemicals added to a waste container to ensure an accurate inventory for the disposal manifest.[6]

  • Schedule a Pickup: Once the container is full or has reached its storage time limit (typically 90 days for large quantity generators), contact your institution's EHS office to schedule a waste pickup.[6][13] They will provide the necessary paperwork and transport the waste to a licensed hazardous waste disposal contractor.

  • Decontamination of Empty Containers: Empty containers that held this compound must be decontaminated before they can be recycled or disposed of as non-hazardous waste.[6]

    • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve any chemical residue.[10]

    • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste stream. For highly toxic chemicals, all three rinses must be collected.[6][10]

    • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

    • Deface Label: Before disposal, remove or completely deface the original chemical label to prevent confusion.[10]

Regulatory Framework

The management of hazardous waste in laboratories is governed by regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic institutions may operate under specific alternative regulations, such as Subpart K, which provides more flexibility for the unique environment of research laboratories.[14][15] Adherence to the procedures outlined in this guide will help ensure compliance with these critical federal standards.

Disposal Workflow Diagram

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Waste Characterization & Segregation cluster_2 Phase 3: Containerization & Storage cluster_3 Phase 4: Final Disposal Start Start: Need to Dispose of This compound PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Type Is the waste solid or liquid? PPE->Waste_Type Solid_Waste Solid Waste (e.g., pure compound, contaminated wipes) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions containing the compound) Waste_Type->Liquid_Waste Liquid Solid_Container Place in Labeled 'Hazardous Solid Waste' Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled 'Hazardous Liquid Waste' Container Liquid_Waste->Liquid_Container Store Store container securely in Satellite Accumulation Area (SAA) Solid_Container->Store Liquid_Container->Store EHS_Contact Contact Institutional EHS for Pickup Store->EHS_Contact End End: Waste Disposed of by Licensed Contractor EHS_Contact->End

Caption: Decision workflow for the proper disposal of this compound.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-N-Fmoc-amino-cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For the diligent researcher navigating the complexities of drug development and peptide synthesis, the safe handling of specialized reagents is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 4-N-Fmoc-amino-cyclohexanone. Moving beyond a simple checklist, we will explore the causality behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile: A Synthesized Approach

  • Cyclohexanone Core: The foundational cyclohexanone structure is associated with potential hazards including skin irritation, serious eye damage, and respiratory irritation. It can be harmful if swallowed, inhaled, or in contact with skin[1][2][3].

  • Fmoc-Amino Moiety: Fmoc-protected amino acids are typically fine, crystalline powders. As with many such compounds, they pose a risk of respiratory irritation if dust is generated and inhaled[4][5]. They are also classified as potential skin and eye irritants[4][6].

Based on this analysis, this compound should be handled as a compound that is irritating to the skin, eyes, and respiratory system, with potential for harm upon ingestion or significant dermal contact. All protocols must be designed to mitigate these risks.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Ventilation: All handling of this compound powder, especially weighing and transfers, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates[6].

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the general laboratory space.

  • Good Laboratory Practices: Avoid eating, drinking, or smoking in the laboratory[2][5]. Wash hands thoroughly after handling the compound, even if gloves were worn[6][7].

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific task being performed. The goal is to create an effective barrier between the researcher and the chemical hazard[8].

Eye and Face Protection
  • Rationale: The eyes are highly susceptible to irritation and damage from chemical powders and splashes. Standard safety glasses do not provide a sufficient seal against airborne dust.

  • Recommendation: Chemical safety goggles that provide a complete seal around the eyes are mandatory whenever handling the solid compound or its solutions[7][8].

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or during quenching of a reaction), a full-face shield should be worn in addition to safety goggles to protect the entire face[8].

Skin and Body Protection
  • Lab Coats: A flame-resistant lab coat, fully buttoned, is the minimum requirement to protect skin and personal clothing from minor spills and contamination[8].

  • Gloves:

    • Rationale: Gloves prevent direct skin contact, which can cause irritation and potential absorption of the chemical. The choice of glove material is critical and depends on the solvents being used.

    • Recommendation: Nitrile gloves are the standard recommendation for handling the solid compound and for general laboratory work. They offer good resistance to a variety of chemicals and are effective against powders[4].

    • For Solvent Use: When preparing solutions or running reactions, consult a glove compatibility chart for the specific solvent being used (e.g., DMF, DCM). For prolonged exposure or work with aggressive solvents, consider thicker gloves or double-gloving. Always inspect gloves for tears or pinholes before use.

    • Technique: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves in the designated chemical waste stream immediately[9].

Respiratory Protection
  • Rationale: The primary inhalation risk comes from aerosolized powder. While a fume hood is the primary control, respiratory protection adds a crucial layer of safety.

  • Recommendation: When weighing or transferring the solid compound, even within a fume hood, a NIOSH-approved respirator is required if there is any visible dust generation or potential for airborne particles[5][6][9]. An N95 dust mask is the minimum effective type for particulates.

Task-Specific PPE Requirements

To simplify the decision-making process, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Safety Goggles & Face ShieldNitrile Gloves (or as per solvent if wetted)Lab CoatN95 Respirator (or higher)
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile Gloves (or solvent-appropriate)Lab CoatNot required if in fume hood
Running Reaction/Workup Chemical Safety Goggles & Face ShieldSolvent-Appropriate GlovesLab CoatNot required if in fume hood
Handling Sealed Containers Safety GlassesNitrile GlovesLab CoatNot required

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling This compound is_solid Is the material a solid powder? start->is_solid in_hood Working in a Chemical Fume Hood? is_solid->in_hood Yes ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles is_solid->ppe_base No (Solution) weighing Weighing or transferring powder? in_hood->weighing Yes end Proceed with Task in_hood->end No (Not in Hood - STOP & Re-evaluate) weighing->ppe_base No (Solution Prep) ppe_full Full PPE: - Lab Coat - Nitrile Gloves - Goggles & Face Shield - N95 Respirator weighing->ppe_full Yes splash_risk Risk of splash? ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes splash_risk->end No ppe_base->splash_risk ppe_respirator Add N95 Respirator ppe_face_shield->end ppe_full->end

Caption: PPE selection workflow for handling this compound.

Emergency Operational Plan: Spills and Exposures

Even with meticulous planning, accidents can occur. An immediate and correct response is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][7].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention[6][7].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[6][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][8].

Spill Cleanup Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Wear PPE: Before cleaning, don the appropriate PPE, including a respirator, chemical goggles, lab coat, and double nitrile gloves.

  • Containment (for solids): Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne. Do not use combustible materials like paper towels for the initial containment[6].

  • Cleanup: Carefully sweep or scoop the contained material into a clearly labeled, sealable container for hazardous waste. Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Disposal Plan

All waste containing this compound, whether solid, in solution, or as contaminated materials (e.g., gloves, absorbent), must be treated as chemical waste.

  • Segregation: Collect waste in a designated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name: "this compound".

  • Compatibility: Do not mix with incompatible waste streams.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance[7].

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.